Ufp-101
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C73H124N28O17 |
|---|---|
Molecular Weight |
1665.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
InChI |
InChI=1S/C73H124N28O17/c1-42(91-57(106)40-90-70(118)59(44(3)103)101-68(116)53(35-45-19-6-4-7-20-45)93-58(107)39-89-56(105)38-88-55(104)37-84-36-46-21-8-5-9-22-46)61(109)95-50(26-16-32-85-71(78)79)65(113)98-49(25-12-15-31-76)67(115)100-54(41-102)69(117)92-43(2)62(110)96-51(27-17-33-86-72(80)81)66(114)97-48(24-11-14-30-75)64(112)99-52(28-18-34-87-73(82)83)63(111)94-47(60(77)108)23-10-13-29-74/h4-9,19-22,42-44,47-54,59,84,102-103H,10-18,23-41,74-76H2,1-3H3,(H2,77,108)(H,88,104)(H,89,105)(H,90,118)(H,91,106)(H,92,117)(H,93,107)(H,94,111)(H,95,109)(H,96,110)(H,97,114)(H,98,113)(H,99,112)(H,100,115)(H,101,116)(H4,78,79,85)(H4,80,81,86)(H4,82,83,87)/t42-,43-,44+,47-,48-,49-,50-,51-,52-,53-,54-,59-/m0/s1 |
InChI Key |
JEXLNFNIIVBCHM-OSMJMQRHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
UFP-101: A Technical Guide to its Mechanism of Action as a Selective NOP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-101, [Nphe¹,Arg¹⁴,Lys¹⁵]Nociceptin-NH₂, is a synthetic peptide analog of the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ). It is a potent, selective, and competitive silent antagonist of the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its binding and functional characteristics, the signaling pathways it modulates, and the experimental protocols used for its pharmacological characterization. Quantitative data are summarized for clarity, and key concepts are visualized through diagrams to facilitate understanding.
Core Mechanism of Action: Competitive Antagonism at the NOP Receptor
This compound exerts its effects by directly competing with the endogenous agonist N/OFQ for the binding site on the NOP receptor. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.
Binding Affinity and Selectivity
This compound exhibits high affinity for the human NOP receptor, with reported pKi values consistently in the nanomolar range.[1][2][3] Importantly, it displays high selectivity for the NOP receptor over the classical opioid receptors (μ, δ, and κ), with a selectivity ratio of over 3000-fold.[2] This high selectivity makes this compound a valuable pharmacological tool for isolating the physiological and pathological roles of the N/OFQ-NOP system.
Competitive and Silent Antagonist Profile
Functional assays have demonstrated that this compound is a competitive antagonist. In the presence of this compound, the concentration-response curves of NOP agonists, such as N/OFQ, are shifted to the right in a parallel manner without a reduction in the maximal response.[1][3] Schild analysis of this data yields pA₂ values in the range of 8.4-9.0, with slope factors of approximately 1, which is characteristic of competitive antagonism.[1]
Furthermore, this compound is classified as a "silent" antagonist, meaning it does not possess any intrinsic agonist activity. In functional assays, this compound alone does not stimulate GTPγS binding or inhibit cAMP accumulation, indicating it does not independently activate the NOP receptor signaling cascade.[1][4][5]
Modulation of Intracellular Signaling Pathways
By blocking the binding of N/OFQ, this compound prevents the activation of Gi/o-mediated signaling pathways. The primary consequences of this blockade are the disinhibition of adenylyl cyclase and the modulation of ion channel activity.
Prevention of Gi/o Protein Activation
Agonist binding to the NOP receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its activation. This compound, by competitively occupying the binding site, prevents this conformational change and subsequent G-protein activation.[1][6]
Disinhibition of Adenylyl Cyclase and cAMP Production
The activated Gαi/o subunit normally inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By preventing Gαi/o activation, this compound effectively blocks the N/OFQ-induced inhibition of cAMP production.[4][5]
Modulation of Ion Channel Activity
The Gβγ subunits, which dissociate from the Gα subunit upon activation, can directly modulate the activity of various ion channels. NOP receptor activation is known to activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and to inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and neurotransmitter release.[7] this compound, by preventing G-protein activation, consequently blocks these downstream effects on ion channel function.
Diagrams of Signaling Pathways and Experimental Workflows
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound determined from various in vitro assays.
Table 1: this compound Binding Affinity and Selectivity
| Receptor | Radioligand | Preparation | pKi / Ki | Selectivity vs. NOP | Reference |
| NOP | [³H]N/OFQ | CHO-hNOP | 10.24 | - | [3] |
| NOP | [³H]N/OFQ | CHO-hNOP | 10.14 ± 0.09 | - | [1] |
| μ-Opioid | [³H]DAMGO | CHO-hMOP | < 7.0 | >3000-fold | [2] |
| δ-Opioid | [³H]DPDPE | CHO-hDOP | < 7.0 | >3000-fold | [2] |
| κ-Opioid | [³H]U69,593 | CHO-hKOP | < 7.0 | >3000-fold | [2] |
Table 2: this compound Antagonist Potency in Functional Assays
| Assay | Agonist | Preparation | pA₂ / pKb | Schild Slope | Reference |
| GTPγS Binding | N/OFQ | CHO-hNOP | 9.12 | 1.00 ± 0.01 | [3] |
| GTPγS Binding | Various Agonists | CHO-hNOP | 8.4 - 9.0 | ~1 | [1] |
| cAMP Accumulation | N/OFQ | CHO-hNOP | 7.11 | Not Reported | [3] |
| Mouse Vas Deferens | N/OFQ | Isolated Tissue | 7.7 | Not Reported | [4] |
| Rat Vas Deferens | N/OFQ | Isolated Tissue | 7.0 | Not Reported | [4] |
Detailed Experimental Protocols
The following protocols are generalized methodologies for the key in vitro assays used to characterize the mechanism of action of this compound. Specific details may vary between laboratories.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.
-
Materials and Reagents:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Radioligand: [³H]N/OFQ or [³H]this compound (typically at a concentration close to its Kd).
-
Competitor: this compound (serially diluted).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determiner: High concentration of unlabeled N/OFQ (e.g., 1 µM).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, combine the CHO-hNOP cell membranes (10-20 µg protein/well), radioligand, and varying concentrations of this compound in binding buffer. For total binding, omit this compound. For non-specific binding, add a saturating concentration of unlabeled N/OFQ.
-
Incubate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Binding Assay
This assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Materials and Reagents:
-
Receptor Source: CHO-hNOP cell membranes.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: N/OFQ or other NOP agonist.
-
Antagonist: this compound.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (typically 10-30 µM).
-
Unlabeled GTPγS for non-specific binding determination.
-
Glass fiber filters, scintillation cocktail, and counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, combine CHO-hNOP membranes (10-20 µg protein/well), GDP, varying concentrations of NOP agonist, and varying concentrations of this compound in assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS (typically ~50 pM).
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Quantification: Terminate the reaction and quantify radioactivity as described in the radioligand binding assay protocol.
-
-
Data Analysis (Schild Analysis):
-
Generate concentration-response curves for the NOP agonist in the absence and presence of several fixed concentrations of this compound.
-
Determine the EC₅₀ value for the agonist from each curve.
-
Calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of this compound to the agonist EC₅₀ in the absence of this compound.
-
Construct a Schild plot by plotting log(DR-1) versus the log concentration of this compound.
-
The x-intercept of the linear regression of the Schild plot gives the pA₂ value, a measure of the antagonist's potency. A slope of 1 is indicative of competitive antagonism.
-
cAMP Accumulation Assay
This assay determines the ability of this compound to block the agonist-induced inhibition of cAMP production.
-
Materials and Reagents:
-
Whole CHO-hNOP cells.
-
Adenylyl Cyclase Stimulator: Forskolin (FSK).
-
Phosphodiesterase Inhibitor: IBMX (to prevent cAMP degradation).
-
Agonist: N/OFQ.
-
Antagonist: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
-
-
Procedure:
-
Cell Treatment: Pre-incubate whole CHO-hNOP cells with IBMX.
-
Add varying concentrations of this compound, followed by a fixed concentration of N/OFQ.
-
Stimulate adenylyl cyclase with FSK.
-
Incubate for a specified time at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the reversal of N/OFQ-induced inhibition of FSK-stimulated cAMP levels by this compound.
-
Plot the cAMP concentration against the log concentration of this compound to determine its potency in this cellular context.
-
Conclusion
This compound is a highly potent and selective competitive silent antagonist of the NOP receptor. Its mechanism of action is centered on the direct blockade of the NOP receptor, thereby preventing Gi/o protein-mediated intracellular signaling cascades initiated by the endogenous ligand N/OFQ. The well-characterized pharmacological profile of this compound, supported by extensive in vitro data, establishes it as an indispensable tool for researchers investigating the physiological and pathophysiological roles of the N/OFQ-NOP system and for the development of novel therapeutics targeting this system.
References
- 1. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
- 3. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. This compound-A Peptide Antagonist - Creative Peptides [creative-peptides.com]
- 6. mdpi.com [mdpi.com]
- 7. Roles of K+ and Cation Channels in ORL-1 Receptor-mediated Depression of Neuronal Excitability and Epileptic Activities in the Medial Entorhinal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
UFP-101: An In-Depth Technical Guide to a Potent and Selective NOP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-101, chemically identified as [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, is a synthetic peptide derivative of the endogenous nociceptin/orphanin FQ (N/OFQ) ligand. It is a highly potent and selective competitive antagonist of the Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as the ORL-1 receptor.[1][2] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, mechanism of action, key experimental data, and detailed methodologies for its characterization. Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathological roles of the N/OFQ-NOP system and for the development of novel therapeutics targeting this system.[3][4]
Core Pharmacological Profile
This compound was designed by strategic chemical modifications to the native N/OFQ peptide. The substitution of the N-terminal phenylalanine with N-phenylglycine ([Nphe¹]) eliminates intrinsic efficacy, while the [Arg¹⁴, Lys¹⁵] substitution at the C-terminus enhances binding affinity and in vivo duration of action.[1][3][4] this compound behaves as a "silent" antagonist, meaning it does not produce a biological response on its own but effectively blocks the action of NOP receptor agonists.[2]
Binding Affinity and Selectivity
This compound exhibits a very high affinity for the human NOP receptor, with a pKi value consistently reported around 10.24.[2][5] This translates to a sub-nanomolar equilibrium dissociation constant (Ki), indicating a very stable and high-avidity interaction with the receptor. Furthermore, this compound displays exceptional selectivity for the NOP receptor, with over 3000-fold lower affinity for the classical opioid receptors (μ, δ, and κ).[2][5]
Table 1: Binding Affinity of this compound for the NOP Receptor
| Parameter | Value | Species/System | Reference |
| pKi | 10.24 | Human (recombinant) | [2][5] |
| pKi | 10.14 ± 0.09 | Human (recombinant) | [6] |
Table 2: Receptor Selectivity Profile of this compound
| Receptor | Selectivity (fold) | Reference |
| μ-opioid | >3000 | [2] |
| δ-opioid | >3000 | [2] |
| κ-opioid | >3000 | [2] |
Functional Antagonism
In functional assays, this compound acts as a competitive antagonist, effectively blocking N/OFQ-induced signaling. The potency of its antagonism is quantified by the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.[7]
Table 3: Functional Antagonist Potency of this compound
| Assay | pA2 Value | Agonist | System | Reference |
| GTPγ³⁵S Binding | 8.4 - 9.0 | N/OFQ and other NOP agonists | CHO cells expressing human NOP receptor | [6] |
| Electrophysiology (EPSC inhibition) | 6.44 | N/OFQ | Mouse spinal cord slices | [8] |
For comparative purposes, the data for another widely used non-peptide NOP antagonist, J-113397, is provided below.
Table 4: Comparative Pharmacological Data for J-113397 (Non-Peptide NOP Antagonist)
| Parameter | Value | Species/System | Reference |
| Ki | 1.8 nM | Human (recombinant) | [9][10] |
| IC50 (GTPγ³⁵S Binding) | 5.3 nM | CHO cells expressing ORL1 | [9] |
| pA2 (cAMP assay) | 7.52 - 8.9 | CHO cells expressing ORL1 | [11] |
Mechanism of Action and Signaling Pathways
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gαi/o family.[12] Activation of the NOP receptor by agonists like N/OFQ initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Additionally, the Gβγ subunits dissociated from the activated G protein can modulate ion channel activity, typically leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[12]
This compound exerts its antagonist effect by binding to the NOP receptor and preventing the conformational changes necessary for G protein coupling and subsequent downstream signaling. As a competitive antagonist, it competes with agonists for the same binding site on the receptor.
Below are diagrams illustrating the NOP receptor signaling pathway and the mechanism of this compound antagonism.
References
- 1. research.unipd.it [research.unipd.it]
- 2. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
- 3. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 8. This compound antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of UFP-101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-101, chemically known as [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, is a synthetic peptide analog of the endogenous ligand nociceptin/orphanin FQ (N/OFQ). It is a potent, highly selective, and competitive antagonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as the ORL-1 receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) that plays a significant role in a myriad of physiological and pathological processes, including pain modulation, mood, anxiety, and cardiovascular function.[1][3][4] The development of this compound has provided a crucial pharmacological tool for elucidating the precise roles of the N/OFQ-NOP receptor system and for exploring the therapeutic potential of NOP receptor ligands.[1][2] This document provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, binding characteristics, and functional effects, supported by quantitative data and experimental methodologies.
Mechanism of Action
This compound functions as a "silent" antagonist, meaning it binds to the NOP receptor with high affinity but possesses no intrinsic efficacy; it does not activate the receptor's signaling cascade.[5] Instead, it competitively blocks the binding of the endogenous agonist N/OFQ and other NOP receptor agonists, thereby inhibiting their biological effects.[4][6] The design of this compound involved two key modifications to the N/OFQ peptide sequence: the substitution of Phenylalanine at position 1 with N-phenylglycine ([Nphe¹]), which eliminates efficacy, and the substitution of Arginine at position 14 and Lysine at position 15 ([Arg¹⁴, Lys¹⁵]), which enhances binding potency and in vivo duration of action.[1][2][4]
In Vitro Pharmacology
Receptor Binding Affinity
Radioligand binding assays are fundamental to characterizing the affinity of a ligand for its receptor. In the case of this compound, competitive binding experiments are typically performed using membranes from cells expressing the human NOP receptor (e.g., CHO-hNOP cells) and a radiolabeled NOP receptor agonist, such as [³H]N/OFQ.[6][7] These studies have consistently demonstrated the high affinity of this compound for the NOP receptor.
Table 1: Binding Affinity of this compound and other Ligands at the Human NOP Receptor
| Ligand | pKi | Reference |
|---|---|---|
| This compound | 10.14 ± 0.09 | [6] |
| This compound | 10.24 | |
| [Arg¹⁴,Lys¹⁵]N/OFQ | >10.14 | [6] |
| [(pF)Phe⁴]N/OFQ(1-13)NH₂ | >10.14 | [6] |
| N/OFQ(1-13)NH₂ | >10.14 | [6] |
| N/OFQ | <10.14 | [6] |
| Ro 64-6198 | <10.14 | [6] |
| [Nphe¹]N/OFQ(1-13)NH₂ | <10.14 |[6] |
pKi is the negative logarithm of the inhibition constant (Ki).
This compound also exhibits remarkable selectivity for the NOP receptor, with over 3000-fold lower affinity for the classical opioid receptors (μ, δ, and κ).[5]
Functional Antagonism
The antagonistic properties of this compound are confirmed through functional assays that measure the downstream signaling events following receptor activation. The NOP receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the modulation of ion channels.[8]
The GTPγS binding assay measures the activation of G-proteins, a proximal event in GPCR signaling. In this assay, NOP receptor agonists stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. This compound, being an antagonist, does not stimulate [³⁵S]GTPγS binding on its own.[6] However, it produces a concentration-dependent rightward shift in the concentration-response curves of NOP agonists, indicative of competitive antagonism.[6] The potency of this antagonism is quantified by the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
Table 2: Antagonist Potency (pA₂) of this compound against various NOP Receptor Agonists in GTPγS Binding Assay
| Agonist | pA₂ of this compound | Reference |
|---|---|---|
| N/OFQ | 8.4 - 9.0 | [6] |
| N/OFQ(1-13)NH₂ | 8.4 - 9.0 | [6] |
| [(pF)Phe⁴]N/OFQ(1-13)NH₂ | 8.4 - 9.0 | [6] |
| [Arg¹⁴,Lys¹⁵]N/OFQ | 8.4 - 9.0 | [6] |
| Ro 64-6198 | 8.4 - 9.0 |[6] |
In electrophysiological studies using rat brain slices, N/OFQ has been shown to induce a robust potassium-dependent hyperpolarizing current in neurons of the locus coeruleus and dorsal raphe.[3] this compound at a concentration of 3 µM completely prevented these N/OFQ-induced currents, while having no effect on its own, further confirming its antagonist properties at native receptors.[3]
In Vivo Pharmacology
In vivo studies have demonstrated the ability of this compound to block the physiological and behavioral effects of N/OFQ. These studies span various domains, including pain perception, mood, and cardiovascular regulation.
-
Antinociception: Intrathecal administration of N/OFQ produces a dose-dependent antinociceptive effect in the mouse tail-withdrawal assay, which is prevented by this compound but not by the non-selective opioid antagonist naloxone.[9][10]
-
Mood and Behavior: this compound has shown antidepressant-like effects in animal models such as the forced swimming test and the tail suspension test in both rats and mice.[3] These effects are thought to be mediated by the prevention of N/OFQ's inhibitory action on monoaminergic neurotransmission.[3]
-
Cardiovascular Effects: In a rat model of sepsis induced by lipopolysaccharide (LPS), this compound was found to reduce microvascular inflammation, suggesting a therapeutic potential for inhibiting the N/OFQ-NOP pathway in inflammatory conditions.[8]
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
The NOP receptor is a Gi/o-coupled GPCR. Upon agonist binding, it facilitates the exchange of GDP for GTP on the α-subunit of the G-protein. The activated Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can modulate various effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. This compound blocks the initiation of this cascade by preventing agonist binding.
Caption: NOP Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of this compound for the NOP receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the inhibition constant (Ki) of this compound at the human NOP receptor.
Materials:
-
Membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP).
-
[³H]N/OFQ (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Thaw CHO-hNOP cell membranes on ice and resuspend in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]N/OFQ (typically at its Kd value), and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled N/OFQ.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
[³⁵S]GTPγS Functional Assay
Objective: To determine the antagonist potency (pA₂) of this compound.
Materials:
-
CHO-hNOP cell membranes.
-
[³⁵S]GTPγS (radioligand).
-
N/OFQ (agonist).
-
This compound (antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
-
96-well plates.
Procedure:
-
Pre-incubate CHO-hNOP membranes with varying concentrations of this compound.
-
In a 96-well plate, add the assay buffer containing GDP, [³⁵S]GTPγS, and the pre-incubated membrane/UFP-101 mixture.
-
Add increasing concentrations of the agonist N/OFQ to stimulate G-protein activation.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of N/OFQ in the absence and presence of different concentrations of this compound.
-
Perform a Schild regression analysis on the rightward shifts of the agonist concentration-response curves to determine the pA₂ value of this compound. A slope factor close to 1 is indicative of competitive antagonism.[6]
Conclusion
This compound is a cornerstone pharmacological tool for investigating the N/OFQ-NOP receptor system. Its high potency, selectivity, and competitive antagonist profile have been rigorously characterized through a variety of in vitro and in vivo assays. The data summarized herein underscore its utility in dissecting the physiological roles of NOP receptor signaling and in the preclinical evaluation of novel therapeutic strategies targeting this system for conditions ranging from pain and depression to inflammatory disorders.
References
- 1. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist this compound: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of the novel radioligand [(3)H]this compound to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nociceptin/Orphanin FQ Receptor Antagonist this compound Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
UFP-101 Peptide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UFP-101, chemically identified as [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, is a synthetic peptide that has emerged as a critical pharmacological tool for investigating the nociceptin/orphanin FQ (N/OFQ) system. It functions as a potent, selective, and competitive silent antagonist for the N/OFQ peptide (NOP) receptor, also known as the orphanin FQ receptor or ORL-1.[1][2] This receptor, a member of the G-protein coupled receptor (GPCR) family, is implicated in a wide array of physiological and pathological processes, including pain modulation, mood, and inflammation. This compound's high affinity and remarkable selectivity (>3000-fold over classical opioid receptors) make it an invaluable instrument for elucidating the precise roles of the N/OFQ-NOP system and for exploring the therapeutic potential of NOP receptor ligands.[3] This document provides an in-depth overview of the structure, function, and pharmacological profile of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Peptide Structure
This compound is a synthetic derivative of the endogenous 17-amino acid peptide Nociceptin/Orphanin FQ. Its structure was strategically modified to confer potent antagonist properties.
-
Amino Acid Sequence: GGGFTGARKSARKRKNQ
-
Modifications:
-
N-Terminus: The Glycine at position 1 is replaced with N-phenyl-glycine (Nphe), a modification that eliminates intrinsic efficacy (agonist activity).[1][2] This is also represented as N-(Bn)Gly.
-
C-Terminus: The Leucine and Alanine at positions 14 and 15 of the native peptide are substituted with Arginine and Lysine, respectively. These changes enhance binding affinity, potency, and in vivo duration of action.[1][2][4]
-
The C-terminal Glutamine is amidated (-NH₂).[1]
-
-
Full Chemical Name: [Nphe¹, Arg¹⁴, Lys¹⁵]Nociceptin-NH₂[5]
-
Molecular Formula: C₈₂H₁₃₈N₃₂O₂₁[]
-
Molecular Weight: 1908.19 g/mol []
Function and Mechanism of Action
This compound acts as a competitive "silent" antagonist at the NOP receptor. This means it binds to the receptor with high affinity but does not initiate a cellular response; instead, it blocks the receptor from being activated by its endogenous agonist, N/OFQ, or other NOP agonists.[7]
The NOP receptor primarily couples to inhibitory G-proteins (Gαi/o). Agonist activation of the NOP receptor typically leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[9]
-
Inhibition of voltage-gated calcium channels.
This compound prevents these downstream signaling events by occupying the NOP receptor's binding site, thereby competitively inhibiting the binding of N/OFQ.[7][10]
NOP Receptor Signaling Pathway & this compound Inhibition
Caption: NOP receptor signaling cascade and the inhibitory mechanism of this compound.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been extensively characterized through various in vitro assays.
Table 1: In Vitro Binding Affinity of this compound
| Preparation | Radioligand | Assay Type | Affinity Constant | Reference(s) |
| CHO cells (human NOP) | [³H]N/OFQ | Competition | pKᵢ = 10.24 | [5] |
| CHO cells (human NOP) | [³H]N/OFQ | Competition | pKᵢ = 10.14 ± 0.09 | [10] |
| CHO cells (human NOP) | [³H]this compound | Saturation | pKᴅ = 9.97 | [11] |
| Rat Cerebrocortex | [³H]this compound | Saturation | pKᴅ = 10.12 | [11] |
Abbreviations: CHO, Chinese Hamster Ovary; NOP, Nociceptin/Orphanin FQ Peptide Receptor; pKᵢ, negative log of the inhibition constant; pKᴅ, negative log of the dissociation constant.
Table 2: In Vitro Functional Antagonism by this compound
| Preparation | Agonist | Assay Type | Antagonist Potency (pA₂) | Reference(s) |
| CHO cells (human NOP) | Various NOP Agonists | GTPγ³⁵S Binding | 8.4 - 9.0 | [10] |
| Mouse Spinal Cord Slices | N/OFQ | Electrophysiology (EPSC) | 6.44 | [12] |
| Mouse Vas Deferens | N/OFQ | Isolated Tissue Bioassay | 8.8 | [7] |
Abbreviations: pA₂, negative log of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve; GTPγ³⁵S, Guanosine 5'-O-(3-[³⁵S]thio)-triphosphate; EPSC, Excitatory Postsynaptic Current.
Table 3: Select In Vivo Study Parameters
| Species | Model | This compound Dose & Route | Observed Effect | Reference(s) |
| Mouse | Forced Swimming Test | 10 nmol, i.c.v. | Antidepressant-like effect | [9] |
| Rat | LPS-induced Endotoxemia | 150 nmol/kg, i.v. | Reduced microvascular inflammation | [13] |
| Mouse | Tail Withdrawal Assay | i.t. administration | Prevented N/OFQ-induced antinociception | [12] |
Abbreviations: i.c.v., intracerebroventricular; i.v., intravenous; i.t., intrathecal; LPS, Lipopolysaccharide.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key assays used to characterize this compound.
Radioligand Binding Assay
This protocol is adapted from studies using membranes from CHO cells expressing the human NOP receptor (CHO(hNOP)).[10][11]
Objective: To determine the binding affinity (Kᵢ or Kᴅ) of this compound for the NOP receptor.
Materials:
-
CHO(hNOP) cell membranes
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]N/OFQ or [³H]this compound
-
Unlabeled Ligands: this compound, N/OFQ (for competition and non-specific binding)
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
-
Cell harvester
Procedure:
-
Membrane Preparation: Homogenize CHO(hNOP) cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in the binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup (Competition):
-
To each well, add:
-
50 µL Binding Buffer (for total binding) or 10 µM unlabeled N/OFQ (for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M).
-
50 µL of [³H]N/OFQ (at a final concentration near its Kᴅ, e.g., 0.5 nM).
-
50 µL of membrane suspension.
-
-
-
Incubation: Incubate plates at 25°C for 60 minutes with gentle agitation.
-
Termination & Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a beta counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation.
GTPγ³⁵S Functional Assay
This assay measures the functional consequence of receptor activation—the binding of GTP to the G-protein.[10][14][15]
Objective: To determine if this compound is an agonist, inverse agonist, or antagonist, and to quantify its antagonist potency (pA₂).
Materials:
-
CHO(hNOP) cell membranes
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP (Guanosine diphosphate), 10 µM final concentration
-
[³⁵S]GTPγS, ~0.1 nM final concentration
-
Agonist (N/OFQ) and Antagonist (this compound)
-
Scintillation proximity assay (SPA) beads (optional, for non-filtration method) or filtration apparatus as above.
Procedure:
-
Pre-incubation (for Antagonism): Pre-incubate membranes (20 µg protein) with various concentrations of this compound for 15-30 minutes at 30°C in the assay buffer containing GDP.
-
Agonist Stimulation: Add varying concentrations of N/OFQ to the wells.
-
Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination & Measurement: Terminate the reaction by filtration over glass fiber filters and measure bound radioactivity as described in the radioligand assay. Basal binding is measured in the absence of agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM).
-
Data Analysis:
-
To test for agonist activity, measure stimulation of [³⁵S]GTPγS binding by this compound alone.
-
For antagonism, plot N/OFQ concentration-response curves in the absence and presence of different concentrations of this compound. Perform a Schild analysis on the rightward shift of the curves to determine the pA₂ value.
-
Caption: Experimental workflow for the GTPγ³⁵S functional assay.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity.[7][16]
Objective: To confirm that this compound antagonizes the Gαi/o-mediated inhibition of cAMP production by N/OFQ.
Materials:
-
Intact CHO(hNOP) cells
-
Stimulation Buffer (e.g., HBSS or DMEM)
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
N/OFQ and this compound
-
cAMP detection kit (e.g., HTRF, ELISA, or radioimmunoassay)
Procedure:
-
Cell Plating: Plate intact CHO(hNOP) cells in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Wash cells and pre-incubate them with various concentrations of this compound in stimulation buffer containing IBMX (e.g., 0.5 mM) for 15-20 minutes at 37°C.
-
Stimulation: Add a fixed concentration of Forskolin (e.g., 5 µM) along with varying concentrations of N/OFQ. Forskolin stimulates cAMP production, creating a signal that N/OFQ can then inhibit.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the N/OFQ-induced inhibition of forskolin-stimulated cAMP levels in the absence and presence of this compound. Determine the rightward shift in the N/OFQ dose-response curve to confirm competitive antagonism.
Conclusion
This compound is a cornerstone tool for pharmacology and neuroscience research. Its well-defined structure, potent and selective antagonist activity at the NOP receptor, and established pharmacological profile make it indispensable for dissecting the complex roles of the N/OFQ-NOP system. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for professionals aiming to utilize this compound in their research and development endeavors, from basic science discovery to the exploration of new therapeutic avenues for pain, mood disorders, and inflammatory conditions.
References
- 1. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 7. research.unipd.it [research.unipd.it]
- 8. This compound-A Peptide Antagonist - Creative Peptides [creative-peptides.com]
- 9. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist this compound: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of the novel radioligand [(3)H]this compound to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nociceptin/Orphanin FQ Receptor Antagonist this compound Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. resources.revvity.com [resources.revvity.com]
UFP-101: A Comprehensive Technical Guide to a Potent and Selective NOP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-101, chemically identified as [Nphe¹,Arg¹⁴,Lys¹⁵]Nociceptin-NH₂, is a pioneering selective and potent competitive antagonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as ORL-1. Its discovery has been instrumental in elucidating the physiological and pathophysiological roles of the N/OFQ-NOP receptor system. This technical guide provides an in-depth overview of the discovery, history, pharmacological profile, and experimental methodologies associated with this compound. It is designed to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key biological pathways and workflows.
Discovery and History
The quest for a selective NOP receptor antagonist was driven by the need to understand the complex biological functions mediated by its endogenous ligand, N/OFQ. This compound was rationally designed by combining two key structural modifications to the N/OFQ peptide sequence.[1][2] The substitution of the first amino acid, Phenylalanine, with N-phenylglycine ([Nphe¹]) was known to eliminate the agonistic efficacy of N/OFQ.[1][2] Concurrently, the substitution of Glycine at position 14 with Arginine and Alanine at position 15 with Lysine ([Arg¹⁴,Lys¹⁵]) had been shown to significantly increase the potency and in vivo duration of action of N/OFQ analogs.[1][2] The combination of these modifications resulted in this compound, a peptide with high affinity and potent antagonist activity at the NOP receptor.[1][2]
Pharmacological Profile
This compound is characterized as a "silent antagonist," meaning it does not produce a biological response on its own but effectively blocks the action of agonists like N/OFQ.[3] Its high affinity for the NOP receptor and remarkable selectivity over classical opioid receptors (mu, delta, and kappa) have established it as a crucial pharmacological tool.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Preparation | pKi (mean ± SEM) | Ki (nM, calculated) | Selectivity (fold vs. NOP) | Reference |
| NOP | [³H]this compound | CHO-hNOP cells | 10.14 ± 0.09 | 0.072 | - | [3] |
| NOP | [³H]N/OFQ | CHO-hNOP cells | 10.2 | 0.063 | - | [4] |
| NOP | [³H]this compound | Rat Cerebrocortex | 10.12 | 0.076 | - | [5] |
| Mu (μ) | [³H]DAMGO | Monkey Brain | - | >1000 | >15,873 | [4][6] |
| Delta (δ) | [³H]DPDPE | Monkey Brain | - | >1000 | >15,873 | [4][6] |
| Kappa (κ) | [³H]U69593 | Monkey Brain | - | >1000 | >15,873 | [4][6] |
Note: Ki values were calculated from pKi values using the formula Ki = 10^(-pKi) M and converted to nM. Selectivity is calculated as Ki(opioid receptor) / Ki(NOP receptor).
Table 2: In Vitro Functional Antagonist Activity of this compound
| Assay | Agonist | Preparation | pA₂ (mean ± SEM) | Antagonism Type | Reference |
| [³⁵S]GTPγS Binding | N/OFQ | CHO-hNOP cells | 8.4 - 9.0 | Competitive | [3] |
| [³⁵S]GTPγS Binding | N/OFQ | CHO-hNOP cells | 9.1 | Competitive | [4] |
| Inhibition of Forskolin-stimulated cAMP | N/OFQ | CHO-hNOP cells | - | Competitive | [4] |
| Electrically Stimulated Mouse Vas Deferens | N/OFQ | Mouse Vas Deferens | 7.0 - 7.7 | Competitive | [4] |
| K⁺ Current Activation | N/OFQ | Rat Locus Coeruleus Slices | 7.3 | Competitive | [4] |
| Inhibition of Excitatory Postsynaptic Currents (EPSC) | N/OFQ | Mouse Spinal Cord Slices | 6.44 | Competitive | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
[³H]this compound or [³H]N/OFQ (radioligand).
-
This compound (unlabeled competitor).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and a liquid scintillation counter.
-
96-well microplates.
Procedure:
-
Membrane Preparation: Thaw frozen CHO-hNOP cell membranes on ice. Resuspend in ice-cold binding buffer to a final protein concentration that yields adequate signal-to-noise ratio. Homogenize gently.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of radioligand (e.g., ~0.8 nM [³H]this compound).
-
Increasing concentrations of unlabeled this compound (for competition binding) or buffer (for total binding).
-
CHO-hNOP cell membranes.
-
For non-specific binding, add a high concentration of unlabeled N/OFQ (e.g., 1 µM).
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional antagonist activity (pA₂) of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.
Materials:
-
CHO-hNOP cell membranes.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
N/OFQ (agonist).
-
This compound (antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Glass fiber filters and scintillation counting equipment.
Procedure:
-
Membrane and Reagent Preparation: Prepare CHO-hNOP membranes as in the binding assay. Prepare solutions of [³⁵S]GTPγS, N/OFQ, this compound, and GDP in assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer.
-
CHO-hNOP membranes.
-
A fixed concentration of GDP (e.g., 10 µM).
-
Increasing concentrations of N/OFQ.
-
For antagonist studies, pre-incubate the membranes with various concentrations of this compound before adding the agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters with ice-cold wash buffer and measure radioactivity as described for the binding assay.
-
Data Analysis: Construct concentration-response curves for N/OFQ in the absence and presence of different concentrations of this compound. A rightward shift in the agonist concentration-response curve indicates competitive antagonism. The pA₂ value, a measure of antagonist potency, can be determined using a Schild plot analysis.[3][10][11][12]
In Vivo Behavioral Assays: Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of this compound.
Materials:
-
Male mice (specific strain, e.g., Swiss).
-
A cylindrical, transparent container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
This compound and vehicle control solutions for administration (e.g., intracerebroventricular, i.c.v.).
-
A stopwatch or automated tracking software.
Procedure:
-
Acclimatization: Allow animals to acclimatize to the experimental room for at least one hour before testing.
-
Drug Administration: Administer this compound or vehicle to the mice at a specified time before the test (e.g., 30 minutes).
-
Test Session: Gently place each mouse individually into the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those required to keep the head above water.
-
Data Analysis: Compare the immobility time between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.[13][14][15][16][17]
Visualizations: Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/Go family.[18] Activation by an agonist like N/OFQ initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, modulation of ion channel activity (activation of inwardly rectifying K⁺ channels and inhibition of voltage-gated Ca²⁺ channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[18][19] this compound, as a competitive antagonist, binds to the NOP receptor and prevents these downstream effects from being initiated by N/OFQ.
Caption: NOP Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of this compound for the NOP receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Logical Relationship: Design of this compound
This diagram illustrates the logical combination of chemical modifications that led to the development of this compound as a potent and selective NOP receptor antagonist.
Caption: Rational Design Strategy for this compound.
Conclusion
This compound has proven to be an invaluable pharmacological tool for investigating the N/OFQ-NOP receptor system. Its high potency, selectivity, and competitive antagonist nature have enabled researchers to dissect the roles of this system in a wide array of physiological processes, including pain modulation, mood regulation, and neuroinflammation. This technical guide provides a centralized resource of its pharmacological data and the experimental methodologies used for its characterization, aiming to facilitate further research and drug development efforts targeting the NOP receptor.
References
- 1. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. Binding of the novel radioligand [(3)H]this compound to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 18. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 19. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
UFP-101: A Deep Dive into its NOP Receptor Selectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacological profile of UFP-101, a potent and highly selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). The document focuses on its remarkable selectivity for the NOP receptor over the classical opioid receptors—mu (MOP), delta (DOP), and kappa (KOP). Included are detailed quantitative data, experimental methodologies, and visual representations of signaling pathways and experimental workflows to support advanced research and development.
Executive Summary
This compound, chemically identified as [Nphe¹,Arg¹⁴,Lys¹⁵]Nociceptin-NH₂, is a synthetic peptide analog of N/OFQ. It has been extensively characterized as a competitive "silent" antagonist at the NOP receptor. Its high affinity for the NOP receptor, coupled with an exceptionally low affinity for MOP, DOP, and KOP receptors, establishes this compound as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the N/OFQ-NOP system. This high selectivity minimizes off-target effects, making it an invaluable asset in the development of novel therapeutics targeting this system.
Quantitative Analysis: Receptor Binding Affinity and Functional Antagonism
The selectivity of this compound is quantitatively demonstrated through its binding affinities (pKi) and functional antagonist potencies (pA₂) at the NOP receptor versus the classical opioid receptors. The data consistently show a pKi for the NOP receptor in the nanomolar range, while its affinity for MOP, DOP, and KOP receptors is significantly lower, resulting in a selectivity ratio exceeding 3000-fold.[1]
| Receptor | Parameter | Value | Experimental System | Reference |
| NOP | pKi | 10.24 | CHO cells expressing human NOP receptor | [1] |
| pKi | 10.14 ± 0.09 | CHO cells expressing human NOP receptor (CHO-hNOP) | [2] | |
| pA₂ | 8.4 - 9.0 | CHO cells expressing human NOP receptor (CHO-hNOP) | [2] | |
| Mu (MOP) | Selectivity Ratio (vs. NOP) | >3000-fold | Not Specified | [1] |
| Delta (DOP) | Selectivity Ratio (vs. NOP) | >3000-fold | Not Specified | [1] |
| Kappa (KOP) | Selectivity Ratio (vs. NOP) | >3000-fold | Not Specified | [1] |
Note: While the >3000-fold selectivity is widely reported, specific Ki values for this compound at MOP, DOP, and KOP receptors are not consistently available in the reviewed literature, precluding a direct numerical comparison in this table.
Key Experimental Protocols
The characterization of this compound's receptor selectivity relies on robust in vitro pharmacological assays. The following sections detail the methodologies for two fundamental experimental approaches.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the pKi of this compound at the NOP receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled Nociceptin.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: CHO-hNOP cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Wells contain cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Wells contain cell membranes, radioligand, and a saturating concentration of unlabeled Nociceptin.
-
Competition Binding: Wells contain cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is the negative logarithm of the Ki.
-
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to the receptor. For an antagonist like this compound, this assay is used to determine its ability to block agonist-stimulated G protein activation, thus providing its functional potency (pA₂).
Objective: To determine the pA₂ of this compound at the NOP receptor.
Materials:
-
Cell Membranes: CHO-hNOP cell membranes.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Agonist: Nociceptin (N/OFQ).
-
Antagonist: this compound.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂, NaCl, and GDP.
-
Filtration System and Scintillation Counter.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup:
-
Membranes are pre-incubated with varying concentrations of this compound.
-
A range of concentrations of the agonist (N/OFQ) is then added to the wells.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
-
Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is measured by scintillation counting.
-
Data Analysis (Schild Analysis):
-
Concentration-response curves for the agonist (N/OFQ) are generated in the absence and presence of different concentrations of the antagonist (this compound).
-
The dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
The pA₂ value is the x-intercept of the Schild regression line. A slope of approximately 1 indicates competitive antagonism. This compound has been shown to have a Schild slope of approximately 1.[2]
-
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow.
Caption: NOP Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
This compound stands out as a highly potent and selective antagonist of the NOP receptor. Its pharmacological profile, characterized by a high affinity for the NOP receptor and negligible interaction with classical opioid receptors, makes it an indispensable tool for research in the field of opioid pharmacology and neuroscience. The detailed methodologies and data presented in this guide are intended to facilitate the design and execution of experiments aimed at further unraveling the complexities of the N/OFQ-NOP system and accelerating the development of novel therapeutics with improved safety and efficacy profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of the novel radioligand [(3)H]this compound to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
UFP-101: A Comprehensive Technical Guide for Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101, with the chemical structure [Nphe¹, Arg¹⁴, Lys¹⁵]Nociceptin/Orphanin FQ-NH₂, is a highly potent and selective competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL-1.[1][2][3] The NOP receptor is the fourth member of the opioid receptor family and is implicated in a wide array of physiological and pathological processes within the central nervous system (CNS), including pain perception, mood, anxiety, and reward pathways.[4][5] The selectivity and potent antagonist activity of this compound make it an invaluable pharmacological tool for elucidating the intricate roles of the N/OFQ-NOP receptor system in the CNS.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.
Core Properties of this compound
This compound was developed through chemical modifications of the endogenous N/OFQ peptide to enhance its potency and duration of action while eliminating agonist efficacy.[1][2][3] It exhibits high affinity for the NOP receptor with a pKi of approximately 10.24 and demonstrates over 3000-fold selectivity against the classical opioid receptors (μ, δ, and κ).[6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound's interaction with the NOP receptor, as determined in various in vitro assays.
| Parameter | Value | Assay System | Reference |
| pKi | 10.14 ± 0.09 | [³H]N/OFQ competition binding in CHO cells expressing human NOP receptor | [6] |
| pA₂ | 8.4 - 9.0 | GTPγS binding assay in CHO cells expressing human NOP receptor | [6] |
| pA₂ | 6.44 | Electrophysiological recording in mouse spinal cord slices | [7] |
Table 1: In Vitro Pharmacological Parameters of this compound. This table provides key affinity and potency values for this compound at the NOP receptor.
NOP Receptor Signaling Pathway
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[5] Activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channel activity, and activation of mitogen-activated protein kinase (MAPK) pathways.[8][9] this compound competitively blocks the binding of N/OFQ and other NOP agonists, thereby inhibiting these downstream signaling events.
Figure 1: NOP Receptor Signaling Pathway. This diagram illustrates the canonical signaling cascade initiated by N/OFQ binding to the NOP receptor and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments utilizing this compound to investigate the N/OFQ-NOP system in the CNS.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of this compound for the NOP receptor.
Materials:
-
Membranes from cells expressing the NOP receptor (e.g., CHO-hNOP cells) or brain tissue homogenates.[1][10]
-
Unlabeled this compound for competition studies.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of unlabeled this compound.[11][12]
-
For total binding, omit the unlabeled this compound. For non-specific binding, add a high concentration of unlabeled N/OFQ (e.g., 1 µM).[10]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.[10]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.
Materials:
-
Membranes from cells expressing the NOP receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
NOP receptor agonist (e.g., N/OFQ).
-
This compound.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[13]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate membranes with varying concentrations of this compound.
-
Add a fixed concentration of the NOP agonist.
-
Initiate the binding reaction by adding a mixture of [³⁵S]GTPγS and GDP.[14][15]
-
Incubate at 30°C for 60 minutes.[10]
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity.
-
Data can be analyzed using Schild analysis to determine the pA₂ value of this compound.[6]
This technique is used to assess the effect of this compound on N/OFQ-mediated modulation of neuronal activity.
Materials:
-
Rodent (e.g., mouse or rat).
-
Vibratome for slicing.
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular solution for patch pipettes.
-
Patch-clamp amplifier and data acquisition system.
-
N/OFQ and this compound.
Procedure:
-
Transfer a slice to the recording chamber and perfuse with aCSF.[18]
-
Establish a whole-cell patch-clamp recording from a neuron in the desired region (e.g., substantia gelatinosa).[16][17]
-
Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs).
-
Apply N/OFQ to the bath and observe its effect on synaptic transmission.[7]
-
Co-apply this compound with N/OFQ to determine its ability to reverse the effects of the agonist.[7]
-
Analyze the changes in synaptic current amplitude and frequency.
Figure 2: Electrophysiology Workflow. This diagram outlines the key steps in an electrophysiological experiment to assess the antagonist properties of this compound.
In Vivo Behavioral Assays
This assay is used to assess the role of the NOP system in spinal nociception.
Materials:
-
Mice or rats.
-
Tail-flick apparatus with a radiant heat source or hot water bath.[19][20]
-
N/OFQ and this compound for intrathecal (i.t.) administration.
Procedure:
-
Habituate the animal to the testing apparatus.
-
Administer this compound (i.t.) followed by N/OFQ (i.t.) after a predetermined time interval.
-
At various time points post-injection, place the animal's tail in the path of the radiant heat beam or immerse it in the hot water.[21][22]
-
Record the latency for the animal to withdraw its tail. A cut-off time is used to prevent tissue damage.[21]
-
Analyze the data to determine if this compound can block N/OFQ-induced changes in nociceptive threshold.[7]
This test is used to evaluate the potential antidepressant-like effects of blocking the NOP receptor with this compound.
Materials:
-
Mice or rats.
-
A cylindrical container filled with water (23-25°C).[23][24]
-
This compound for intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) administration.
Procedure:
-
On day 1, place the animal in the water-filled cylinder for a 15-minute pre-swim session.[23]
-
On day 2, administer this compound or vehicle.
-
After a specific pre-treatment time, place the animal back into the cylinder for a 6-minute test session.[24][25]
-
Videotape the session and score the last 4 minutes for immobility time.[24][25]
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Figure 3: Logic of this compound in Behavioral Assays. This diagram shows the logical flow for using this compound to investigate the role of the NOP receptor system in CNS-related behaviors.
Conclusion
This compound stands as a cornerstone pharmacological tool for the investigation of the N/OFQ-NOP receptor system in the central nervous system. Its high potency and selectivity allow for precise interrogation of NOP receptor function in a multitude of experimental paradigms. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the effective use of this compound by researchers, ultimately contributing to a deeper understanding of the complex roles of this enigmatic opioid receptor system in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Preparation of Acute Spinal Cord Slices for Whole-cell Patch-clamp Recording in Substantia Gelatinosa Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation of Acute Spinal Cord Slices for Whole-cell Patch-clamp Recording in Substantia Gelatinosa Neurons [jove.com]
- 18. The Ex vivo Preparation of Spinal Cord Slice for the Whole-Cell Patch-Clamp Recording in Motor Neurons During Spinal Cord Stimulation [jove.com]
- 19. web.mousephenotype.org [web.mousephenotype.org]
- 20. diacomp.org [diacomp.org]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Forced swim test [bio-protocol.org]
- 24. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: The Mouse Forced Swim Test [jove.com]
In Vivo Effects of UFP-101 Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101, chemically identified as [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, is a synthetic peptide that has emerged as a critical pharmacological tool for investigating the endogenous nociceptin/orphanin FQ (N/OFQ) system.[1][2] It is a potent, selective, and competitive antagonist for the N/OFQ peptide (NOP) receptor, a G-protein coupled receptor (GPCR).[3] this compound was engineered by combining a modification that eliminates efficacy ([Nphe¹]) with substitutions that enhance potency and prolong its duration of action in vivo ([Arg¹⁴, Lys¹⁵]).[1][2] Its high binding affinity for the NOP receptor (pKi = 10.24) and over 3000-fold selectivity against classical opioid receptors (μ, δ, and κ) make it an invaluable instrument for elucidating the diverse physiological and pathological roles of the N/OFQ-NOP system.[4] This guide provides a comprehensive overview of the in vivo effects of this compound, detailing its mechanism, summarizing quantitative data from key studies, and outlining experimental protocols.
Mechanism of Action: NOP Receptor Antagonism
The endogenous ligand N/OFQ modulates numerous biological functions by activating the NOP receptor, which is coupled to inhibitory G-proteins (Gαi/Go).[2][5] Upon activation by N/OFQ, the Gαi/Go subunit dissociates and initiates downstream signaling cascades, typically leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). This cascade results in neuronal hyperpolarization and reduced neurotransmitter release.
This compound exerts its effects by competitively binding to the NOP receptor, thereby preventing the binding of the endogenous agonist N/OFQ.[3] As a "silent" antagonist, this compound does not possess intrinsic activity and, by occupying the receptor, it blocks the inhibitory signaling cascade normally initiated by N/OFQ.[4] This blockade effectively removes the tonic inhibitory influence of the endogenous N/OFQ system, leading to a variety of physiological responses depending on the specific tissue and context.
References
- 1. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
- 5. The Nociceptin/Orphanin FQ Receptor Antagonist this compound Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
UFP-101 in Pain Modulation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UFP-101, a highly selective and potent antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. Its utility as a research tool in the complex field of pain modulation is well-documented. This paper synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows to facilitate further research and drug development.
Introduction to this compound
This compound, chemically identified as [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, is a synthetic peptide analog of the endogenous ligand N/OFQ. It was engineered by combining specific chemical modifications: the [Nphe¹] substitution to eliminate agonist efficacy, and the [Arg¹⁴, Lys¹⁵] substitution to enhance binding potency and in vivo duration of action[1][2]. As a competitive silent antagonist, this compound binds to the NOP receptor with high affinity without activating it, thereby blocking the effects of endogenous N/OFQ. Its remarkable selectivity makes it an invaluable tool for dissecting the physiological and pathophysiological roles of the N/OFQ-NOP system, particularly in pain perception.
Mechanism of Action: The N/OFQ-NOP Receptor System
The N/OFQ-NOP system is a complex modulator of various biological functions, including pain transmission. NOP receptors are G-protein coupled receptors (GPCRs) that, upon activation by N/OFQ, couple to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, inhibition of voltage-gated Ca²⁺ channels, and activation of inwardly rectifying K⁺ channels. The net effect on neurons is hyperpolarization and a reduction in neurotransmitter release, leading to an overall inhibitory action.
This compound competitively binds to the NOP receptor, preventing N/OFQ from exerting these effects and thus blocking the downstream signaling cascade.
Quantitative Data: In Vitro Characterization
This compound has been extensively characterized in a variety of in vitro assays to determine its binding affinity and antagonist potency. It demonstrates high affinity for the NOP receptor and exceptional selectivity over classical opioid receptors (μ, δ, κ).
| Assay Type | Preparation | Species | Parameter | Value | Reference |
| Radioligand Binding | CHO cells expressing human NOP receptor | Human | pKi | 10.24 | [1][3] |
| Radioligand Binding | Rat cerebrocortex membranes | Rat | pK D | 10.12 | [4] |
| Selectivity | CHO cells expressing human opioid receptors | Human | Selectivity (NOP vs. μ, δ, κ) | >3000-fold | [1][3] |
| Functional Assay (GTPγ[³⁵S] Binding) | CHO cells expressing human NOP receptor | Human | pA₂ | 9.1 | [5] |
| Functional Assay (Bioassays) | Various isolated tissues (e.g., mouse vas deferens) | Various | pA₂ | 7.0 - 7.7 | [5][6] |
| Electrophysiology (Patch-Clamp) | Mouse spinal cord dorsal horn slices | Mouse | pA₂ (vs. N/OFQ) | 6.44 | [6][7] |
Experimental Protocols: In Vitro Assays
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human NOP receptor or from brain tissue (e.g., rat cerebrocortex).
-
Incubation: Membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [³H]this compound or [³H]N/OFQ) and varying concentrations of unlabeled this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC₅₀ values are calculated. The Ki value is then determined using the Cheng-Prusoff equation.[4]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the antagonistic effect of this compound on N/OFQ-induced inhibition of synaptic transmission.
Methodology:
-
Slice Preparation: Transverse slices (250 µm thick) of the lumbar spinal cord are prepared from mice. Slices are continuously superfused with standard artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂.[6]
-
Recording: Whole-cell patch-clamp recordings are made from visually identified neurons in the superficial dorsal horn (laminae I and II).[6][8]
-
Stimulation: Excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation.
-
Drug Application: N/OFQ (e.g., 1 µM) is applied to the bath to induce an inhibition of the EPSC amplitude. Subsequently, different concentrations of this compound are co-applied with N/OFQ to assess its ability to reverse the inhibition.[6][7]
-
Data Analysis: The concentration-dependent reversal of N/OFQ's effect by this compound is measured. A Schild analysis can be performed to calculate the pA₂ value, which quantifies the antagonist's potency.[6] In one such study, 1 µM N/OFQ reduced EPSCs to 60±4% of control, an effect that was reversed by this compound in a concentration-dependent manner.[6][7][9]
Quantitative Data: In Vivo Pain Modulation Studies
This compound's effects on pain perception have been evaluated in various animal models. Its action is highly dependent on the site of administration (spinal vs. supraspinal) and the nature of the pain (acute vs. chronic).
| Pain Model | Species | Route of Administration | This compound Dose | Effect | Reference |
| Tail-Withdrawal (Acute thermal pain) | Mouse | Intrathecal (i.t.) | 10 nmol | Prevented the antinociceptive effect of N/OFQ (0.1-10 nmol) | [6][7][9] |
| Tail-Withdrawal (Acute thermal pain) | Mouse | Intrathecal (i.t.) | 10 nmol | No effect on baseline pain latency when administered alone | [6] |
| Chronic Constriction Injury (CCI) (Neuropathic pain) | Rat | Ventrolateral Periaqueductal Gray (VL-PAG) | Not specified | Blocked CCI-induced allodynia | [10] |
Experimental Protocols: In Vivo Assays
Tail-Withdrawal Test (Acute Thermal Pain)
Objective: To assess spinal antinociception by measuring the latency to withdraw the tail from a noxious thermal stimulus.
Methodology:
-
Animal Handling: Mice are gently restrained, allowing the tail to be exposed.
-
Drug Administration: this compound and/or N/OFQ are administered via intrathecal (i.t.) injection into the subarachnoid space, typically in a volume of 5 µl.[6]
-
Nociceptive Testing: At predetermined time points after injection (e.g., 5, 15, 30, 60 min), the distal portion of the tail is immersed in a water bath maintained at a noxious temperature (e.g., 52°C) or exposed to a radiant heat source.
-
Measurement: The latency to withdraw the tail is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.[6]
-
Data Analysis: Withdrawal latencies are compared between treatment groups (vehicle, agonist, antagonist, agonist + antagonist) using appropriate statistical tests (e.g., ANOVA).[6]
Chronic Constriction Injury (CCI) Model (Neuropathic Pain)
Objective: To induce a neuropathic pain state and evaluate the effect of this compound on mechanical allodynia.
Methodology:
-
Surgical Procedure: Under anesthesia, the common sciatic nerve of a rat is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut are tied around it.[11][12] The incision is then closed. This procedure leads to the development of pain hypersensitivity within a week.[13]
-
Drug Administration: this compound is administered directly into a specific brain region implicated in pain modulation, such as the ventrolateral periaqueductal gray (VL-PAG), via a pre-implanted cannula.
-
Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold is measured using von Frey filaments. The animal is placed on an elevated mesh floor, and filaments of increasing force are applied to the plantar surface of the hind paw. The force at which the animal withdraws its paw is recorded as the withdrawal threshold.
-
Data Analysis: Paw withdrawal thresholds of the injured paw are compared before and after drug administration and between different treatment groups.
Conclusion
This compound is a potent, selective, and competitive antagonist of the NOP receptor. Its well-defined pharmacological profile, established through extensive in vitro and in vivo research, solidifies its role as an essential tool for investigating the N/OFQ-NOP system's involvement in pain modulation. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of targeting this system for the development of novel analgesics. The complex, context-dependent actions of the N/OFQ system—exerting both pro- and anti-nociceptive effects depending on the location and pain state—underscore the importance of using precise pharmacological tools like this compound to unravel its true function.
References
- 1. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
- 2. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding of the novel radioligand [(3)H]this compound to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
- 6. pharma.uzh.ch [pharma.uzh.ch]
- 7. This compound antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole-cell patch-clamp recordings on spinal cord slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 12. criver.com [criver.com]
- 13. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of UFP-101 in the Investigation of Affective Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nociceptin (B549756)/orphanin FQ (N/OFQ) system and its cognate receptor, the NOP receptor, have emerged as a significant area of interest in the neurobiology of affective disorders. UFP-101, a potent and selective NOP receptor antagonist, has become an invaluable pharmacological tool for elucidating the role of this system in the pathophysiology of anxiety and depression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its use in animal models of affective disorders, and a visualization of the associated signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals working to understand and target the N/OFQ-NOP system for novel therapeutic interventions.
Introduction to this compound and the N/OFQ-NOP System
Nociceptin/orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that is the endogenous ligand for the NOP receptor, a G protein-coupled receptor (GPCR) belonging to the opioid receptor family.[1][2] Unlike classical opioid receptors, the N/OFQ-NOP system does not mediate analgesia in the same manner and possesses a distinct pharmacological profile.[3] The NOP receptor is widely expressed in brain regions implicated in the regulation of mood and stress, including the amygdala, hippocampus, prefrontal cortex, and monoaminergic nuclei in the brainstem.[3][4]
This compound ([Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂) is a synthetic peptide analog of N/OFQ that acts as a potent, selective, and competitive silent antagonist at the NOP receptor.[5] Its high affinity and selectivity have made it an essential tool for investigating the physiological and pathophysiological roles of the N/OFQ-NOP system.[5][6] Preclinical evidence strongly suggests that blockade of NOP receptor signaling with this compound produces antidepressant- and anxiolytic-like effects, positioning the NOP receptor as a promising target for the development of novel treatments for affective disorders.[7][8][9]
Mechanism of Action and Signaling Pathways
The NOP receptor primarily couples to Gαi/o proteins.[1][10] Activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates a signaling cascade that generally leads to neuronal inhibition. This compound competitively blocks the binding of N/OFQ to the NOP receptor, thereby preventing these downstream effects.
The primary signaling pathway involves:
-
Inhibition of Adenylyl Cyclase: NOP receptor activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][10]
-
Modulation of Ion Channels: The Gβγ subunit, dissociated from the Gα subunit upon receptor activation, can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit presynaptic voltage-gated calcium channels (N-, L-, and P/Q-type).[1][10] This leads to membrane hyperpolarization and a reduction in neurotransmitter release.[4]
This compound, by antagonizing the NOP receptor, prevents this cascade of events. In brain regions like the locus coeruleus and dorsal raphe nucleus, which are critical for mood regulation, N/OFQ has been shown to induce hyperpolarizing currents.[4][7] this compound can fully prevent these N/OFQ-induced currents, suggesting that its antidepressant-like effects may be mediated by disinhibiting monoaminergic neurons.[7][11]
Signaling Pathway Diagram
Caption: NOP receptor signaling pathway and the antagonistic action of this compound.
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species/Cell Line | Value | Reference(s) |
| pKi (vs. [³H]N/OFQ) | CHO cells (human NOP) | 10.14 ± 0.09 | [12] |
| pKi | CHO cells (human NOP) | 10.24 | |
| pA₂ (vs. N/OFQ) | CHO cells (human NOP) | 8.4 - 9.0 | [12] |
| Selectivity | > 3000-fold over μ, δ, and κ opioid receptors | ||
| Bmax ([³H]this compound) | CHO cells (human NOP) | 561 fmol/mg protein | [13] |
| pKD ([³H]this compound) | CHO cells (human NOP) | 9.97 | [13] |
| Bmax ([³H]this compound) | Rat cerebrocortex | 65 fmol/mg protein | [13] |
| pKD ([³H]this compound) | Rat cerebrocortex | 10.12 | [13] |
Table 2: In Vivo Behavioral Effects of this compound in Rodent Models of Affective Disorders
| Behavioral Test | Species | Dose and Route | Effect | Reference(s) |
| Forced Swim Test (FST) | Mouse | 10 nmol, i.c.v. | Reduced immobility time | [7] |
| Forced Swim Test (FST) | Rat | 10 nmol, i.c.v. | Decreased immobility time (-65%), Increased climbing time (71%) | [7] |
| Tail Suspension Test (TST) | Mouse | 10 nmol, i.c.v. | Reduced immobility time (from 179±11s to 111±10s) | [7][11] |
| Elevated T-Maze (ETM) | Rat | 1-10 nmol, i.c.v. | Reduced latency of inhibitory avoidance (anxiolytic-like) | [9][14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's role in affective disorders are provided below.
Intracerebroventricular (i.c.v.) Cannulation and Administration
Objective: To directly administer this compound to the central nervous system.
Methodology:
-
Animal Model: Male Swiss mice or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is surgically implanted into the lateral ventricle using predetermined coordinates.
-
Recovery: Animals are allowed a recovery period of at least one week post-surgery.
-
Administration: this compound, dissolved in a sterile vehicle (e.g., saline), is administered via a microinjection pump through an injection cannula inserted into the guide cannula. The volume of injection is typically 1-5 µl, delivered over a period of 1-2 minutes.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity.
Methodology:
-
Apparatus: A cylindrical container (e.g., 25 cm height x 10 cm diameter for mice) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test session (Day 1): Mice are placed in the water for a 15-minute adaptation period.
-
Test session (Day 2): 24 hours after the pre-test, animals are administered this compound (e.g., 10 nmol, i.c.v.) or vehicle. After a specified pretreatment time (e.g., 30 minutes), they are placed back into the water for a 6-minute test session.
-
-
Data Analysis: The duration of immobility during the last 4 minutes of the test session is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.[7]
Tail Suspension Test (TST)
Objective: A secondary test to evaluate antidepressant-like effects.
Methodology:
-
Apparatus: A horizontal bar is placed at a height where a mouse can be suspended by its tail without touching any surface.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1 cm from the tip.
-
The mouse is suspended by its tail from the horizontal bar.
-
The total duration of immobility is recorded over a 6-minute period.
-
-
Data Analysis: A reduction in the total time spent immobile is interpreted as an antidepressant-like effect.[7][11]
Experimental Workflow Diagram
Caption: General workflow for preclinical behavioral studies using this compound.
This compound and the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The HPA axis is a critical neuroendocrine system involved in the stress response, and its dysregulation is a hallmark of affective disorders.[15] The N/OFQ-NOP system has been shown to modulate HPA axis activity.[16] Studies have demonstrated that central administration of N/OFQ can increase plasma concentrations of ACTH and corticosterone (B1669441).[14] this compound can block these N/OFQ-induced increases in stress hormones.[4][14] Interestingly, this compound alone does not appear to significantly alter basal corticosterone levels, but it can modulate the HPA axis response to stress in a time-dependent manner.[16] For instance, in a restraint stress model, this compound was found to prolong the stress-induced release of glucocorticoids in the morning but had no significant effect in the evening, highlighting a complex interaction with circadian rhythms.[16]
HPA Axis Modulation Diagram
Caption: Modulation of the HPA axis by the N/OFQ-NOP system.
Conclusion and Future Directions
This compound has proven to be an indispensable research tool for dissecting the role of the N/OFQ-NOP receptor system in the neurobiology of affective disorders. The consistent findings that this compound produces antidepressant- and anxiolytic-like effects in a variety of preclinical models strongly support the hypothesis that NOP receptor antagonism is a viable strategy for the development of novel therapeutics. The data summarized in this guide provide a solid foundation for researchers and drug development professionals interested in this target.
Future research should focus on further elucidating the precise neural circuits through which this compound exerts its behavioral effects. Additionally, the development of orally bioavailable, non-peptidic NOP receptor antagonists based on the pharmacological profile of this compound is a critical next step for translating these promising preclinical findings into clinical applications for patients suffering from anxiety and depression.
References
- 1. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders [mdpi.com]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of nociceptin/orphanin FQ and nociceptin opioid peptide receptor in depression and antidepressant effects of nociceptin opioid peptide receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist this compound: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The biology of Nociceptin/Orphanin FQ (N/OFQ) related to obesity, stress, anxiety, mood, and drug dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic-like effect of central administration of NOP receptor antagonist this compound in rats submitted to the elevated T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist this compound: new evidence from rats and mice | Semantic Scholar [semanticscholar.org]
- 12. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding of the novel radioligand [(3)H]this compound to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Modulation of the Hypothalamic-Pituitary-Adrenal Axis by Early Life Stress Exposure [frontiersin.org]
- 16. The nociceptin/orphanin FQ antagonist this compound differentially modulates the glucocorticoid response to restraint stress in rats during the peak and nadir phases of the hypothalamo-pituitary-adrenal axis circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Cardiovascular Effects of UFP-101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cardiovascular effects of UFP-101, a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data from key studies, detailed experimental protocols for its investigation, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and the N/OFQ-NOP System
This compound, with the chemical name [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, is a synthetic peptide analog of N/OFQ. It was designed to be a highly potent and selective competitive antagonist at the NOP receptor, a G-protein coupled receptor (GPCR) belonging to the opioid receptor superfamily[1][2][3]. The endogenous ligand for the NOP receptor, N/OFQ, is involved in a wide array of physiological processes, including pain modulation, mood, and cardiovascular regulation[1][2][4].
Activation of the NOP receptor by N/OFQ typically leads to cardiovascular depressor effects, including hypotension and bradycardia[5]. This compound, by blocking the NOP receptor, is a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the endogenous N/OFQ system in the cardiovascular system and to explore the therapeutic potential of NOP receptor modulation.
Mechanism of Action and Signaling Pathway
The NOP receptor, upon activation by agonists like N/OFQ, couples to pertussis toxin-sensitive inhibitory G-proteins, primarily of the Gαi/o subtype[6][7]. This initiates a signaling cascade that ultimately leads to a decrease in cellular excitability. This compound competitively binds to the NOP receptor, preventing the binding of N/OFQ and thereby inhibiting this downstream signaling.
The key molecular events following NOP receptor activation, which are blocked by this compound, include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[5][6][7].
-
Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates the activity of ion channels:
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and reducing excitability[6][8]. In the heart, these are primarily Kir3.x channel subtypes[1][9].
-
Inhibition of Voltage-Gated Calcium Channels: This reduces the influx of calcium ions, which is crucial for processes like neurotransmitter release, muscle contraction, and hormone secretion[6][8]. The specific subtypes involved include Cav2.1, Cav2.2, and Cav2.3[6].
-
The following diagram illustrates the NOP receptor signaling pathway and the antagonistic action of this compound.
Caption: NOP receptor signaling pathway and the antagonistic action of this compound.
Quantitative Data on Cardiovascular Effects
The cardiovascular effects of this compound are primarily observed through its ability to antagonize the actions of endogenous or exogenously administered N/OFQ. The following tables summarize quantitative data from key studies.
Table 1: Effects of this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in a Rat Model of Sepsis
| Treatment Group | Parameter | Baseline (T₀) | Post-treatment (T₄₀) |
| Control | MAP (mmHg) | 105 (95 to 110) | - |
| HR (bpm) | - | - | |
| LPS | MAP (mmHg) | 85 (83 to 103) | - |
| HR (bpm) | - | Increased (p=0.004) | |
| LPS + this compound (150 nmol/kg) | MAP (mmHg) | - | No significant change vs LPS |
| HR (bpm) | - | Increased (p=0.004) | |
| This compound (150 nmol/kg) | MAP (mmHg) | - | No significant change vs Control |
| HR (bpm) | - | No significant change vs Control | |
| Data adapted from Brookes et al., 2013. Values are median with 25th to 75th percentiles in parentheses. LPS (Lipopolysaccharide) was used to induce sepsis. |
Table 2: Effects of N/OFQ on Cardiovascular Parameters in Anesthetized Rats (Antagonized by this compound)
| Agent (Dose) | Change in MAP | Change in HR | Change in Total Peripheral Resistance | Cardiac Output |
| N/OFQ (10 nmol/kg) | -27 mmHg | -8% | -36% | No significant change |
| N/OFQ (30 nmol/kg) | -29 mmHg | -11% | -41% | No significant change |
| Data from a study on N/OFQ, whose effects are antagonized by this compound. Adapted from Czapla et al., 1998.[10] |
Table 3: Effects of this compound on Infarction-Associated Ventricular Arrhythmias in Rats
| Treatment Group | Incidence of Ventricular Ectopic Beats | Incidence of Ventricular Tachycardia |
| Control (Coronary Artery Occlusion) | - | - |
| This compound (10⁻⁷ mol/kg, i.v.) | Reduced by 70% (P < 0.05) | Reduced by 51% (P < 0.05) |
| Data adapted from a study investigating the anti-arrhythmic effects of this compound.[11] |
Experimental Protocols
This section details methodologies for investigating the cardiovascular effects of this compound in both in vivo and in vitro models.
In Vivo Cardiovascular Monitoring in Anesthetized Rats
This protocol is designed to assess the effects of this compound on systemic hemodynamics.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.)
-
Polyethylene catheters
-
Pressure transducer
-
Data acquisition system
-
This compound solution in sterile saline
-
Heparinized saline
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia.
-
Cannulate the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for continuous monitoring of blood pressure and heart rate.
-
Cannulate the jugular vein for intravenous administration of this compound.
-
Allow the animal to stabilize for at least 30 minutes, ensuring stable baseline cardiovascular parameters.
-
Administer a bolus i.v. injection of this compound at the desired dose (e.g., 10⁻⁷ mol/kg).
-
Continuously record mean arterial pressure (MAP) and heart rate (HR) for a defined period post-injection (e.g., 60 minutes).
-
A control group should receive an equivalent volume of sterile saline.
-
To study the antagonistic effects, a separate group can be pre-treated with this compound followed by an administration of N/OFQ.
In Vitro Isolated Langendorff Heart Preparation
This protocol allows for the investigation of the direct effects of this compound on cardiac function, independent of systemic neurohumoral influences.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Heparin (1000 IU/kg, i.p.)
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer, oxygenated (95% O₂ / 5% CO₂) and maintained at 37°C
-
Intraventricular balloon catheter connected to a pressure transducer
-
Data acquisition system
-
This compound stock solution
Procedure:
-
Heparinize the rat 20 minutes prior to sacrifice.
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on the Langendorff apparatus via aortic cannulation for retrograde perfusion.
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a 30-minute equilibration period.
-
Record baseline parameters: left ventricular developed pressure (LVDP), heart rate (HR), and the maximum rates of pressure development and fall (+/- dP/dt).
-
Introduce this compound into the perfusate at desired concentrations (e.g., 1 nM to 1 µM) in a cumulative or non-cumulative manner.
-
Record cardiac parameters at each concentration after a period of stabilization.
Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
This protocol is for studying the direct effects of this compound on specific ion channels in cardiac cells.
Materials:
-
Isolated ventricular myocytes from adult rats
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass microelectrodes
-
Perfusion system
-
Extracellular and intracellular (pipette) solutions tailored for recording specific currents (e.g., potassium or calcium currents)
-
This compound solution
Procedure:
-
Isolate single ventricular myocytes using established enzymatic digestion protocols.
-
Transfer isolated cells to the recording chamber on an inverted microscope.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline ion channel currents (e.g., I_K,ACh or I_Ca,L) using appropriate voltage-clamp protocols.
-
To investigate the antagonistic properties of this compound, first apply an NOP receptor agonist (e.g., N/OFQ) to modulate the target current.
-
Following stabilization of the agonist effect, co-perfuse with this compound at various concentrations to determine its ability to reverse the agonist-induced changes.
-
Analyze changes in current amplitude and kinetics.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of the described experimental procedures.
Caption: Workflow for in vivo cardiovascular monitoring in anesthetized rats.
Caption: Workflow for in vitro isolated Langendorff heart preparation.
Conclusion
This compound is a critical tool for elucidating the role of the N/OFQ-NOP receptor system in cardiovascular physiology and pathology. Its high selectivity and potent antagonist activity allow for precise investigation of this system's contribution to the regulation of blood pressure, heart rate, and cardiac function. The experimental protocols detailed in this guide provide a framework for researchers to further explore the cardiovascular effects of this compound and to evaluate the therapeutic potential of NOP receptor antagonism in cardiovascular diseases. The provided data and signaling pathway information offer a solid foundation for designing and interpreting such studies.
References
- 1. Cardiovascular and renal effects of novel non-peptide nociceptin opioid peptide (NOP) receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ modulates the cardiovascular, but not renal, responses to stress in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Ca2+ channels by cAMP and cGMP in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Responses of the cardiovascular system of the rat to noradrenaline infusions and their modification by adrenoceptor blocking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular and renal effects of nociceptin/orphanin FQ: a new mediator to target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanion.de [nanion.de]
- 10. Regional hemodynamic effects of nociceptin/orphanin FQ in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonism of endogenous nociceptin/orphanin FQ inhibits infarction-associated ventricular arrhythmias via PKC-dependent mechanism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
UFP-101: A Selective NOP Receptor Antagonist and its Impact on Drug Reward Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The nociceptin/orphanin FQ (N/OFQ) peptide and its cognate receptor, the NOP receptor, represent a distinct branch of the opioid system that has garnered significant attention for its role in modulating a wide array of physiological and pathological processes, including pain, mood, and addiction. UFP-101, a potent and selective NOP receptor antagonist, has emerged as a critical pharmacological tool for elucidating the functions of the N/OFQ-NOP system. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, its mechanism of action within the central nervous system, and its profound impact on drug reward pathways. Through a systematic review of preclinical studies, this document explores the therapeutic potential of targeting the NOP receptor with antagonists like this compound for the treatment of substance use disorders.
Introduction to this compound and the N/OFQ-NOP System
The N/OFQ system is often considered the fourth member of the opioid family, sharing structural homology with classical opioid peptides and receptors.[1] However, its pharmacological profile is distinct. The NOP receptor, a G-protein coupled receptor (GPCR), does not bind traditional opioid ligands with high affinity.[2] Its endogenous ligand, N/OFQ, is a 17-amino acid neuropeptide that, upon binding to the NOP receptor, typically leads to neuronal inhibition.[1][3]
This compound, chemically known as [Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂, was developed as a highly potent and selective competitive antagonist for the NOP receptor.[4][5] Its design incorporates a modification that eliminates efficacy while substitutions at positions 14 and 15 enhance its potency and duration of action in vivo.[4][5][6] This makes this compound an invaluable tool for investigating the physiological and behavioral roles of the endogenous N/OFQ-NOP system.[4][5]
Pharmacological Profile of this compound
This compound exhibits high binding affinity for the NOP receptor and remarkable selectivity over classical mu (μ), delta (δ), and kappa (κ) opioid receptors. This selectivity is crucial for dissecting the specific contributions of the NOP system in complex neurological processes.
Quantitative Data: Binding Affinity and Potency
The following table summarizes the binding affinity (pKi) and antagonist potency (pA₂) of this compound from various in vitro studies.
| Parameter | Value | Cell/Tissue Preparation | Reference |
| pKi | 10.24 | CHO cells expressing human NOP receptor (CHOhNOP) | [7][8] |
| pKi | 10.14 ± 0.09 | CHOhNOP cells | [9] |
| Selectivity | >3000-fold over μ, δ, and κ opioid receptors | Various | [7][8] |
| pA₂ | 8.4 - 9.0 | CHOhNOP cells (GTPγS binding assay) | [9] |
| pA₂ | 6.44 | Mouse spinal cord slices (electrophysiology) | [10] |
Mechanism of Action: NOP Receptor Signaling
Activation of the NOP receptor by agonists like N/OFQ initiates a canonical Gαi/o-protein signaling cascade.[2][3] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, inhibition of voltage-gated calcium channels (N-, L-, and P/Q-type), and activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][3] The net effect of these actions is a reduction in neuronal excitability and neurotransmitter release.[1][6] this compound acts by competitively blocking the NOP receptor, thereby preventing the inhibitory effects of endogenous N/OFQ.
Signaling Pathway Diagram
Impact on Drug Reward Pathways
The mesolimbic dopamine (B1211576) system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical circuit in mediating the rewarding and reinforcing effects of drugs of abuse.[11] The N/OFQ-NOP system is densely expressed in these brain regions and plays a significant modulatory role.[12]
Modulation of Dopamine Neurotransmission
Activation of NOP receptors generally exerts an inhibitory influence on dopamine (DA) neurons in the VTA.[1] N/OFQ can directly hyperpolarize VTA DA neurons and presynaptically inhibit GABAergic transmission onto these neurons.[1] The net effect of NOP receptor activation is a decrease in the firing rate of VTA DA neurons and subsequent reduction in DA release in the NAc.[13]
Interestingly, antagonism of NOP receptors with compounds like this compound does not simply disinhibit the dopamine system. Studies have shown that NOP receptor antagonists can also lead to an inhibition of VTA DA neuronal activity, albeit through a different mechanism involving the enhancement of GABAergic transmission.[1] Blockade of NOP receptors is thought to remove an endogenous N/OFQ-mediated inhibition of GABA neurons, leading to increased GABA release and a subsequent reduction in DA neuron firing.[1]
Interaction with Opioid Reward
The rewarding effects of mu-opioid receptor agonists, such as morphine, are heavily dependent on the disinhibition of VTA dopamine neurons.[11] The N/OFQ-NOP system has been shown to counteract these effects. Administration of N/OFQ can block morphine-induced conditioned place preference (CPP), a behavioral paradigm used to measure the rewarding properties of drugs.[6] Conversely, the use of NOP antagonists like this compound has been shown to modulate opioid-related behaviors, suggesting a complex interplay between these two systems.[12] For instance, the attenuation of alcohol intake by buprenorphine, a partial mu-opioid agonist and kappa-opioid antagonist, was abolished by treatment with this compound.[12]
Interaction with Stimulant Reward
The rewarding properties of psychostimulants like cocaine and amphetamine are primarily mediated by their ability to increase synaptic dopamine levels in the NAc.[14][15] The N/OFQ-NOP system has been demonstrated to attenuate the rewarding effects of these drugs. N/OFQ administration can inhibit the CPP induced by cocaine and amphetamine.[2][6] This suggests that activating the NOP system can counteract the hyper-dopaminergic state induced by stimulants. While direct studies on this compound's effect on stimulant reward are part of a broader investigation into NOP antagonism, the evidence points to the NOP receptor as a key modulator of stimulant-induced neuroplasticity.[16]
Interaction with Alcohol Reward
The N/OFQ-NOP system is also implicated in alcohol-seeking behavior and reward.[12][17] NOP receptor agonists have been shown to reduce alcohol intake in animal models.[12] Stress is a major factor in alcohol relapse, and the N/OFQ system interacts with stress-related neuropeptides like corticotropin-releasing factor (CRF).[18][19] Blockade of NOP receptors with antagonists can influence alcohol consumption, suggesting a role for the endogenous N/OFQ system in the reinforcing properties of alcohol.[12]
Logical Flow of this compound's Effect on Reward
Experimental Protocols
The following sections detail common experimental methodologies used in the preclinical evaluation of this compound and its effects on drug reward.
Conditioned Place Preference (CPP)
-
Objective: To assess the rewarding or aversive properties of a drug or the ability of a compound to block drug-induced reward.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, separated by a neutral central compartment.
-
Procedure:
-
Pre-conditioning (Baseline): Animals are allowed to freely explore the entire apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one chamber over the other.
-
Conditioning: Over several days, animals receive injections of the drug of abuse (e.g., morphine, cocaine) and are confined to one chamber, and vehicle injections while confined to the other chamber. To test the effect of this compound, it is typically administered prior to the drug of abuse during the conditioning phase.
-
Post-conditioning (Test): Animals are placed back in the central compartment in a drug-free state and allowed to freely explore the entire apparatus. The time spent in each chamber is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber compared to baseline is interpreted as drug-induced reward. A blockade of this increase by this compound indicates its ability to attenuate the rewarding effects of the drug.
Intravenous Self-Administration (IVSA)
-
Objective: To model the reinforcing properties of a drug, i.e., the drug's ability to maintain drug-seeking and drug-taking behavior.
-
Procedure:
-
Surgery: Animals (typically rats or mice) are surgically implanted with an intravenous catheter, usually in the jugular vein.
-
Training: Animals are placed in an operant chamber equipped with two levers. Presses on the "active" lever result in an intravenous infusion of the drug, while presses on the "inactive" lever have no consequence. Sessions are conducted daily.
-
Testing: Once stable responding is established, the effect of this compound can be assessed by administering it prior to the self-administration session.
-
-
Data Analysis: A reduction in the number of active lever presses following this compound administration suggests a decrease in the reinforcing efficacy of the drug.
In Vivo Microdialysis
-
Objective: To measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals.
-
Procedure:
-
Surgery: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., NAc).
-
Habituation: After recovery, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for neurotransmitter content using high-performance liquid chromatography (HPLC).
-
Drug Administration: After establishing a stable baseline, the drug of abuse and/or this compound are administered, and changes in neurotransmitter levels are monitored.
-
-
Data Analysis: Changes in dopamine levels are typically expressed as a percentage of the baseline measurement. This technique allows for the direct assessment of this compound's impact on drug-induced dopamine release.
Experimental Workflow Diagram
Therapeutic Implications and Future Directions
The evidence strongly suggests that the N/OFQ-NOP system is a key modulator of the brain's reward circuitry. By attenuating the rewarding and reinforcing effects of multiple classes of abused drugs, this system presents a promising target for the development of novel pharmacotherapies for addiction. The use of NOP receptor antagonists like this compound has been instrumental in validating this target.
While NOP receptor agonists have shown efficacy in reducing drug intake, the role of antagonists is more complex. The ability of NOP antagonists to modulate GABAergic tone in the VTA suggests they may not simply enhance reward but could potentially normalize pathological changes in the reward circuit associated with chronic drug use. Future research should focus on:
-
Elucidating the precise effects of chronic this compound treatment on drug-seeking and relapse behaviors.
-
Investigating the potential of NOP antagonists to alleviate withdrawal symptoms and negative affective states that drive addiction.
-
Developing orally bioavailable, small-molecule NOP antagonists with favorable pharmacokinetic profiles for clinical development.
References
- 1. Pharmacological blockage of NOP receptors decreases ventral tegmental area dopamine neuronal activity through GABAB receptor-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding Opioid Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of nociceptin/orphanin FQ-NOP receptor system inhibits tyrosine hydroxylase phosphorylation, dopamine synthesis, and dopamine D(1) receptor signaling in rat nucleus accumbens and dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine Reward Pathway in Cocaine Addiction | Office of Undergraduate Research | West Virginia University [undergraduateresearch.wvu.edu]
- 15. Cocaine dependence: a disease of the brain's reward centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective presynaptic enhancement of the prefrontal cortex to nucleus accumbens pathway by cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alcohol-Seeking Behavior: The Roles of the Hypothalamic-Pituitary-Adrenal Axis and the Endogenous Opioid System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interaction between corticotropin-releasing factor, orexin, and dynorphin in the infralimbic cortex may mediate exacerbated alcohol-seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Corticotropin Releasing Factor Receptor 1 in Alcohol Use Disorder: Still a Valid Drug Target? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
UFP-101 In Vitro Assay Protocols: A Comprehensive Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the in vitro characterization of UFP-101, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). The NOP receptor, a member of the opioid receptor family, is a key target in drug development for pain, depression, anxiety, and other neurological disorders. This compound serves as an invaluable tool for investigating the physiological and pathological roles of the N/OFQ-NOP system.
These protocols are intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of NOP receptor ligands. The following sections detail the methodologies for radioligand binding assays, functional GTPγS binding assays, and cAMP accumulation assays, along with a summary of quantitative data and visualizations of the relevant signaling pathway and experimental workflows.
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of this compound at the NOP receptor as determined by various in vitro assays.
| Parameter | Value | Assay Type | Radioligand/Agonist | Cell System | Reference |
| pKi | 10.14 ± 0.09 | Competition Binding | [³H]N/OFQ | CHO-hNOP | [1] |
| pKi | 10.24 | Competition Binding | Not Specified | NOP Receptor | [2] |
| pKD | 9.97 | Saturation Binding | [³H]this compound | CHO-hNOP | [3] |
| pKD | 10.12 | Saturation Binding | [³H]this compound | Rat Cerebrocortex | [3] |
| pA₂ | 8.4 - 9.0 | GTPγS Binding (Schild Analysis) | Various NOP Agonists | CHO-hNOP | [1] |
Table 1: In Vitro Pharmacological Data for this compound at the NOP Receptor. CHO-hNOP refers to Chinese Hamster Ovary cells stably expressing the human NOP receptor.
NOP Receptor Signaling Pathway
This compound acts as a competitive antagonist at the NOP receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins. Upon activation by its endogenous ligand N/OFQ, the NOP receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, receptor activation modulates ion channel activity, typically resulting in the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels. This compound blocks these effects by preventing the binding of N/OFQ and other agonists to the receptor.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the NOP receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from CHO cells stably expressing the human NOP receptor (CHO-hNOP).
-
Radioligand: [³H]N/OFQ or [³H]this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: High concentration of unlabeled N/OFQ (e.g., 1 µM).
-
96-well plates, filter mats (GF/C), scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-hNOP cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand (at a concentration close to its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of unlabeled N/OFQ (1 µM final concentration), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition Binding: Add 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three to four times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell Membranes: CHO-hNOP cell membranes (prepared as in the radioligand binding assay).
-
[³⁵S]GTPγS: Radiolabeled GTP analog.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP: Guanosine diphosphate, to a final concentration of 10-30 µM.
-
NOP Agonist: e.g., N/OFQ.
-
This compound: Stock solution.
-
Unlabeled GTPγS: For determining non-specific binding.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Assay Setup (in a 96-well plate):
-
Add assay buffer, GDP, and CHO-hNOP membranes (10-20 µg protein/well).
-
Add varying concentrations of this compound followed by a fixed concentration of the NOP agonist (e.g., its EC₈₀). For agonist dose-response curves, add varying agonist concentrations.
-
To determine non-specific binding, add unlabeled GTPγS (10 µM final concentration).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filters and measure the bound radioactivity by scintillation counting.
-
Data Analysis:
-
Construct agonist dose-response curves in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of this compound. The x-intercept of the linear regression provides the pA₂ value, which is an estimate of the antagonist's affinity. A slope of approximately 1 is indicative of competitive antagonism.
-
Forskolin-Stimulated cAMP Accumulation Assay
This assay determines the ability of this compound to reverse the agonist-mediated inhibition of adenylyl cyclase.
Materials:
-
Whole Cells: CHO-hNOP cells.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
NOP Agonist: e.g., N/OFQ.
-
This compound: Stock solution.
-
cAMP Assay Kit: e.g., HTRF, ELISA, or AlphaScreen based.
-
96-well or 384-well cell culture plates.
Procedure:
-
Cell Plating: Seed CHO-hNOP cells into 96- or 384-well plates and grow to near confluency.
-
Cell Stimulation:
-
Wash the cells with assay medium.
-
Pre-incubate the cells with varying concentrations of this compound for 15-20 minutes at 37°C.
-
Add a fixed concentration of the NOP agonist.
-
Immediately add forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Quantification:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the agonist in the presence and absence of this compound.
-
Determine the IC₅₀ of this compound for the reversal of agonist-induced inhibition of cAMP accumulation.
-
The data can also be used for Schild analysis to determine the pA₂ value.
-
These detailed protocols and the accompanying data provide a robust framework for the in vitro characterization of this compound and other NOP receptor ligands, facilitating further research into the therapeutic potential of targeting the N/OFQ-NOP system.
References
- 1. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Binding of the novel radioligand [(3)H]this compound to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of UFP-101 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of UFP-101, a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, in rodent models. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes quantitative data from key studies.
Introduction to this compound
This compound, with the chemical structure [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, is a synthetic peptide analogue that acts as a competitive and selective antagonist at the NOP receptor.[1][2] It was designed by combining chemical modifications that eliminate efficacy while increasing potency and duration of action in vivo.[1][2] this compound demonstrates high affinity for the NOP receptor with over 3000-fold selectivity against classical opioid receptors (μ, δ, and κ). Due to its selective antagonism, this compound is an invaluable tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system in various biological processes, including pain modulation, inflammation, and mood regulation.[1][2]
Mechanism of Action and Signaling Pathway
The NOP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand N/OFQ, initiates a signaling cascade. This compound competitively blocks this activation. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channel activity, specifically inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in reduced neuronal excitability and neurotransmitter release.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies using this compound in rodent models.
Table 1: this compound in Pain Models (Mouse)
| Parameter | Agonist (N/OFQ) | This compound Dose (i.t.) | Effect of this compound | Outcome Measure | Reference |
| Spinal Antinociception | 0.1-10 nmol (i.t.) | 10 nmol | Prevention of N/OFQ-induced antinociception | Tail withdrawal latency | [3][4] |
| Excitatory Postsynaptic Currents (EPSC) in Spinal Cord Slices | 1 µM | Concentration-dependent reversal | Reversal of N/OFQ-induced inhibition of EPSC | pA₂ value of 6.44 | [3] |
Table 2: this compound in Depression Models (Mouse and Rat)
| Species | Model | This compound Dose (i.c.v.) | Effect of this compound | Outcome Measure | Reference |
| Mouse | Tail Suspension Test | 10 nmol | Reduced immobility time from 179±11s to 111±10s | Immobility time | [5] |
| Rat | Forced Swim Test | 10 nmol | Decreased immobility time (-65%) and increased climbing time (71%) | Immobility and climbing time | [5] |
| Rat | Chronic Mild Stress | 5, 10, 20 nmol/rat (daily for 21 days) | Dose- and time-dependent reinstatement of sucrose (B13894) consumption | Sucrose consumption |
Table 3: this compound in Inflammation Models (Rat)
| Model | This compound Dose | Route | Effect of this compound | Outcome Measure | Reference |
| Lipopolysaccharide (LPS)-induced endotoxemia | 150 nmol/kg | i.v. | Reduced macromolecular leak and leukocyte rolling | Microvascular inflammation | [6][7] |
| Cecal Ligation and Puncture (CLP) | 0.03 mg/kg | - | Improved survival rates from ~30% to 65% | Survival rate | [6] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments using this compound in rodent models.
Protocol 1: Assessment of Antinociceptive Effects in the Mouse Tail Withdrawal Assay
This protocol is adapted from studies investigating the spinal antinociceptive effects of N/OFQ and their blockade by this compound.[3][4]
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
N/OFQ (agonist)
-
Vehicle (e.g., sterile saline)
-
Intrathecal (i.t.) injection syringes
-
Tail withdrawal apparatus (radiant heat source)
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve this compound and N/OFQ in sterile saline to the desired concentrations.
-
Baseline Measurement: Measure the baseline tail withdrawal latency by applying a radiant heat source to the tail and recording the time until the mouse flicks its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Administration:
-
Administer this compound (e.g., 10 nmol in a volume of 5 µL) or vehicle via intrathecal injection.
-
After a predetermined pretreatment time (e.g., 15 minutes), administer N/OFQ (e.g., 1-10 nmol in a volume of 5 µL) or vehicle via intrathecal injection.
-
-
Post-treatment Measurements: Measure tail withdrawal latencies at several time points after N/OFQ administration (e.g., 5, 15, 30, and 60 minutes).
-
Data Analysis: Compare the tail withdrawal latencies between the different treatment groups. The antagonism by this compound is demonstrated by a reduction in the antinociceptive effect of N/OFQ.
Protocol 2: Evaluation of Antidepressant-like Effects in the Rat Forced Swim Test
This protocol is based on studies demonstrating the antidepressant-like properties of this compound.[5]
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle (e.g., artificial cerebrospinal fluid)
-
Intracerebroventricular (i.c.v.) cannulae and injection apparatus
-
Cylindrical swim tank (45 cm high, 20 cm diameter) filled with water (25°C) to a depth of 30 cm
-
Video recording equipment
Procedure:
-
Surgical Implantation: Surgically implant guide cannulae for i.c.v. injections and allow rats to recover for at least one week.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle.
-
Pre-test Session (Day 1): Place each rat in the swim tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair. After the session, dry the rats and return them to their home cages.
-
Drug Administration (Day 2): 24 hours after the pre-test, administer this compound (e.g., 10 nmol in a volume of 5 µL) or vehicle via i.c.v. injection.
-
Test Session (Day 2): 30 minutes after drug administration, place the rats back into the swim tank for a 5-minute test session. Record the session for later analysis.
-
Behavioral Scoring: An observer blinded to the treatment conditions should score the duration of immobility, swimming, and climbing behaviors during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Protocol 3: Investigation of Anti-inflammatory Effects in a Rat Model of Endotoxemia
This protocol is derived from research on the role of the N/OFQ-NOP system in microvascular inflammation.[6][7]
Materials:
-
Male Wistar rats (220-300 g)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Intravenous (i.v.) catheters
-
Intravital microscopy setup for observing mesenteric microcirculation
-
Fluorescently labeled albumin (e.g., FITC-BSA) for assessing vascular permeability
Procedure:
-
Induction of Endotoxemia: Administer LPS (e.g., 1 mg/kg) via tail vein injection. A second dose may be given at a later time point (e.g., 22 hours later).
-
Surgical Preparation: 24 hours after the initial LPS injection, anesthetize the rat and surgically prepare it for intravital microscopy of the mesenteric microcirculation. This includes cannulation of the jugular vein for drug and tracer administration.
-
Baseline Measurements: After a stabilization period, record baseline microvascular parameters, including vessel diameter, leukocyte rolling, and adhesion.
-
This compound Administration: Administer this compound (e.g., 150 nmol/kg) or vehicle (saline) via the jugular vein catheter.
-
Assessment of Vascular Permeability: Administer FITC-BSA and measure its extravasation from post-capillary venules over time to assess macromolecular leak.
-
Post-treatment Measurements: Continuously record microvascular parameters for a defined period (e.g., 60 minutes) after this compound administration.
-
Data Analysis: Compare the changes in microvascular inflammation parameters (leukocyte rolling, adhesion, macromolecular leak) between the this compound and vehicle-treated groups in both control and LPS-treated animals.
Conclusion
This compound is a critical pharmacological tool for elucidating the diverse functions of the N/OFQ-NOP receptor system in vivo. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments in rodent models to investigate the therapeutic potential of targeting this system in various disease states. Careful consideration of the experimental model, route of administration, and dosage is essential for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Nociceptin/Orphanin FQ Receptor Antagonist this compound Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist this compound: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing UFP-101 Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of UFP-101, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This compound is a valuable tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system.[1][2]
Physicochemical Properties and Storage
This compound is a synthetic peptide provided as a lyophilized powder.[3][4] Proper storage and handling are crucial to maintain its stability and activity.
| Property | Value | Source |
| Molecular Formula | C₈₂H₁₃₈N₃₂O₂₁ | [5] |
| Molecular Weight | 1908.19 g/mol (free base) | [5] |
| Appearance | White lyophilized solid | [4] |
| Purity | ≥95% (HPLC) | [5] |
| Solubility | Soluble to 1 mg/mL in water | [3][6] |
| Storage (lyophilized) | Store at -20°C | [5] |
| Storage (solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stock solutions at -80°C are stable for up to 6 months, and at -20°C for up to 1 month. | [7] |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol describes the preparation of a stock solution from lyophilized this compound powder.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, bring the vial of lyophilized this compound to room temperature.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add the required volume of sterile water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or vortex the vial to dissolve the powder completely. Avoid vigorous shaking to prevent peptide degradation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the stock solution to prepare working solutions for various in vitro applications.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
Appropriate assay buffer (e.g., HEPES-buffered saline, artificial cerebrospinal fluid)
-
Sterile, low-protein-binding polypropylene tubes
Procedure:
-
Thaw a single aliquot of the this compound stock solution on ice.
-
Perform serial dilutions of the stock solution with the appropriate assay buffer to achieve the desired final concentrations.
-
It is recommended to prepare fresh working solutions for each experiment.
Recommended Concentrations for In Vitro Assays:
| Assay Type | Cell/Tissue Type | Recommended Concentration | Source |
| Radioligand Binding Assay | CHO cells expressing human NOP receptor | pKi of 10.14 ± 0.09 | [8] |
| GTPγS Binding Assay | CHO cells expressing human NOP receptor | pA₂ values in the range of 8.4-9.0 | [8] |
| Electrophysiology | Rat brain slices (locus coeruleus and dorsal raphe neurons) | 3 µM | [9] |
| Electrophysiology | Mouse spinal cord slices | pA₂ value of 6.44 (against 1 µM N/OFQ) | [1] |
Preparation of Dosing Solutions for In Vivo Studies
This protocol details the preparation of this compound solutions for administration in animal models.
Materials:
-
This compound stock solution
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes and needles
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with sterile saline to the final desired concentration for injection.
-
The final volume for administration will depend on the animal's weight and the desired dose.
-
Ensure the solution is at room temperature before administration.
Recommended Dosages for In Vivo Studies:
| Animal Model | Administration Route | Dose | Investigated Effect | Source |
| Rats | Intravenous (i.v.) | 0.03 mg/kg | Sepsis | [10] |
| Mice | Intracerebroventricular (i.c.v.) | 10 nmol | Antidepressant-like effects | [9] |
| Rats | Intravenous (i.v.) | 150 nM/kg | Microvascular inflammation | [10] |
Signaling Pathways and Experimental Workflow
NOP Receptor Signaling Pathway
This compound acts as a competitive antagonist at the NOP receptor, a G-protein coupled receptor (GPCR). Activation of the NOP receptor by its endogenous ligand, N/OFQ, typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the modulation of ion channels (inhibition of Ca²⁺ channels and activation of K⁺ channels), and the activation of mitogen-activated protein kinase (MAPK) pathways. By blocking the binding of N/OFQ, this compound prevents these downstream signaling events.
Caption: NOP Receptor Signaling Pathway Antagonized by this compound.
Experimental Workflow for Preparing this compound Solutions
The following diagram illustrates a typical workflow for the preparation of this compound solutions for experimental use.
Caption: Workflow for this compound Solution Preparation.
References
- 1. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UFP 101 - 2BScientific [2bscientific.com]
- 4. The Nociceptin/Orphanin FQ Receptor Antagonist this compound Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo | PLOS One [journals.plos.org]
- 5. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist this compound: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nociceptin/Orphanin FQ Receptor Antagonist this compound Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UFP-101 in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101, chemically identified as [Nphe¹, Arg¹⁴, Lys¹⁵]Nociceptin-NH₂, is a potent and highly selective competitive antagonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL1.[1][2][3][4] The NOP receptor, a G-protein coupled receptor (GPCR), is the fourth member of the opioid receptor family and is implicated in a variety of physiological processes, including pain modulation, mood regulation, and immune responses.[5][6] this compound acts as a silent antagonist, meaning it binds to the NOP receptor with high affinity without initiating a cellular response, thereby blocking the effects of the endogenous ligand N/OFQ and other NOP receptor agonists.[2][4] Its high affinity and selectivity make this compound an invaluable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the NOP receptor system.[1][5]
These application notes provide detailed protocols for utilizing this compound in common receptor binding assays, namely radioligand competition binding assays and GTPγS binding assays, to characterize the interaction of test compounds with the NOP receptor.
Quantitative Data Summary: Binding Properties of this compound and Related Ligands
The following table summarizes the binding affinities and functional potencies of this compound and other relevant ligands at the NOP receptor. This data is crucial for experimental design and for the comparison of novel compounds.
| Compound | Assay Type | Receptor Source | pKi | Ki (nM) | pA2 | Reference |
| This compound | Competition Binding ([³H]N/OFQ) | CHO-hNOP | 10.14 ± 0.09 | 0.072 | - | [6] |
| This compound | Competition Binding ([³H]this compound) | CHO-hNOP | 9.97 | 0.107 | - | [7] |
| This compound | Competition Binding ([³H]this compound) | Rat Cerebrocortex | 10.12 | 0.076 | - | [7] |
| This compound | GTPγS Binding (vs N/OFQ) | CHO-hNOP | - | - | 8.4 - 9.0 | [6] |
| Nociceptin/Orphanin FQ (N/OFQ) | Competition Binding ([³H]N/OFQ) | CHO-hNOP | - | - | - | [6] |
| [Arg¹⁴,Lys¹⁵]N/OFQ | Competition Binding ([³H]N/OFQ) | CHO-hNOP | - | - | - | [6] |
| [Nphe¹]N/OFQ(1-13)-NH₂ | GTPγS Binding (vs N/OFQ) | CHO-hNOP | - | - | 7.33 ± 0.08 | [6] |
CHO-hNOP: Chinese Hamster Ovary cells stably expressing the human NOP receptor.
Signaling Pathway of the NOP Receptor
The NOP receptor primarily couples to the Gi/o family of G-proteins.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. This initiates several downstream signaling cascades, most notably the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. The activated G-protein βγ subunits can also modulate ion channel activity, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels.[2][3][8] Furthermore, NOP receptor activation has been shown to stimulate mitogen-activated protein kinase (MAPK) pathways.[2][8] this compound, as a competitive antagonist, blocks the initiation of these signaling events by preventing agonist binding.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes how to determine the binding affinity (Ki) of a test compound for the NOP receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]this compound or [³H]N/OFQ) for binding to the receptor.
Materials and Reagents:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) or rat brain tissue.[1][7]
-
Radioligand: [³H]this compound (antagonist) or [³H]N/OFQ (agonist).
-
Test Compound: this compound (as a control antagonist) or other experimental compounds.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Non-specific Binding Control: High concentration of unlabeled N/OFQ (e.g., 1 µM) or another suitable NOP receptor ligand.[10]
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C, pre-soaked in 0.3-0.5% polyethyleneimine (PEI)).
-
Cell harvester or vacuum filtration manifold.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Experimental Workflow:
Procedure:
-
Membrane Preparation: Homogenize CHO-hNOP cells or brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration.[9]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of unlabeled N/OFQ (e.g., 1 µM).
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., this compound).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[9][10]
-
Filtration: Terminate the binding reaction by rapid filtration through PEI-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to the NOP receptor. In the presence of an agonist, the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. As a non-hydrolyzable GTP analog, [³⁵S]GTPγS becomes trapped on the G-protein, and its incorporation can be quantified. This compound, as an antagonist, will not stimulate [³⁵S]GTPγS binding but will inhibit the stimulation caused by an agonist.
Materials and Reagents:
-
Receptor Source: Membranes from CHO-hNOP cells.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: N/OFQ or another NOP receptor agonist.
-
Antagonist: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[11]
-
GDP: Guanosine 5'-diphosphate.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Other materials are similar to the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Membrane preparation.
-
GDP (e.g., 10-30 µM final concentration).[12]
-
For antagonist determination, add varying concentrations of this compound followed by a fixed concentration of an agonist (e.g., N/OFQ at its EC₅₀ or EC₈₀). For agonist characterization, add varying concentrations of the agonist.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM final concentration).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]
-
Filtration and Counting: Terminate the reaction and process the samples as described in the radioligand binding assay protocol.
-
Data Analysis:
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding.
-
For antagonist characterization, plot the percentage of agonist-stimulated binding against the log concentration of this compound to determine its IC₅₀.
-
The antagonist dissociation constant (Kb) can be calculated using the Schild equation for competitive antagonists.
-
Conclusion
This compound is a critical pharmacological tool for investigating the NOP receptor system. The detailed protocols provided herein for radioligand competition binding and GTPγS binding assays will enable researchers to accurately characterize the interaction of novel compounds with the NOP receptor, thereby facilitating drug discovery and a deeper understanding of the receptor's function. The high affinity and selectivity of this compound make it an excellent standard for these assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of the novel radioligand [(3)H]this compound to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of the NOP Receptor Using UFP-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101 is a highly potent and selective competitive antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] The NOP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand N/OFQ, modulates a variety of physiological and pathological processes, including pain, anxiety, and addiction.[3] this compound exerts its effects by binding to the NOP receptor with high affinity, thereby preventing N/OFQ from activating its downstream signaling cascades.[2][4] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and expression levels of the NOP receptor in tissue samples. This document provides detailed protocols for the immunohistochemical detection of the NOP receptor and the use of this compound as a critical tool for validating the specificity of the immunostaining.
NOP Receptor Signaling Pathway
The NOP receptor is coupled to inhibitory G-proteins (Gi/Go). Activation of the NOP receptor by N/OFQ leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, NOP receptor activation promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated Ca2+ channels. These actions collectively lead to a reduction in neuronal excitability. This compound blocks these signaling events by preventing the initial binding of N/OFQ to the NOP receptor.
Caption: NOP Receptor Signaling Pathway.
Data Presentation
The following table presents representative quantitative data from a hypothetical immunohistochemistry experiment designed to assess NOP receptor expression in a specific brain region of a rat model. The data is quantified using the H-Score method, which incorporates both the intensity of staining and the percentage of positively stained cells. The H-score is calculated using the formula: H-Score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)] , resulting in a score between 0 and 300.[1][5][6][7]
| Treatment Group | Staining Intensity (0) | Staining Intensity (1+) | Staining Intensity (2+) | Staining Intensity (3+) | H-Score (Mean ± SD) |
| Control (Primary Antibody) | 15% | 40% | 35% | 10% | 140 ± 15 |
| This compound Block | 90% | 8% | 2% | 0% | 12 ± 4 |
| No Primary Antibody | 98% | 2% | 0% | 0% | 2 ± 1 |
This data is for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Immunohistochemistry Protocol for NOP Receptor Detection in Paraffin-Embedded Tissues
This protocol describes the detection of the NOP receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections using an anti-NOP receptor primary antibody.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in Wash Buffer)
-
Anti-NOP receptor primary antibody
-
This compound (for blocking control)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Caption: Immunohistochemistry Experimental Workflow.
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 x 5 minutes.[8] b. Immerse in 100% ethanol: 2 x 3 minutes. c. Immerse in 95% ethanol: 1 x 3 minutes. d. Immerse in 70% ethanol: 1 x 3 minutes. e. Rinse in deionized water.
-
Antigen Retrieval: a. Immerse slides in Antigen Retrieval Buffer. b. Heat to 95-100°C for 20 minutes in a water bath or steamer.[8] c. Allow slides to cool to room temperature (approximately 20-30 minutes). d. Rinse slides in Wash Buffer: 2 x 5 minutes.
-
Immunostaining: a. Endogenous Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[8][9] b. Rinse in Wash Buffer: 2 x 5 minutes. c. Blocking: Apply Blocking Buffer and incubate for 30-60 minutes at room temperature to block non-specific antibody binding. d. Primary Antibody Incubation: i. Control Group: Dilute the anti-NOP receptor primary antibody in Blocking Buffer to its optimal concentration. Drain the blocking solution from the slides and apply the diluted primary antibody. ii. This compound Blocking Control Group: Prepare a solution containing both the diluted primary antibody and a 10-100 fold molar excess of this compound. Pre-incubate this mixture for 1 hour at room temperature before applying it to the tissue sections. iii. No Primary Control Group: Apply only the Blocking Buffer. e. Incubate all slides overnight at 4°C in a humidified chamber. f. Rinse in Wash Buffer: 3 x 5 minutes. g. Secondary Antibody Incubation: Apply the biotinylated secondary antibody diluted in Blocking Buffer and incubate for 30-60 minutes at room temperature. h. Rinse in Wash Buffer: 3 x 5 minutes. i. Detection: Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature. j. Rinse in Wash Buffer: 3 x 5 minutes. k. Chromogen Development: Apply the DAB substrate solution and monitor for the development of a brown color (typically 2-10 minutes). l. Stop the reaction by rinsing with deionized water.
-
Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin for 30-60 seconds.[9] b. Rinse with running tap water. c. Dehydrate the sections through a series of graded ethanol solutions (70%, 95%, 100%) and xylene.[8] d. Apply a drop of mounting medium and place a coverslip.
Data Analysis
Quantitative analysis of NOP receptor expression can be performed using the H-Score method. This involves assessing both the percentage of stained cells and the intensity of the staining (0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining).
Caption: Data Analysis Logic for IHC Quantification.
Conclusion
This document provides a comprehensive guide for the immunohistochemical detection of the NOP receptor, with a critical emphasis on the use of the selective antagonist this compound for antibody validation. By following these protocols, researchers can confidently assess the expression and localization of the NOP receptor in various tissues, contributing to a deeper understanding of its role in health and disease and aiding in the development of novel therapeutics targeting this system. The provided diagrams and data presentation structure offer a clear framework for experimental design and interpretation of results.
References
- 1. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 2. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AHSQ | Automatic H-score Quantification | QBRC | UT Southwestern [lce.biohpc.swmed.edu]
- 6. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pixelwise H-score: A novel digital image analysis-based metric to quantify membrane biomarker expression from immunohistochemistry images - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. cdn.origene.com [cdn.origene.com]
Application Notes and Protocols for UFP-101 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of UFP-101, a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, and its application in behavioral pharmacology research. Detailed protocols for key in vivo experiments are provided, along with a summary of quantitative data from published studies and a visualization of the NOP receptor signaling pathway.
Introduction to this compound
This compound, with the sequence [Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂, is a synthetic peptide analogue of N/OFQ.[1][2] It acts as a potent, selective, and competitive antagonist at the NOP receptor, displaying over 3000-fold selectivity over classical opioid receptors (μ, δ, and κ).[3][4] This high affinity and selectivity make this compound an invaluable pharmacological tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system.[2] In behavioral pharmacology, this compound is widely used to study the involvement of the NOP receptor in various central nervous system functions, including mood, anxiety, pain, and reward.[4][5]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by blocking the binding of the endogenous ligand N/OFQ to the NOP receptor. The NOP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[6][7] Blockade of this receptor by this compound prevents these downstream effects. The primary signaling mechanism involves the activation of pertussis toxin-sensitive G-proteins of the Gi/o family.[8] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Additionally, NOP receptor activation modulates ion channel activity, causing the inhibition of voltage-gated calcium (Ca²⁺) channels and the activation of inwardly rectifying potassium (K⁺) channels, which collectively lead to neuronal hyperpolarization and reduced neuronal excitability.[1][6] The NOP receptor can also couple to other G-protein subtypes, including Gαz, Gα14, Gα16, and potentially Gα12 and Gαs, and can activate Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2]
Data Presentation: In Vivo Behavioral Effects of this compound
The following tables summarize the quantitative data from key behavioral pharmacology experiments using this compound.
Table 1: Effects of this compound in Models of Depression
| Behavioral Assay | Species | Route of Administration | Dose | Effect | Reference |
| Forced Swimming Test (FST) | Mouse | Intracerebroventricular (i.c.v.) | 10 nmol | Reduced immobility time | [6] |
| Tail Suspension Test (TST) | Mouse | Intracerebroventricular (i.c.v.) | 10 nmol | Reduced immobility time from 179±11s to 111±10s | [6] |
| Forced Swimming Test (FST) | Rat | Intracerebroventricular (i.c.v.) | 10 nmol | Decreased immobility time by 65% and increased climbing time by 71% | [6] |
| Chronic Mild Stress (CMS) | Rat | Intracerebroventricular (i.c.v.) | 5, 10, 20 nmol/day for 21 days | Dose-dependently reinstated sucrose (B13894) consumption | [9] |
Table 2: Effects of this compound in Models of Anxiety
| Behavioral Assay | Species | Route of Administration | Dose | Effect | Reference |
| Elevated T-Maze (ETM) | Rat | Intracerebroventricular (i.c.v.) | 1, 3, 10 nmol | Reduced the latency of inhibitory avoidance, indicating an anxiolytic-like effect | [10] |
Table 3: Effects of this compound in Models of Nociception
| Behavioral Assay | Species | Route of Administration | Dose | Effect | Reference |
| Tail Withdrawal Assay | Mouse | Intrathecal (i.t.) | 10 nmol | Prevented the antinociceptive effect of i.t. N/OFQ (0.1-10 nmol) | [11] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below.
Forced Swimming Test (FST) - Rodent Model of Antidepressant Activity
Objective: To assess the antidepressant-like activity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Test animals (mice or rats)
-
Plexiglas cylinders (25 cm high, 10 cm in diameter for mice; 40 cm high, 20 cm in diameter for rats)
-
Water (23-25°C)
-
Video recording system and analysis software (optional)
-
Stopwatch
Protocol:
-
Animal Acclimation: House animals in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.c.v.) at a specific time point before the test (e.g., 30 minutes).
-
Test Procedure:
-
Fill the cylinders with water to a depth of 15 cm (mice) or 30 cm (rats).
-
Gently place each animal individually into its cylinder.
-
The test duration is typically 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time in the this compound group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST) - Rodent Model of Antidepressant Activity
Objective: To evaluate the antidepressant-like properties of this compound.
Materials:
-
This compound
-
Vehicle
-
Mice
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording and analysis system (optional)
-
Stopwatch
Protocol:
-
Animal Acclimation: As described for the FST.
-
Drug Administration: Administer this compound or vehicle as required.
-
Test Procedure:
-
Secure a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.
-
Suspend the mouse by its tail from the horizontal bar, ensuring it cannot touch any surfaces.
-
The test duration is typically 6 minutes.
-
Record the total duration of immobility during the test. Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis: Analyze the data as described for the FST. A significant decrease in immobility time suggests an antidepressant-like effect.
Elevated Plus Maze (EPM) - Rodent Model of Anxiety
Objective: To assess the anxiolytic-like effects of this compound.
Materials:
-
This compound
-
Vehicle
-
Rats or mice
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
Protocol:
-
Animal Acclimation: As previously described.
-
Drug Administration: Administer this compound or vehicle prior to the test.
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the this compound-treated group compared to the control group indicates an anxiolytic-like effect.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo behavioral pharmacology study using this compound.
Conclusion
This compound is a critical tool for elucidating the role of the N/OFQ-NOP receptor system in a wide array of behaviors. The protocols and data presented here provide a foundation for researchers to design and execute robust behavioral pharmacology experiments. The antagonistic properties of this compound, combined with its high selectivity, allow for precise investigation of NOP receptor function and its potential as a therapeutic target for neuropsychiatric and pain disorders.
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist this compound: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gγ7 proteins contribute to coupling of nociceptin/orphanin FQ peptide (NOP) opioid receptors and voltage-gated Ca2+ channels in rat stellate ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic treatment with the selective NOP receptor antagonist [Nphe 1, Arg 14, Lys 15]N/OFQ-NH 2 (this compound) reverses the behavioural and biochemical effects of unpredictable chronic mild stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiolytic-like effect of central administration of NOP receptor antagonist this compound in rats submitted to the elevated T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracerebroventricular Injection of UFP-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101, chemically known as [Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂, is a potent and highly selective competitive antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] The N/OFQ-NOP receptor system is implicated in a wide array of physiological and pathological processes, including pain modulation, mood regulation, anxiety, and stress responses.[1][3][4][5] this compound's high affinity (pKi = 10.24) and over 3000-fold selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ) make it an invaluable tool for elucidating the specific functions of the N/OFQ-NOP system in the central nervous system.[6]
Intracerebroventricular (ICV) injection is a critical technique for administering this compound directly into the brain's ventricular system, bypassing the blood-brain barrier and allowing for the direct investigation of its central effects. These application notes provide detailed protocols for the ICV injection of this compound in rodents, summarize key quantitative data from preclinical studies, and visualize the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (pKi) | 10.24 | Human NOP receptor (CHO cells) | [6][7] |
| Antagonist Potency (pA2) | 8.4 - 9.0 | Human NOP receptor (CHO cells) | [7] |
| Selectivity vs. μ-opioid receptor | > 3000-fold | [6] | |
| Selectivity vs. δ-opioid receptor | > 3000-fold | [6] | |
| Selectivity vs. κ-opioid receptor | > 3000-fold | [6] | |
| Functional Activity | Competitive Silent Antagonist | Human NOP receptor (CHO cells) | [6] |
Table 2: In Vivo Effects of Intracerebroventricular (ICV) this compound Administration in Rodents
| Species | Dose (ICV) | Behavioral/Physiological Model | Key Findings | Reference |
| Rat | 10 nmol | Forced Swim Test (FST) | Decreased immobility time by ~65%; Increased climbing time by 71% | [4] |
| Mouse | 10 nmol | Tail Suspension Test (TST) | Reduced immobility time from 179±11s to 111±10s | [4] |
| Rat | Not specified | Elevated T-Maze (ETM) | Reduced latency of inhibitory avoidance, indicating an anxiolytic-like effect | |
| Rat | Not specified | Restraint Stress | Prolonged stress-induced corticosterone (B1669441) release in the morning | [5] |
Signaling Pathway
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/Go family of G-proteins. Upon activation by its endogenous ligand, N/OFQ, the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, the closure of voltage-gated calcium channels (Ca²⁺), and the opening of G-protein-coupled inwardly rectifying potassium channels (GIRK). This cascade ultimately results in neuronal hyperpolarization and a decrease in neurotransmitter release. This compound acts as a competitive antagonist, binding to the NOP receptor and preventing N/OFQ from initiating this signaling pathway.
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannula Implantation in Rats
This protocol details the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent ICV injections of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (for isoflurane) or injectable anesthetic (e.g., ketamine/xylazine cocktail)
-
Heating pad
-
Electric clippers
-
Antiseptic solution (e.g., povidone-iodine and 70% ethanol)
-
Sterile surgical instruments (scalpel, forceps, hemostats, drill)
-
Stainless steel guide cannula (26-gauge) and dummy cannula
-
Stainless steel screws
-
Dental cement
-
Suture material
-
Sterile saline
-
Analgesics (e.g., buprenorphine, carprofen)
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine mixture. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Shave the top of the head and clean the surgical area with alternating scrubs of povidone-iodine and 70% ethanol.
-
Place the animal in the stereotaxic frame, ensuring the head is level. Use a heating pad to maintain body temperature throughout the surgery.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Gently scrape away the periosteum to visualize bregma and lambda.
-
Level the skull by ensuring that the dorsal-ventral coordinates for bregma and lambda are the same.
-
Determine the coordinates for the lateral ventricle. For rats, a common coordinate relative to bregma is: Antero-posterior (AP): -0.8 mm; Medio-lateral (ML): ±1.5 mm.[8]
-
Drill a small hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.
-
Drill 2-3 additional holes for anchor screws. Insert the screws, ensuring they do not penetrate the dura.
-
Slowly lower the guide cannula to the desired depth. For the lateral ventricle in rats, a common dorsal-ventral (DV) coordinate from the skull surface is -3.5 to -4.0 mm.[8]
-
Secure the cannula to the skull and anchor screws using dental cement.
-
Once the cement has hardened, insert the dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision around the implant.
-
-
Post-operative Care:
-
Administer a post-operative analgesic (e.g., buprenorphine 0.05 mg/kg, s.c.) and saline (5 mL, s.c.) to prevent dehydration.[9]
-
Remove the animal from the stereotaxic frame and place it in a clean, warm cage for recovery.
-
Monitor the animal closely until it is fully ambulatory.
-
Provide soft, palatable food and easy access to water.
-
Administer analgesics for at least 48 hours post-surgery.[10]
-
Allow the animal to recover for at least one week before commencing ICV injections.[9]
-
Protocol 2: Intracerebroventricular (ICV) Injection of this compound
This protocol describes the procedure for injecting this compound into a cannulated, conscious rat.
Materials:
-
This compound
-
Sterile vehicle (e.g., artificial cerebrospinal fluid (aCSF) or sterile saline)
-
Injection cannula (33-gauge, extending slightly beyond the guide cannula)
-
Polyethylene (B3416737) tubing
-
Hamilton syringe (10 µL)
-
Infusion pump (optional, for controlled infusion rate)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates.
-
Prepare fresh on the day of the experiment.
-
-
Injection Procedure:
-
Gently handle and restrain the rat.
-
Remove the dummy cannula from the guide cannula.
-
Connect the injection cannula to the Hamilton syringe via the polyethylene tubing.
-
Fill the injection system with the this compound solution, ensuring there are no air bubbles.
-
Slowly insert the injection cannula into the guide cannula until it is fully seated.
-
Infuse the desired volume of this compound solution (typically 1-5 µL for rats) over a period of 1-2 minutes to minimize increases in intracranial pressure.[8]
-
Leave the injection cannula in place for an additional 1-2 minutes after the infusion is complete to prevent backflow.[11]
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the animal to its home cage and proceed with behavioral or physiological testing at the appropriate time point.
-
-
Verification of Cannula Placement:
-
At the end of the experiment, euthanasia is performed, and the brain is sectioned to histologically verify the placement of the cannula. This can be facilitated by injecting a small volume of dye (e.g., Evans Blue) prior to perfusion.[8]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of ICV this compound.
References
- 1. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist this compound: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nociceptin/orphanin FQ antagonist this compound differentially modulates the glucocorticoid response to restraint stress in rats during the peak and nadir phases of the hypothalamo-pituitary-adrenal axis circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
- 7. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rat intracerebroventricular injection. [bio-protocol.org]
- 9. Survivable Stereotaxic Surgery in Rodents [jove.com]
- 10. Improving Stereotaxic Neurosurgery Techniques and Procedures Greatly Reduces the Number of Rats Used per Experimental Group—A Practice Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
Application Notes and Protocols for Studying NOP Receptor Internalization Using UFP-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain modulation, mood regulation, and reward pathways.[1][2] Understanding the mechanisms that regulate NOP receptor signaling is of significant interest for the development of novel therapeutics. One key regulatory mechanism for GPCRs is agonist-induced internalization, a process that leads to receptor desensitization and downregulation.[3][4]
UFP-101 is a potent and selective competitive antagonist of the NOP receptor.[1][5] It is a valuable pharmacological tool for elucidating the physiological roles of the N/OFQ-NOP system.[1] Notably, this compound has been shown to prevent the internalization of NOP receptors induced by the endogenous agonist N/OFQ, making it an essential compound for studying the dynamics of NOP receptor trafficking.[6][7]
These application notes provide detailed protocols for utilizing this compound to study NOP receptor internalization, employing both enzyme-linked immunosorbent assay (ELISA) and confocal microscopy techniques.
Data Presentation
| Parameter | Value | Species/Cell Line | Reference |
| pKi (Binding Affinity) | 10.24 | Human NOP in CHO cells | [5] |
| pA2 (Antagonist Potency in GTPγS assay) | 9.1 | Human NOP in CHO cells | [6] |
| pA2 (Antagonist Potency in functional assays) | 7.0 - 7.7 | Various tissues | [6] |
| pA2 (Antagonist Potency in reversing N/OFQ-induced inhibition of EPSC) | 6.44 | Mouse spinal cord | [8] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The pKi value represents the binding affinity of a ligand for a receptor.
Signaling Pathways and Experimental Workflow
NOP Receptor Activation and Internalization Pathway
The following diagram illustrates the signaling cascade initiated by N/OFQ binding to the NOP receptor, leading to its internalization, and the point of intervention for this compound.
Caption: NOP receptor signaling and internalization pathway.
Experimental Workflow for Studying NOP Receptor Internalization
The following diagram outlines the general workflow for investigating the effect of this compound on NOP receptor internalization.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Quantifying NOP Receptor Internalization using Cell Surface ELISA
This protocol is adapted from established methods for measuring GPCR surface expression and is designed to quantify the amount of NOP receptor remaining on the cell surface after agonist stimulation.[9]
Materials:
-
HEK293 cells stably expressing N-terminally HA-tagged NOP receptors
-
24-well tissue culture plates, poly-D-lysine coated
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (PBS with 1% Bovine Serum Albumin - BSA)
-
Primary antibody: Anti-HA antibody (e.g., mouse monoclonal)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
N/OFQ peptide
-
This compound peptide
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Seed HEK293-HA-NOP cells into poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare fresh solutions of N/OFQ and this compound in serum-free DMEM.
-
Aspirate the culture medium from the wells.
-
For antagonist treatment, pre-incubate the cells with the desired concentration of this compound (e.g., 1 µM) for 15-30 minutes at 37°C.
-
Add the agonist N/OFQ (e.g., 100 nM) to the appropriate wells (with or without this compound) and incubate for the desired time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization. Include vehicle-only wells as a negative control.
-
-
Cell Fixation:
-
Aspirate the treatment solutions and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunolabeling:
-
Block non-specific binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-HA antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells five times with PBS.
-
-
Detection and Quantification:
-
Add TMB substrate to each well and incubate in the dark at room temperature until a blue color develops (typically 5-15 minutes).
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of receptor on the cell surface.
-
Calculate the percentage of internalization for each treatment group relative to the vehicle-treated control (which represents 100% surface expression).
-
Percentage of Internalization = (1 - (Absorbance of treated sample / Absorbance of vehicle control)) * 100.
-
Protocol 2: Visualizing NOP Receptor Internalization using Confocal Microscopy
This protocol utilizes a fluorescently labeled N/OFQ analog to visualize the trafficking of the NOP receptor from the plasma membrane to intracellular compartments.
Materials:
-
Cells expressing NOP receptors (e.g., HEK293-NOP)
-
Glass-bottom culture dishes or chamber slides
-
Fluorescently labeled N/OFQ (e.g., N/OFQ conjugated to a fluorophore like ATTO594)[10][11]
-
This compound peptide
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Confocal microscope with appropriate laser lines and detectors
Procedure:
-
Cell Preparation:
-
Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow for 24-48 hours.
-
-
Labeling and Treatment:
-
Wash the cells with pre-warmed live-cell imaging medium.
-
For antagonist treatment, pre-incubate the cells with this compound (e.g., 1 µM) for 15-30 minutes at 37°C.
-
Add the fluorescently labeled N/OFQ (e.g., 100 nM) to the cells.
-
If using, add a nuclear stain like Hoechst 33342.
-
-
Live-Cell Imaging:
-
Immediately place the dish on the stage of a confocal microscope equipped with a temperature and CO₂ controlled chamber (37°C, 5% CO₂).
-
Acquire images at different time points (e.g., 0, 5, 15, 30, 60 minutes) to visualize the movement of the fluorescent ligand-receptor complex.
-
At time 0, the fluorescence should be localized to the plasma membrane. With agonist treatment, fluorescent puncta will appear in the cytoplasm as the receptors internalize. In the presence of this compound, the fluorescence should remain predominantly at the cell surface.
-
-
Image Analysis:
-
Qualitatively assess the subcellular localization of the fluorescent signal in the different treatment groups over time.
-
For quantitative analysis, image analysis software can be used to measure the fluorescence intensity at the plasma membrane versus the intracellular compartments.[12]
-
Troubleshooting
-
High background in ELISA:
-
Increase the number of washes.
-
Optimize the concentration of primary and secondary antibodies.
-
Ensure the blocking step is sufficient.
-
-
Low signal in ELISA:
-
Confirm receptor expression levels.
-
Increase antibody concentrations or incubation times.
-
Ensure the TMB substrate is fresh and active.
-
-
Rapid photobleaching in microscopy:
-
Reduce laser power.
-
Decrease exposure time.
-
Use an anti-fade mounting medium for fixed-cell imaging.
-
-
No internalization observed:
-
Confirm the bioactivity of the N/OFQ agonist.
-
Ensure cells are healthy and not over-confluent.
-
Optimize the agonist concentration and incubation time.
-
Conclusion
This compound is an indispensable tool for dissecting the mechanisms of NOP receptor internalization. The protocols outlined above provide robust methods for both quantifying and visualizing this process. By employing this compound as a selective antagonist, researchers can confirm that the observed internalization is a specific NOP receptor-mediated event and further investigate the downstream consequences of receptor trafficking in various physiological and pathological contexts.
References
- 1. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
- 6. research.unipd.it [research.unipd.it]
- 7. This compound-A Peptide Antagonist - Creative Peptides [creative-peptides.com]
- 8. This compound antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sfera.unife.it [sfera.unife.it]
- 11. Nociceptin/Orphanin FQ (N/OFQ) conjugated to ATTO594: a novel fluorescent probe for the N/OFQ (NOP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UFP-101 in Neurotransmitter Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101, with the amino acid sequence [Nphe¹, Arg¹⁴, Lys¹⁵]Nociceptin-NH₂, is a potent and highly selective competitive silent antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] Its high binding affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the N/OFQ-NOP system in regulating neurotransmitter release. These application notes provide detailed protocols for the use of this compound in key in vitro and in vivo experimental paradigms to study its effects on various neurotransmitter systems.
Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈₂H₁₃₈N₃₂O₂₁ | [3] |
| Molecular Weight | 1908.19 g/mol | [3] |
| Binding Affinity (pKi) | 10.14 - 10.24 (for human NOP receptor) | [1][3] |
| Selectivity | >3000-fold for NOP over µ, δ, and κ opioid receptors | [3] |
| Mechanism of Action | Competitive Silent Antagonist | [1][4] |
Key Signaling Pathway: NOP Receptor Antagonism by this compound
This compound exerts its effects by competitively blocking the binding of the endogenous ligand N/OFQ to the NOP receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of the NOP receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. By preventing N/OFQ from binding, this compound blocks these downstream signaling events, thereby antagonizing the effects of N/OFQ on neuronal excitability and neurotransmitter release.
Application 1: In Vitro Characterization of this compound Antagonism
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of NOP receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. As an antagonist, this compound will inhibit N/OFQ-stimulated [³⁵S]GTPγS binding.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA) and determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
25 µL of assay buffer or this compound at various concentrations.
-
25 µL of N/OFQ at a fixed concentration (e.g., EC₈₀).
-
50 µL of CHO-hNOP cell membranes (10-20 µg of protein).
-
Incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (0.1 nM final concentration).
-
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the filter-bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Construct a concentration-response curve for N/OFQ in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA₂ value of this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[1]
-
| Parameter | Value | Reference |
| This compound pA₂ | 8.4 - 9.0 | [1] |
| Schild Slope | ~1 | [1] |
cAMP Accumulation Assay
This assay measures the ability of this compound to block the N/OFQ-mediated inhibition of forskolin-stimulated cAMP production.
-
Cell Preparation:
-
Seed CHO-hNOP cells in a 96-well plate and grow to confluence.
-
On the day of the experiment, wash the cells with serum-free medium.
-
-
Assay Procedure:
-
Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Add a fixed concentration of N/OFQ (e.g., EC₈₀) and forskolin (B1673556) (e.g., 10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Calculate the percent inhibition of the N/OFQ effect at each concentration of this compound.
-
Determine the IC₅₀ value of this compound.
-
| Parameter | Value | Reference |
| This compound Antagonism | Competitive | [4] |
Application 2: Brain Slice Electrophysiology to Study Neuronal Excitability
This application note describes how to use this compound to investigate the role of the N/OFQ-NOP system in modulating neuronal activity in brain slices.
References
- 1. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist this compound: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound-A Peptide Antagonist - Creative Peptides [creative-peptides.com]
Troubleshooting & Optimization
UFP-101 Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the experimental use of UFP-101, a potent and selective NOP receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide that acts as a potent, selective, and competitive antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. It binds to the NOP receptor with high affinity, thereby blocking the biological effects of its endogenous ligand, N/OFQ. This compound displays high selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ).
Q2: What are the recommended storage conditions for this compound powder?
For long-term storage, lyophilized this compound should be stored at -20°C. For short-term storage, it can be kept at 4°C for a few weeks. It is recommended to keep the product desiccated to prevent degradation from moisture.
Q3: I am observing unexpected or inconsistent results in my assay. What could be the issue?
Inconsistent results can arise from several factors related to the handling of this compound:
-
Improper Storage: Ensure the lyophilized powder and stock solutions are stored at the recommended temperatures.
-
Solution Instability: Prepare fresh solutions for each experiment or conduct stability tests for your specific buffer conditions if you need to store them.
-
Inaccurate Concentration: Verify the concentration of your stock solution. If possible, perform a concentration determination using a suitable method like UV spectroscopy, if the peptide has a suitable chromophore, or amino acid analysis.
-
Adsorption to Surfaces: Peptides can adsorb to plastic and glass surfaces. To minimize this, use low-protein-binding tubes and pipette tips. Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in your buffers can also help, but ensure it is compatible with your experimental setup.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Researchers may face challenges in dissolving this compound, leading to particulate matter in the solution and inaccurate concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Incorrect Solvent | This compound is a peptide and its solubility is dependent on the solvent's polarity and pH. | 1. Primary Solvent (Water): Attempt to dissolve this compound in sterile, deionized water. Some sources indicate solubility up to 1 mg/mL. 2. Alternative Solvent (Aqueous Buffers): If solubility in water is limited, use a physiologically compatible buffer (e.g., PBS, HEPES). The pH of the buffer can influence solubility. 3. Organic Co-solvents: For higher concentrations, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer. Start by dissolving the peptide in a minimal volume of DMSO and then slowly add the aqueous buffer while vortexing. Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Low Temperature | Solubility can be temperature-dependent. | Gently warm the solution to 37°C and vortex to aid dissolution. Do not boil. |
| Aggregation | Peptides can aggregate, especially at high concentrations. | Sonication can help to break up aggregates. Use a bath sonicator for a few minutes. Avoid probe sonicators which can cause foaming and degradation. |
Issue 2: Precipitation of this compound in Solution
This compound may precipitate out of solution during storage or upon dilution into experimental buffers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Change in pH | Diluting a stock solution into a buffer with a different pH can cause the peptide to precipitate if its isoelectric point is close to the final pH. | 1. Check Buffer Compatibility: Before preparing a large volume, test the solubility of your this compound stock in a small amount of the final experimental buffer. 2. Adjust pH of Stock Solution: If necessary, prepare the stock solution in a buffer that is compatible with your final assay conditions. |
| Exceeding Solubility Limit | The concentration of this compound in the final solution may be too high. | 1. Prepare a More Dilute Stock: If high concentrations are not required, start with a lower concentration stock solution. 2. Serial Dilutions: Perform serial dilutions to reach the desired final concentration, ensuring complete dissolution at each step. |
| Salt Concentration | High salt concentrations in the final buffer can sometimes lead to "salting out" of peptides. | If possible, test the solubility in buffers with varying salt concentrations to find an optimal condition. |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Reported Solubility | Notes |
| Water | Up to 1 mg/mL | Solubility can be variable. Use of sterile, deionized water is recommended. |
| DMSO | Soluble | A common solvent for initial reconstitution at high concentrations before dilution in aqueous buffers. |
Table 2: this compound Stability and Storage
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Years | Protect from moisture. |
| 4°C | Weeks | For short-term storage. | |
| Aqueous Stock Solution | -20°C | Months | Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes. |
| -80°C | Up to 6 months | Preferred for longer-term storage of solutions. | |
| Stock Solution in DMSO | -20°C | Months | Ensure the DMSO is of high purity and anhydrous to prevent degradation. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol provides a general guideline for reconstituting lyophilized this compound.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water or desired buffer (e.g., PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
(Optional) Bath sonicator
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of your chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial to mix. If the peptide does not dissolve completely, you can:
-
Gently warm the solution to 37°C.
-
Use a bath sonicator for 5-10 minutes.
-
-
Once dissolved, aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
NOP Receptor Signaling Pathway
This compound acts as an antagonist at the NOP receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, N/OFQ, to the NOP receptor typically initiates a signaling cascade that leads to the inhibition of neuronal activity. This compound blocks these effects.
Caption: NOP Receptor Signaling Pathway Antagonized by this compound.
Experimental Workflow: Troubleshooting this compound Solubility
This workflow diagram outlines the logical steps to troubleshoot solubility issues with this compound.
Caption: Logical workflow for troubleshooting this compound solubility issues.
Optimizing UFP-101 Concentration for In Vitro Studies: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UFP-101, a potent and selective NOP receptor antagonist, in in vitro studies. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the chemical name [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, is a potent and selective competitive antagonist for the Nociceptin/Orphanin FQ (NOP) receptor, a G-protein coupled receptor.[1][2][3][4] Its primary mechanism of action is to block the binding of the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ) to the NOP receptor, thereby inhibiting its downstream signaling pathways.[1][4]
Q2: What is the binding affinity of this compound for the NOP receptor?
A2: this compound exhibits high affinity for the NOP receptor, with reported pKi values around 10.24.[5] It displays over 3000-fold selectivity for the NOP receptor over other classical opioid receptors (μ, δ, and κ).[5]
Q3: What are the common in vitro applications of this compound?
A3: this compound is widely used in various in vitro assays to study the function of the NOP receptor system. Common applications include radioligand binding assays to determine receptor affinity and density, GTPγS binding assays to assess G-protein activation, and functional assays in isolated tissues or cell cultures to measure the antagonism of N/OFQ-induced effects.[1][3][6]
Q4: What is a typical starting concentration range for this compound in in vitro experiments?
A4: The optimal concentration of this compound will vary depending on the specific assay and cell type used. However, a common starting point for in vitro studies is in the nanomolar (nM) range. For example, in functional assays, concentrations are often tested in a range from 1 nM to 1 µM to generate a dose-response curve.[7]
Q5: Is this compound soluble in aqueous solutions?
A5: Yes, this compound is soluble in water.[8] For experimental use, it is typically dissolved in water or a suitable buffer to create a stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in binding assays | 1. Insufficient washing steps. 2. Non-specific binding of this compound to other cellular components or plasticware. 3. Suboptimal buffer composition. | 1. Increase the number and volume of wash steps with ice-cold buffer. 2. Include a pre-incubation step with a blocking agent (e.g., bovine serum albumin) to reduce non-specific binding. Consider using low-binding microplates. 3. Optimize the buffer composition, including ionic strength and pH. |
| Low or no antagonist activity observed | 1. Incorrect concentration of this compound. 2. Degradation of this compound. 3. Low expression of NOP receptors in the chosen cell line or tissue. | 1. Verify the concentration of the this compound stock solution and perform a concentration-response curve to determine the optimal range. 2. Ensure proper storage of this compound at -20°C and prepare fresh working solutions for each experiment.[5] 3. Confirm NOP receptor expression using techniques like qPCR, Western blotting, or radioligand binding with a known NOP receptor agonist. |
| High variability between experimental replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in multi-well plates. | 1. Ensure a uniform cell seeding density across all wells.[9] 2. Use calibrated pipettes and proper pipetting techniques to minimize volume variations. 3. Avoid using the outer wells of the plate, or fill them with buffer/media to maintain a humidified environment and minimize evaporation. |
| Unexpected off-target effects | 1. This compound concentration is too high. 2. The chosen experimental model has other receptors that may interact with this compound at high concentrations. | 1. Use the lowest effective concentration of this compound as determined by a dose-response curve. 2. Characterize the selectivity of this compound in your specific cell line or tissue by testing its effect on other related receptors if possible. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro assays.
Table 1: this compound Binding Affinity (pKi)
| Preparation | Radioligand | pKi | Reference |
| CHO cells expressing human NOP receptor | [³H]N/OFQ | 10.14 ± 0.09 | [6] |
| CHO cells expressing human NOP receptor | Not Specified | 10.24 | [5] |
Table 2: this compound Antagonist Potency (pA₂)
| Agonist | Preparation | pA₂ | Reference |
| N/OFQ | CHO cells expressing human NOP receptor (GTPγS assay) | 8.4 - 9.0 | [6] |
| N/OFQ | Mouse spinal cord slices (electrophysiology) | 6.44 | [2] |
Key Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
Materials:
-
CHO cells stably expressing the human NOP receptor (CHO-hNOP)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]N/OFQ (Radioligand)
-
This compound (unlabeled competitor)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Prepare membranes from CHO-hNOP cells.
-
In a 96-well plate, add a fixed concentration of [³H]N/OFQ.
-
Add increasing concentrations of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.
Materials:
-
CHO-hNOP cell membranes
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
[³⁵S]GTPγS (Radiolabeled non-hydrolyzable GTP analog)
-
GDP
-
N/OFQ (Agonist)
-
This compound
Procedure:
-
Pre-incubate CHO-hNOP membranes with GDP.
-
In a 96-well plate, add a fixed concentration of N/OFQ.
-
Add increasing concentrations of this compound.
-
Add the membrane preparation.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the amount of [³⁵S]GTPγS bound to the filters using a scintillation counter.
-
Analyze the data to determine the ability of this compound to inhibit N/OFQ-stimulated [³⁵S]GTPγS binding.
Visualizations
Caption: NOP Receptor Signaling Pathway and this compound Inhibition.
Caption: Workflow for Optimizing this compound Concentration.
References
- 1. Binding of the novel radioligand [(3)H]this compound to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
- 6. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist this compound: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UFP 101 - 2BScientific [2bscientific.com]
- 9. biocompare.com [biocompare.com]
Troubleshooting UFP-101 experimental variability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of UFP-101 and to troubleshoot potential experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the full chemical name [Nphe¹, Arg¹⁴, Lys¹⁵]Nociceptin-NH₂, is a potent and highly selective competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or ORL1.[1][2] Its mechanism of action involves binding to the NOP receptor with high affinity, thereby blocking the receptor from being activated by its endogenous ligand, N/OFQ.[3][4] this compound is considered a "silent" antagonist, meaning it does not have any intrinsic activity on its own.
Q2: What is the selectivity profile of this compound?
A2: this compound displays a high degree of selectivity for the NOP receptor over other opioid receptor subtypes. It has been shown to have over 3000-fold selectivity for the NOP receptor compared to mu (µ), delta (δ), and kappa (κ) opioid receptors. This high selectivity makes it a valuable tool for investigating the specific roles of the N/OFQ-NOP receptor system.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is a peptide and should be handled with care to prevent degradation.
-
Storage of Lyophilized Powder: The lyophilized powder should be stored at -20°C for long-term stability.
-
Reconstitution and Storage of Stock Solutions: For reconstitution, sterile, nuclease-free water is a suitable solvent. Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the solubility of this compound?
A4: this compound is soluble in water up to 1 mg/ml. For in vivo experiments, it is often dissolved in sterile saline. If you encounter solubility issues, gentle vortexing or sonication may aid in dissolution. It is crucial to ensure the peptide is fully dissolved before administration to avoid inaccurate dosing.
Troubleshooting Experimental Variability
Q5: My in vitro assay results with this compound are inconsistent. What are the potential causes?
A5: Inconsistent results in in vitro assays can stem from several factors:
-
Peptide Adsorption: Peptides can adsorb to plastic surfaces, leading to a lower effective concentration in your assay. To mitigate this, consider using low-protein-binding microplates and pipette tips.
-
Incomplete Solubilization: Ensure that the lyophilized this compound is completely dissolved before preparing your working solutions. Any undissolved particles will lead to inaccurate concentrations.
-
Cell Line Variability: The expression levels of the NOP receptor can vary between cell passages.[5] It is advisable to use cells within a consistent passage number range for your experiments.
-
Assay Buffer Composition: The presence of certain ions, like Na+, can influence the binding of ligands to the NOP receptor.[6] Ensure your assay buffer is consistent across all experiments.
Q6: I am observing a weaker than expected antagonist effect of this compound in my experiments. What should I check?
A6: A weaker than expected effect could be due to:
-
Peptide Degradation: this compound is a peptide and can be susceptible to degradation by proteases present in serum-containing media or cell lysates. If possible, use serum-free media for the duration of the experiment or include protease inhibitors. Avoid prolonged incubation times at 37°C.
-
Incorrect Concentration: Double-check your calculations for stock solution and dilutions. Serial dilution errors can lead to significantly lower final concentrations.
-
High Agonist Concentration: In competitive antagonism assays, a very high concentration of the agonist can overcome the blocking effect of this compound. Ensure you are using an appropriate concentration of the agonist, typically around its EC₅₀ or EC₈₀ value.
-
Batch-to-Batch Variability: While reputable suppliers provide high-purity compounds, minor variations between batches can occur. If you suspect this is an issue, it is advisable to test a new batch alongside the old one in a validation experiment.
Q7: I am conducting in vivo studies and the results are variable. What are some common pitfalls?
A7: In vivo experiments introduce additional layers of complexity. Here are some factors to consider:
-
Route of Administration: The effects of this compound can differ significantly depending on the route of administration (e.g., intracerebroventricular vs. intrathecal).[7] Ensure your administration technique is consistent and accurate. For intracerebroventricular (i.c.v.) injections, it is crucial to verify the correct placement of the cannula.
-
Vehicle Effects: The vehicle used to dissolve this compound should be tested alone as a control group to ensure it does not have any confounding effects on the measured outcomes. Sterile saline is a commonly used vehicle for i.c.v. injections.
-
Animal Strain and Sex: Different animal strains and sexes can exhibit varying responses to pharmacological agents. Be consistent with the strain and sex of the animals used in your study.
-
Stress Levels: Stress can influence the N/OFQ system.[8] Handle animals consistently and allow for an adequate acclimatization period before starting experiments to minimize stress-induced variability.
Data Presentation
Table 1: In Vitro Affinity and Potency of this compound
| Assay Type | Preparation | Species | Ligand | Parameter | Value | Reference |
| Radioligand Binding | CHO cells expressing human NOP receptor | Human | [³H]N/OFQ | pKi | 10.14 ± 0.09 | [9] |
| Radioligand Binding | CHO cells expressing human NOP receptor | Human | This compound | pKi | 10.24 | |
| GTPγS Binding Assay | CHO cells expressing human NOP receptor | Human | N/OFQ | pA₂ | 8.4 - 9.0 | [9] |
| Electrophysiology | Mouse spinal cord slices | Mouse | N/OFQ | pA₂ | 6.44 | [10] |
Table 2: Recommended Starting Doses for In Vivo Experiments
| Route of Administration | Species | Dose Range | Effect | Reference |
| Intracerebroventricular (i.c.v.) | Mouse | 10 nmol | Antagonism of N/OFQ-induced effects | [7] |
| Intracerebroventricular (i.c.v.) | Rat | 5 - 20 nmol | Antidepressant-like effects | |
| Intrathecal (i.t.) | Mouse | 10 nmol | Prevention of N/OFQ-induced antinociception | [11] |
| Intravenous (i.v.) | Rat | 150 nmol/kg | Reduction of microvascular inflammation | [8] |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay using [³H]this compound.
-
Cell Culture: Culture CHO cells stably expressing the human NOP receptor (CHO-hNOP) to ~80-90% confluency.
-
Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
Increasing concentrations of unlabeled this compound or other competing ligands.
-
A fixed concentration of [³H]this compound (typically at or near its Kd).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a beta counter.
-
Data Analysis: Determine the IC₅₀ values for the competing ligands and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Intracerebroventricular (i.c.v.) Injection in Mice
This protocol provides a general outline for performing an i.c.v. injection in mice.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Identify Bregma: Identify the bregma landmark on the skull.
-
Drill a Burr Hole: Using a stereotaxic drill, create a small burr hole at the desired coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm from bregma).
-
Injection: Slowly lower a Hamilton syringe with a 30-gauge needle to the desired depth (e.g., DV: -2.5 mm from the skull surface).
-
Infusion: Infuse the desired volume of this compound solution (typically 1-5 µL) over a period of 1-2 minutes.
-
Needle Removal: Leave the needle in place for an additional 1-2 minutes to allow for diffusion before slowly retracting it.
-
Wound Closure: Suture the scalp incision.
-
Post-operative Care: Monitor the animal during recovery from anesthesia and provide appropriate post-operative care.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound.
References
- 1. UFP 101 - 2BScientific [2bscientific.com]
- 2. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A Peptide Antagonist - Creative Peptides [creative-peptides.com]
- 4. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of the novel radioligand [(3)H]this compound to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. The Nociceptin/Orphanin FQ Receptor Antagonist this compound Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharma.uzh.ch [pharma.uzh.ch]
- 11. go.drugbank.com [go.drugbank.com]
Technical Support Center: UFP-101 Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of the UFP-101 peptide to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective competitive antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] Its chemical name is [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂. This compound works by binding to the NOP receptor with high affinity, thereby blocking the biological effects of the endogenous ligand N/OFQ.[3][4]
Q2: What are the main causes of this compound degradation?
A2: Like many peptides, this compound is susceptible to several degradation pathways:
-
Enzymatic Degradation: Proteases and peptidases, particularly aminopeptidases, present in serum, cell culture media, and tissue homogenates can cleave the peptide bonds of this compound, leading to loss of activity.
-
Hydrolysis: The peptide bonds in this compound can be hydrolyzed, a process that is often catalyzed by acidic or basic conditions.
-
Oxidation: The this compound sequence does not contain highly susceptible residues like Methionine or Cysteine, but oxidation can still occur over time, especially in the presence of metal ions or reactive oxygen species.
-
Physical Instability: Improper storage and handling can lead to aggregation or adsorption to surfaces, reducing the effective concentration of the active peptide.
Q3: How should I store lyophilized this compound?
A3: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[5] Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly accelerate degradation.[6]
Q4: What is the recommended solvent for reconstituting this compound?
A4: this compound is soluble in sterile, distilled water up to 1 mg/ml.[1] For initial reconstitution, it is recommended to use sterile water. If solubility issues arise due to the peptide's properties, a small amount of a suitable organic solvent like DMSO can be used initially, followed by dilution with the aqueous experimental buffer.
Q5: How should I store this compound in solution?
A5: Once reconstituted, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[5][6] These aliquots should be stored at -20°C or -80°C. For short-term storage (a few days), solutions can be kept at 4°C, but this is generally not recommended for maintaining long-term potency.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of this compound Activity or Inconsistent Results | Peptide Degradation | 1. Check Storage Conditions: Ensure the lyophilized peptide and stock solutions have been stored correctly at -20°C or -80°C and protected from light and moisture. 2. Avoid Freeze-Thaw Cycles: Use fresh aliquots for each experiment. 3. Minimize Enzymatic Degradation: If working with biological samples (e.g., serum, cell culture), consider adding protease inhibitors to your experimental buffer. Work quickly and keep samples on ice. 4. Use Freshly Prepared Solutions: Prepare working dilutions of this compound immediately before use. |
| Improper Reconstitution | 1. Verify Solvent: Ensure the correct sterile solvent was used for reconstitution. 2. Confirm Concentration: Double-check calculations for the stock solution concentration. If possible, verify the concentration using a spectrophotometer (measuring absorbance at 280 nm, if the sequence contains Trp or Tyr) or a peptide quantification assay. | |
| Precipitation of this compound in Solution | Poor Solubility | 1. Review Reconstitution Protocol: this compound is generally soluble in water. If precipitation occurs in your experimental buffer, it may be due to pH or salt concentration. 2. Adjust pH: The solubility of peptides can be pH-dependent. Test the solubility in buffers with slightly different pH values around the physiological range. 3. Sonication: Brief sonication can help to dissolve precipitated peptide. |
| Aggregation | 1. Filter the Solution: If aggregation is suspected, the solution can be passed through a 0.22 µm filter to remove aggregates before use. Note that this may reduce the effective concentration. | |
| Variability Between Experimental Repeats | Inconsistent Peptide Handling | 1. Standardize Protocol: Ensure a consistent protocol for reconstitution, aliquoting, and preparation of working solutions is followed for all experiments. 2. Use Internal Controls: Include positive and negative controls in your experiments to monitor for variability in assay performance. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
Objective: To prepare a stable stock solution of this compound.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes in a desiccator. This prevents condensation from forming inside the vial.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial and add the required volume of sterile water to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Once fully dissolved, immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Label the aliquots clearly with the peptide name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Experimental Buffer
Objective: To determine the stability of this compound in a specific experimental buffer over time.
Materials:
-
This compound stock solution
-
Experimental buffer (e.g., cell culture medium, physiological saline)
-
Incubator at the experimental temperature (e.g., 37°C)
-
Method for quantifying this compound (e.g., HPLC-MS)
Procedure:
-
Prepare a solution of this compound in the experimental buffer at the final working concentration.
-
Immediately take a sample (time point 0) and store it at -80°C for later analysis.
-
Incubate the remaining solution under the intended experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 4, 8, 24 hours), take aliquots of the incubated solution and immediately freeze them at -80°C to stop any further degradation.
-
Once all time points have been collected, analyze the samples using a suitable method like HPLC-MS to quantify the amount of intact this compound remaining at each time point.
-
Plot the percentage of intact this compound versus time to determine its stability profile in your experimental setup.
Quantitative Data Summary
| Factor | Condition | Expected Impact on this compound Stability | Recommendation |
| Temperature | Lyophilized at -20°C or -80°C | High stability (years) | Recommended for long-term storage. |
| Solution at 4°C | Moderate stability (days to a week) | Suitable for short-term storage only. | |
| Solution at Room Temperature | Low stability (hours) | Avoid prolonged exposure. | |
| Solution at 37°C | Very low stability | Prepare fresh for each experiment. | |
| pH | Neutral (pH 7.0-7.4) | Optimal stability | Maintain physiological pH where possible. |
| Acidic (pH < 6) | Increased risk of hydrolysis | Buffer solutions accordingly. | |
| Basic (pH > 8) | Increased risk of hydrolysis and other modifications | Buffer solutions accordingly. | |
| Enzymes | Presence of proteases (e.g., in serum) | High risk of rapid degradation | Work on ice, use protease inhibitors if compatible with the assay. |
| Freeze-Thaw Cycles | Multiple cycles | Increased risk of aggregation and degradation | Aliquot stock solutions into single-use volumes. |
Visualizations
NOP Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the NOP receptor, which is antagonized by this compound.
Experimental Workflow for Preventing this compound Degradation
This workflow outlines the key steps to minimize degradation during experimental procedures.
References
- 1. UFP 101 - 2BScientific [2bscientific.com]
- 2. This compound-A Peptide Antagonist - Creative Peptides [creative-peptides.com]
- 3. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realpeptides.co [realpeptides.co]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Interpreting unexpected results with UFP-101
Welcome to the technical support center for UFP-101, a potent and selective competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and competitive "silent" antagonist for the NOP receptor.[1][2] This means it binds to the same site on the NOP receptor as the endogenous agonist N/OFQ but does not activate the receptor or initiate a downstream signaling cascade.[3] By occupying the binding site, this compound prevents N/OFQ and other NOP receptor agonists from binding and eliciting a cellular response.[3]
Q2: What is the binding affinity and selectivity of this compound?
A2: this compound binds to the NOP receptor with high affinity, with reported pKi values around 10.24.[1][2][4] It exhibits over 3000-fold selectivity for the NOP receptor compared to classical opioid receptors (mu, delta, and kappa).[1][2][4]
Q3: Is this compound expected to have any intrinsic activity?
A3: No, this compound is considered a "silent" antagonist, meaning it does not have intrinsic agonist or inverse agonist activity on its own.[1][2] In functional assays like GTPγS binding, this compound does not stimulate a response but competitively antagonizes the effects of NOP agonists.[5][6]
Q4: What are the known in vivo effects of this compound?
A4: In vivo, this compound has been shown to have antinociceptive and antidepressant-like effects.[1][4] It has also been investigated for its role in modulating various biological functions, including locomotor activity, mood, drug abuse, and cardiovascular and kidney functions.[6][7]
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses potential unexpected outcomes during experiments with this compound and provides systematic troubleshooting steps.
In Vitro Experiments
Issue 1: this compound fails to antagonize the NOP receptor agonist in our functional assay (e.g., GTPγS binding, cAMP accumulation).
| Potential Cause | Troubleshooting Steps |
| This compound Integrity | Purity and Age: Ensure the this compound is from a reputable supplier and has not expired. Peptides can degrade over time. Solubility and Storage: this compound is typically soluble in water. Prepare fresh stock solutions and store them appropriately as recommended by the supplier. Avoid repeated freeze-thaw cycles. |
| Agonist Concentration | Inappropriately High Agonist Concentration: If the concentration of the NOP agonist is too high, it can overcome the competitive antagonism of this compound. Use an agonist concentration around the EC80 to provide a clear window for observing antagonism.[3] |
| Experimental Conditions | Insufficient Pre-incubation Time: As a competitive antagonist, this compound needs to reach equilibrium with the receptor. Pre-incubate cells or membranes with this compound for 15-30 minutes before adding the agonist.[3] Inappropriate Assay Buffer: The binding of this compound can be sensitive to Na+ ions.[8] Ensure your assay buffer composition is consistent and appropriate. |
| Cellular System | Low Receptor Expression: Verify the expression level of the NOP receptor in your cell line. Low expression can lead to a small signal window, making it difficult to detect antagonism. Cell Health: Ensure cells are healthy and not over-confluent, as this can affect receptor expression and signaling. |
Issue 2: We observe a partial or weak antagonist effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Dose-Response Curve: Perform a full dose-response curve for this compound to determine its IC50. A single, potentially suboptimal concentration may not produce a complete blockade. |
| Presence of Peptidases | Peptide Degradation: If using a biological matrix that may contain peptidases, this compound could be degraded. Consider including a peptidase inhibitor cocktail in your assay buffer. |
| Assay Signal Window | Low Signal-to-Background Ratio: A small signal window in your assay can make it difficult to resolve a complete dose-dependent inhibition. Optimize your assay to maximize the signal from the agonist. |
Issue 3: Unexpected agonist-like activity is observed with this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Contamination | Contaminated Stock: Verify the purity of your this compound stock. Contamination with a NOP agonist could produce agonist-like effects. |
| Off-Target Effects at High Concentrations | High this compound Concentration: While highly selective, at very high concentrations, off-target effects are a remote possibility. Ensure you are using concentrations within the recommended range for NOP receptor antagonism. |
| Constitutive Receptor Activity | Inverse Agonism in a Constitutively Active System: In systems with high constitutive NOP receptor activity, a silent antagonist would not be expected to have an effect. However, if this compound appears to decrease basal signaling, it may suggest some inverse agonist properties in that specific system, or that the system is not behaving as expected. |
In Vivo Experiments
Issue 4: Inconsistent or paradoxical in vivo results with this compound.
| Potential Cause | Troubleshooting Steps |
| Route of Administration | Differential Central vs. Peripheral Effects: The effects of NOP receptor ligands can vary significantly with the route of administration (e.g., intracerebroventricular vs. intrathecal).[9] Ensure the chosen route targets the desired site of action. |
| Complex N/OFQ System Biology | Interaction with Other Systems: The N/OFQ-NOP system has complex interactions with other neurotransmitter systems, such as the opioid and monoaminergic systems.[10][11] Unexpected effects may arise from these interactions. Consider co-administration with other receptor antagonists to dissect the mechanism. |
| Animal Model and Stress Levels | Baseline Conditions: The physiological state of the animal, including stress levels, can influence the outcome of NOP receptor modulation.[11] Standardize animal handling and housing conditions to minimize variability. |
| Dose-Dependent Biphasic Effects | Biphasic Dose-Response: Some NOP receptor ligands have shown biphasic effects, where low and high doses can produce opposite outcomes.[12] A full dose-response study is crucial to characterize the in vivo effects of this compound. |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins following agonist stimulation of the NOP receptor and the ability of this compound to antagonize this effect.
Materials:
-
Cell membranes expressing the NOP receptor
-
[³⁵S]GTPγS
-
GDP
-
NOP receptor agonist (e.g., N/OFQ)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation cocktail
-
96-well filter plates
-
Cell harvester
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the NOP receptor using standard homogenization and centrifugation techniques.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (for antagonist mode)
-
Cell membranes (typically 10-20 µg protein per well)
-
GDP (to a final concentration of 10 µM)
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow this compound to bind to the receptors.
-
Agonist Stimulation: Add the NOP agonist at a concentration around its EC80. For agonist mode, add varying concentrations of the agonist.
-
Initiate Reaction: Add [³⁵S]GTPγS (to a final concentration of 0.1 nM).
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination: Stop the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
For antagonist effects, plot the % inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine the IC50.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity upon NOP receptor activation and its reversal by this compound.
Materials:
-
Adherent cells expressing the NOP receptor (e.g., CHO or HEK293 cells)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
NOP receptor agonist (e.g., N/OFQ)
-
This compound
-
Cell culture medium and stimulation buffer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to ~90% confluency.
-
Pre-treatment: Pre-treat the cells with IBMX (e.g., 100 µM) for 10-30 minutes to prevent cAMP degradation.
-
Antagonist Incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.
-
Stimulation: Add the NOP agonist (at its EC80) and forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP measurement following the kit's protocol.
Data Analysis:
-
Generate a standard curve for cAMP concentrations.
-
Calculate the cAMP concentration in each sample.
-
Plot the % inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels against the log concentration of this compound to determine its IC50.
Visualizations
Caption: Mechanism of action of this compound as a competitive antagonist at the NOP receptor.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of the novel radioligand [(3)H]this compound to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders [mdpi.com]
- 12. researchgate.net [researchgate.net]
How to control for UFP-101 vehicle effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use of UFP-101, a potent and selective antagonist for the Nociceptin/Orphanin FQ (NOP) receptor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on controlling for potential vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a potent, selective, and competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4] By blocking the NOP receptor, this compound prevents the binding of the endogenous ligand N/OFQ, thereby inhibiting its biological effects.[1][2][5][6] It is a valuable pharmacological tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system.[1][2][5][6]
Q2: What is a vehicle in the context of this compound experiments, and why is a vehicle control necessary?
A2: A vehicle is the solvent or solution used to dissolve and administer this compound. A vehicle control group is essential in any experiment to distinguish the pharmacological effects of this compound from any potential biological effects of the vehicle itself. The vehicle control group receives the same volume of the vehicle solution, administered via the same route and at the same time as the this compound treated group, but without the dissolved peptide.
Q3: What are the recommended vehicles for dissolving this compound?
A3: this compound is a peptide and is soluble in aqueous solutions. The choice of vehicle depends on the experimental paradigm (in vitro vs. in vivo) and the route of administration.
-
For in vitro studies: this compound can typically be dissolved in sterile, deionized water or a suitable buffer for the specific assay.
-
For in vivo studies:
-
Parenteral administration (e.g., intravenous, subcutaneous): Sterile, isotonic saline (0.9% NaCl) is a commonly used and generally well-tolerated vehicle.[7]
-
Intracerebroventricular (i.c.v.) administration: Artificial cerebrospinal fluid (aCSF) is the recommended vehicle as it is formulated to mimic the composition of natural cerebrospinal fluid, minimizing disruption to the central nervous system environment.[1][3][4][8]
-
Q4: Can I use Dimethyl Sulfoxide (B87167) (DMSO) to dissolve this compound?
A4: While this compound is water-soluble, in some complex experimental designs involving co-administration with poorly soluble compounds, researchers might consider using a small percentage of DMSO as a co-solvent. However, DMSO can have its own biological effects, including anti-inflammatory and neurotoxic properties, which could confound the experimental results.[9][10][11][12][13] If DMSO is used, it is crucial to:
-
Use the lowest possible concentration of DMSO.
-
Include a vehicle control group that receives the exact same concentration of DMSO in the same final solvent (e.g., saline or aCSF).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results in the this compound treated group. | The vehicle may be exerting its own biological effects, confounding the results. | Always include a vehicle-only control group in your experimental design. This allows you to subtract any effects caused by the vehicle from the effects observed in the this compound group. |
| Improper preparation or storage of the vehicle. | Prepare fresh vehicle solutions for each experiment. Ensure sterility for in vivo studies to prevent infection. Store vehicles at the appropriate temperature (e.g., aCSF is often stored at 4°C).[8] | |
| Observed effects in the vehicle control group. | The vehicle itself is biologically active in your experimental model. | If using a vehicle other than saline or aCSF (e.g., one containing DMSO), these effects may be inherent to the solvent.[9][11][12] Carefully document these effects and consider them when interpreting your data. If the effects are significant, consider switching to a more inert vehicle if possible. |
| Contamination of the vehicle. | Ensure all components used to prepare the vehicle are sterile and of high purity. Use aseptic techniques during preparation, especially for in vivo experiments. | |
| Difficulty dissolving this compound. | This compound is a peptide and may require gentle agitation to fully dissolve. | Vortex the solution gently or sonicate briefly. Ensure you are not exceeding the solubility limit in the chosen vehicle. According to one source, this compound is soluble to 1 mg/ml in water. |
Experimental Protocols
Protocol 1: Preparation of Artificial Cerebrospinal Fluid (aCSF) for Intracerebroventricular (i.c.v.) Injection
This protocol provides a standard recipe for preparing aCSF.
Materials:
-
NaCl
-
KCl
-
KH2PO4
-
NaHCO3
-
D-glucose
-
CaCl2
-
MgCl2
-
Sterile, deionized water
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Prepare the following stock solutions in sterile, deionized water.
-
Combine the stock solutions to achieve the final concentrations listed in the table below.
-
On the day of the experiment, bubble the aCSF with carbogen gas for at least 15-20 minutes to stabilize the pH and oxygen levels.
-
The final pH should be approximately 7.4.
-
Filter-sterilize the final aCSF solution using a 0.22 µm filter before use.
Table 1: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Compound | Final Concentration (mM) |
| NaCl | 127 |
| KCl | 1.0 |
| KH2PO4 | 1.2 |
| NaHCO3 | 26 |
| D-glucose | 10 |
| CaCl2 | 2.4 |
| MgCl2 | 1.3 |
This composition is based on a commonly used protocol.[1]
Protocol 2: Vehicle Control Experiment for In Vivo Studies
This protocol outlines the essential steps for conducting a proper vehicle control experiment.
Procedure:
-
Group Allocation: Randomly assign animals to at least two groups: a "Vehicle Control" group and a "this compound" group. For studies involving a co-solvent like DMSO, a third group, "Co-solvent Vehicle Control" (e.g., Saline + DMSO), is necessary.
-
Dose Preparation:
-
This compound Group: Dissolve this compound in the chosen vehicle (e.g., aCSF or saline) to the desired final concentration.
-
Vehicle Control Group: Use the pure vehicle (e.g., aCSF or saline).
-
Co-solvent Vehicle Control Group (if applicable): Prepare a solution with the same concentration of the co-solvent (e.g., DMSO) in the primary vehicle as the drug-treated group.
-
-
Administration: Administer the same volume of the respective solutions to each animal via the same route (e.g., i.c.v., i.p., s.c.) and at the same time point in the experimental timeline.
-
Data Collection and Analysis: Collect and analyze data from all groups. The effect of this compound is determined by comparing the results of the this compound group to the vehicle control group.
Visualizations
Caption: this compound blocks N/OFQ binding to the NOP receptor, inhibiting downstream signaling.
Caption: Workflow for a vehicle-controlled this compound in vivo experiment.
References
- 1. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 2. Just How Prevalent are Peptide Therapeutic Products? A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artificial Cerebrospinal Fluid: Significance and symbolism [wisdomlib.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. tandfonline.com [tandfonline.com]
- 11. Adverse reactions of dimethyl sulfoxide in humans: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving UFP-101 Delivery to the Central Nervous System
Welcome, researchers. This guide provides technical support for scientists and drug development professionals working to improve the delivery of the NOP receptor antagonist, UFP-101, to the central nervous system (CNS). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform your research.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during experiments aimed at delivering this compound to the CNS.
Q1: Why are the CNS concentrations of this compound extremely low after systemic (e.g., intravenous) administration?
A1: This is the most common issue and is primarily due to the poor permeability of the blood-brain barrier (BBB) to peptides like this compound. The BBB is a highly selective barrier that protects the brain. Peptides are generally polar, often have a higher molecular weight, and are susceptible to enzymatic degradation, all ofwhich restrict their passage from the bloodstream into the brain parenchyma. Direct intracerebroventricular (ICV) or intrathecal (IT) injections are often used in preclinical studies to bypass this barrier and study the central effects of this compound, which implicitly confirms its poor BBB penetration.
Q2: My in vitro BBB model showed promising this compound permeability, but the in vivo results are disappointing. What could be the discrepancy?
A2: This common discrepancy can arise from several factors:
-
Active Efflux Transporters: The in vivo BBB is equipped with active efflux pumps, such as P-glycoprotein (P-gp), which actively transport a wide range of molecules out of the brain endothelial cells and back into the blood. Many in vitro models do not fully replicate the expression and activity of these transporters.
-
Metabolism: this compound may be rapidly degraded by peptidases in the blood or at the BBB in vivo, reducing the amount of intact peptide available to cross into the CNS.
-
Plasma Protein Binding: Extensive binding to plasma proteins can limit the free fraction of this compound available for BBB transport.
Q3: We are observing high variability in CNS uptake after intranasal administration. What are the potential causes and how can we improve consistency?
A3: Intranasal delivery is a promising non-invasive route for direct nose-to-brain transport, but it is sensitive to several procedural variables:
-
Administration Technique: The precise site of deposition within the nasal cavity is critical. For direct nose-to-brain transport, the formulation should reach the olfactory and trigeminal nerve pathways. Improper administration may lead to the solution being swallowed, resulting in systemic absorption rather than CNS delivery.
-
Formulation Volume: The volume administered per nostril is crucial. High volumes (typically >10 µL per nostril in mice) can overwhelm the capacity of the nasal mucosa and lead to runoff and swallowing.
-
Animal Handling: Stress and movement during administration can affect breathing patterns and the distribution of the formulation. Proper acclimation and handling techniques are essential for reproducible results.
-
Mucociliary Clearance: The nasal cavity has a natural clearance mechanism. Your formulation may need mucoadhesive components to increase residence time.
Q4: What are the most promising strategies to enhance this compound delivery to the CNS?
A4: Several strategies are being explored to overcome the challenges of delivering peptides to the brain:
-
Intranasal Delivery: As mentioned, this route can bypass the BBB by utilizing the olfactory and trigeminal neural pathways.[1][2][3][4]
-
Nanoparticle Encapsulation: Encapsulating this compound into biocompatible nanoparticles (e.g., made of PLGA) can protect it from enzymatic degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.[5] The surface of these nanoparticles can also be functionalized with ligands that target receptors on the BBB to enhance uptake.
-
Chemical Modification: Modifying the this compound peptide itself to increase its lipophilicity or resistance to enzymatic cleavage can improve its ability to diffuse across the BBB.
Section 2: Quantitative Data on Peptide Delivery to the CNS
Direct quantitative data for this compound's BBB permeability is scarce in publicly available literature, likely because its poor penetration is a well-understood characteristic of peptides. The tables below present representative data from studies on other peptides to provide a quantitative context for the challenges and potential improvements in CNS delivery.
Table 1: Representative Brain-to-Plasma Concentration Ratios for Peptides with Varying BBB Permeability
| Peptide Scaffold | Administration Route | Unbound Brain-to-Plasma Ratio (Kp,uu,brain) | Implication for BBB Penetration | Reference |
| Kalata B1 (Cyclic Peptide) | Intravenous (Rat) | 0.5% | Very Poor | [6] |
| SFTI-1 (Cyclic Peptide) | Intravenous (Rat) | 13% | Moderate for a peptide | [6] |
| Diazepam (Small Molecule) | Intravenous (Rat) | ~100% (close to unity) | High (Passive Diffusion Control) | [7] |
This table illustrates that even peptides with some ability to cross the BBB show significantly lower brain concentrations compared to small molecules that readily diffuse into the CNS. This compound is expected to have a Kp,uu,brain in the "Very Poor" range.
Table 2: Comparison of Brain Uptake via Different Administration Routes for Peptides
| Peptide/Drug | Administration Routes Compared | Outcome | Key Finding | Reference |
| Vasoactive Intestinal Peptide (VIP) | Intranasal vs. Intravenous (Rat) | Intact VIP was detected in the brain 30 minutes after intranasal delivery, but not after intravenous injection. | Intranasal route enables direct nose-to-brain delivery, bypassing the BBB and systemic degradation. | [2] |
| Exendin-4 | Intranasal vs. Subcutaneous (Mouse) | Brain concentration was much higher after intranasal administration compared to subcutaneous injection, even when plasma levels were similar. | Confirms that intranasal delivery can achieve higher CNS concentrations than systemic routes for certain peptides. | [1] |
| Various Neurotherapeutics | Intranasal vs. Intraperitoneal (Mouse) | Brain uptake of intranasally delivered therapeutics was >5 times greater than after intraperitoneal delivery. | The intranasal route is a more efficient means of delivering various therapeutics to the brain. | [8] |
Section 3: Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments related to this compound CNS delivery.
Workflow for Evaluating a New this compound Delivery Strategy
The following diagram illustrates a typical experimental workflow for assessing a novel delivery system for this compound.
References
- 1. Investigation of the Transport Pathways Associated with Enhanced Brain Delivery of Peptide Drugs by Intranasal Coadministration with Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain potential changes after intranasal vs. intravenous administration of vasopressin: evidence for a direct nose-brain pathway for peptide effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Differential Blood–Brain Barrier Transport and Cell Uptake of Cyclic Peptides In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brain Uptake of Neurotherapeutics after Intranasal versus Intraperitoneal Delivery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UFP-101 In Vivo Efficacy
Welcome to the Technical Support Center for UFP-101. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the in vivo efficacy of this compound, a potent and selective NOP receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and collated data from various studies to support your research.
Troubleshooting Guides
Issue 1: Higher than Expected Variability or Lack of Reproducibility in In Vivo Results
Experiencing inconsistent results with this compound can be frustrating. This guide provides a systematic approach to identifying and resolving potential sources of variability.
| Potential Cause | Verification | Suggested Solution |
| Peptide Integrity and Handling | 1. Confirm Storage Conditions: this compound is a peptide and should be stored at -20°C or lower in a desiccated environment. 2. Check for Repeated Freeze-Thaw Cycles: Aliquoting the peptide solution after reconstitution is crucial to avoid degradation from multiple freeze-thaw cycles. | 1. Use a Fresh Aliquot: For critical experiments, use a fresh aliquot of this compound that has not been previously thawed. 2. Proper Reconstitution: Reconstitute the peptide in a sterile, nuclease-free buffer or vehicle suitable for your in vivo model. Ensure complete solubilization. |
| Animal Model and Experimental Conditions | 1. Review Animal Strain and Health: Ensure the animal strain is appropriate for the study and that all animals are healthy and acclimatized to the experimental conditions. 2. Standardize Environmental Factors: Maintain consistent housing conditions, light-dark cycles, and handling procedures for all animals. | 1. Consistent Animal Supply: Source animals from a reputable supplier and ensure they are of a consistent age and weight. 2. Minimize Stress: Handle animals gently and consistently to minimize stress, which can impact physiological responses. |
| Administration Technique | 1. Verify Injection Accuracy: For central administration routes like intracerebroventricular (i.c.v.) or intrathecal (i.t.), confirm the accuracy of the injection site. 2. Check for Leakage: Ensure there is no significant leakage of the injectate from the injection site. | 1. Histological Verification: For i.c.v. or other targeted injections, perform histological analysis at the end of the study to confirm the injection placement. 2. Optimize Injection Parameters: Use appropriate needle size and injection volume for the chosen administration route and animal model. Allow the needle to remain in place for a short duration after injection to prevent backflow. |
Diagram: Troubleshooting Workflow for In Vivo Variability
Caption: Troubleshooting workflow for addressing in vivo variability.
Frequently Asked Questions (FAQs)
Q1: My in vitro data showed potent antagonism by this compound, but I'm not seeing the expected effect in my in vivo model. What could be the reason?
This is a common challenge when transitioning from in vitro to in vivo studies. Several factors could contribute to this discrepancy:
-
Pharmacokinetics and Bioavailability: As a peptide, this compound may have limited ability to cross biological membranes, including the blood-brain barrier. If your target is in the central nervous system (CNS), systemic administration (e.g., intravenous, intraperitoneal) may not deliver sufficient concentrations to the brain. Central administration (e.g., intracerebroventricular) is often necessary to observe CNS effects.
-
Peptide Stability: Peptides can be susceptible to degradation by proteases in the blood and tissues.[1][2] Although this compound was designed for increased potency and duration of action in vivo, its stability can still be a factor.[3][4][5] The in vivo half-life may be shorter than anticipated, requiring higher or more frequent dosing.
-
Dose Selection: The effective in vivo dose can be significantly different from the in vitro IC50. It is crucial to perform a dose-response study in your specific animal model and assay to determine the optimal dose.
-
Target Engagement: It is important to confirm that this compound is reaching its target receptor in vivo at a sufficient concentration to exert its antagonistic effect. This can be challenging but may be indirectly assessed through dose-response relationships and comparison with known positive controls.
Q2: What is the recommended solvent and storage condition for this compound?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below, protected from light and moisture. For preparing stock solutions, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is commonly used. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquoted solutions at -20°C or -80°C.
Q3: What are the typical effective doses and administration routes for this compound in vivo?
The effective dose of this compound varies depending on the animal model, the administration route, and the specific biological question being investigated. Central administration is often used for studying CNS effects.
| Application | Animal Model | Administration Route | Effective Dose Range | Reference |
| Antinociception | Mouse | Intrathecal (i.t.) | 0.1 - 10 nmol | [6] |
| Antidepressant-like effects | Mouse, Rat | Intracerebroventricular (i.c.v.) | 10 nmol | [3] |
| Anti-inflammatory (Sepsis) | Rat | Intravenous (i.v.) | 150 nmol/kg | [4] |
Q4: How does this compound compare to other NOP receptor antagonists?
This compound is a peptide-based antagonist, which distinguishes it from non-peptide antagonists like J-113397.[7] this compound was designed based on the structure of the endogenous ligand N/OFQ with modifications to eliminate efficacy and increase potency and duration of action in vivo.[3][4][5] It exhibits high affinity and selectivity for the NOP receptor.[8] Non-peptide antagonists may offer advantages in terms of oral bioavailability and metabolic stability, but peptide-based antagonists like this compound can provide high specificity and potency.
Data Presentation
In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| pKi | 10.24 | CHO cells expressing human NOP receptor | [8] |
| pA2 | 8.4 - 9.0 | GTPγS binding assay in CHO-hNOP cells | [8] |
| Selectivity | >3000-fold over δ, μ, and κ opioid receptors | CHO cells expressing human NOP receptor | [8] |
Summary of In Vivo Efficacy Studies with this compound
| Study Focus | Animal Model | Administration Route | Key Findings | Effective Dose | Reference |
| Antinociception | Mouse (Tail-withdrawal assay) | Intrathecal (i.t.) | Prevented N/OFQ-induced antinociception. | 10 nmol | [6] |
| Antidepressant-like Effects | Mouse (Forced swim test) | Intracerebroventricular (i.c.v.) | Reduced immobility time. | 10 nmol | [3] |
| Antidepressant-like Effects | Rat (Forced swim test) | Intracerebroventricular (i.c.v.) | Decreased immobility time and increased climbing time. | 10 nmol | [3] |
| Anti-inflammatory Effects | Rat (LPS-induced sepsis) | Intravenous (i.v.) | Reduced microvascular inflammation. | 150 nmol/kg | [4] |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Injection in Mice
This protocol provides a general guideline for i.c.v. injection in mice. It is essential to adapt the procedure to your specific experimental setup and to follow all institutional animal care and use guidelines.
Materials:
-
This compound solution in a sterile vehicle (e.g., artificial cerebrospinal fluid or sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Animal warming pad
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) or another approved anesthetic.
-
Stereotaxic Surgery:
-
Place the anesthetized mouse in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the coordinates for the lateral ventricle (a common target is approximately -0.2 mm posterior to bregma, 1.0 mm lateral to the midline, and -2.5 mm ventral from the skull surface).
-
Drill a small hole at the determined coordinates.
-
-
Injection:
-
Slowly lower the injection needle to the target depth.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) to avoid tissue damage.
-
Leave the needle in place for a few minutes after the injection to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Place the mouse on a warming pad until it recovers from anesthesia.
-
Monitor the animal closely for any signs of distress.
-
Diagram: General In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo experiments using this compound.
Diagram: NOP Receptor Signaling Pathway
Caption: Simplified NOP receptor signaling pathway and the antagonistic action of this compound.
References
- 1. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist this compound: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nociceptin/Orphanin FQ Receptor Antagonist this compound Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of human efficacious antidepressant doses using the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
UFP-101 Antagonist Activity Verification: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental verification of UFP-101 antagonist activity at the Nociceptin/Orphanin FQ (NOP) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name [Nphe¹,Arg¹⁴,Lys¹⁵]Nociceptin-NH₂, is a potent, selective, and competitive silent antagonist for the NOP opioid receptor, also known as the ORL1 receptor.[1][2] Its mechanism of action involves binding to the NOP receptor with high affinity, thereby blocking the binding of the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ) and preventing receptor activation.[1] As a "silent" antagonist, this compound does not produce an intrinsic effect on receptor activity on its own.[2]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the NOP receptor, displaying over 3000-fold selectivity over the classical opioid receptors (μ, δ, and κ).[2]
Q3: What are the recommended storage and solubility conditions for this compound?
For optimal stability, this compound should be stored at -20°C.[2] It is soluble in water up to 1 mg/ml.[2] For cell-based assays, it is advisable to prepare fresh solutions or store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q4: Can the trifluoroacetate (B77799) (TFA) salt in commercially available this compound affect my experiments?
Yes, residual TFA from the peptide synthesis and purification process can potentially interfere with cellular assays.[3] TFA has been reported to alter cell proliferation and viability in some instances.[3] It is crucial to run appropriate vehicle controls containing the same concentration of TFA as the this compound solution to account for any potential effects.
Q5: How can I be sure that the observed effect is due to NOP receptor antagonism?
To confirm the specificity of this compound's antagonist activity, consider the following control experiments:
-
Use of a specific NOP agonist: Demonstrate that this compound can block the effects of a known NOP receptor agonist (e.g., N/OFQ).
-
Use of a non-responsive cell line: Test this compound in a cell line that does not express the NOP receptor to rule out off-target effects.
-
Knockout models: In in vivo studies, utilizing NOP receptor knockout animals can provide definitive evidence for NOP-mediated effects.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low antagonist activity observed | Degradation of this compound: Peptides can be susceptible to degradation, especially with improper storage or multiple freeze-thaw cycles.[3] | Ensure this compound is stored at -20°C and handle it with care. Prepare fresh solutions for each experiment or use aliquots to avoid repeated freeze-thaw cycles. |
| Incorrect concentration: Calculation errors or inaccurate stock solution concentration. | Verify all calculations and consider performing a concentration-response curve to determine the optimal antagonist concentration. | |
| Low receptor expression: The cell line or tissue preparation may have a low density of NOP receptors. | Use a cell line known to express high levels of the NOP receptor (e.g., CHO-hNOP cells) or confirm receptor expression using techniques like radioligand binding or western blotting. | |
| High background or non-specific effects | Non-specific binding: At high concentrations, this compound may exhibit non-specific binding to other cellular components. | Determine the optimal concentration range for this compound in your assay. Include appropriate controls, such as a cell line lacking the NOP receptor, to assess non-specific effects. |
| Contamination: Biological contamination (e.g., endotoxins) in the peptide preparation can trigger unwanted cellular responses.[3] | Use high-purity this compound from a reputable supplier. If immunological responses are a concern, consider testing for endotoxin (B1171834) levels. | |
| Variability between experiments | Inconsistent experimental conditions: Minor variations in incubation times, temperatures, or cell passage numbers can lead to variability. | Standardize all experimental parameters and maintain a detailed record of each experiment. |
| Peptide solubility issues: Incomplete dissolution of this compound can lead to inaccurate concentrations. | Ensure complete dissolution of this compound in the recommended solvent. Briefly vortex and visually inspect for any precipitates before use. | |
| Oxidation of the peptide: Peptides containing certain amino acids can be prone to oxidation, which may alter their activity.[3] | While this compound's sequence does not contain highly susceptible residues like Cys or Met, it is good practice to handle it in a way that minimizes exposure to air and light. |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound from in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Assay System | Reference |
| pKi | 10.24 | CHO cells expressing human NOP receptor | [2] |
| pKi | 10.14 ± 0.09 | CHO cells expressing human NOP receptor ([³H]N/OFQ competition) | [5] |
| pKD | 9.97 | CHO cells expressing human NOP receptor ([(³H]this compound saturation) | [6] |
| pKD | 10.12 | Rat cerebrocortex ([(³H]this compound saturation) | [6] |
Table 2: Antagonist Potency of this compound in Functional Assays
| Parameter | Value Range | Assay | Agonist | Reference |
| pA₂ | 8.4 - 9.0 | GTPγ³⁵S Binding | Various NOP agonists | [5] |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the NOP receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP).
-
Radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ).
-
This compound.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw CHO-hNOP cell membranes on ice and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Varying concentrations of this compound.
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]N/OFQ) at a concentration close to its Kd.
-
Cell membranes (typically 10-20 µg of protein per well).
-
For non-specific binding, add a high concentration of an unlabeled NOP ligand (e.g., 1 µM N/OFQ).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with cold wash buffer.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other values. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation at the NOP receptor.
Materials:
-
Cell membranes from CHO-hNOP cells.
-
[³⁵S]GTPγS.
-
GDP.
-
NOP receptor agonist (e.g., N/OFQ).
-
This compound.
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following:
-
Cell membranes (2 mg/ml protein).
-
GDP (final concentration 10 µM).
-
Varying concentrations of this compound.
-
A fixed concentration of the NOP agonist (e.g., N/OFQ at its EC₈₀).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 50 pM) to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with cold assay buffer.
-
Detection: Measure the radioactivity bound to the filters using a liquid scintillation counter.
-
Data Analysis: Plot the [³⁵S]GTPγS binding (as a percentage of the maximal response of the agonist alone) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The antagonist dissociation constant (Kb) can be calculated using the Schild equation.
Visualizations
Caption: NOP Receptor Signaling Pathway and this compound Antagonism.
Caption: Experimental Workflows for this compound Antagonist Verification.
References
- 1. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. genscript.com [genscript.com]
- 4. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of the novel radioligand [(3)H]this compound to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of UFP-101
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with UFP-101, a selective antagonist for the nociceptin/orphanin FQ (NOP) receptor.
Troubleshooting Guide: Minimizing Non-Specific Binding
High non-specific binding can obscure specific signals and lead to inaccurate experimental results. This guide addresses common issues and provides solutions for minimizing non-specific binding of this compound in various assays.
Q1: I am observing high background signal in my [³H]this compound radioligand binding assay. What are the possible causes and solutions?
A1: High background in a radioligand binding assay can stem from several factors. Below is a step-by-step guide to troubleshoot this issue.
-
Cause 1: Inappropriate Buffer Composition.
-
Solution: The composition of your assay buffer is critical. Ensure it is optimized for the NOP receptor.
-
pH: Maintain a physiological pH, typically 7.4.
-
Blocking Agents: Include a protein-based blocking agent to saturate non-specific binding sites on your membranes and assay materials. Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% (w/v) is a common choice.[1]
-
Detergents: A low concentration of a non-ionic detergent, such as 0.05% to 0.1% (v/v) Tween-20, can help reduce hydrophobic interactions that contribute to non-specific binding.[1]
-
-
-
Cause 2: Suboptimal Incubation Conditions.
-
Solution: Optimize the incubation time and temperature.
-
Temperature: Lowering the incubation temperature (e.g., to room temperature or 4°C) can decrease hydrophobic interactions, which are a frequent cause of non-specific binding.[1] However, be aware that this may also slow the association rate of specific binding, potentially requiring a longer incubation time to reach equilibrium.[2]
-
Time: Conduct a time-course experiment to determine when specific binding reaches a plateau. Extending the incubation beyond this point may unnecessarily increase non-specific binding.[1]
-
-
-
Cause 3: Issues with Membrane Preparation.
-
Solution: The quality of your cell membrane preparation is crucial.
-
Purity: Ensure your protocol effectively removes cytosolic proteins and other components that can contribute to non-specific binding through thorough homogenization and multiple wash steps.[1][3]
-
Protein Concentration: Using too much membrane protein can increase non-specific binding. Titrate the amount of membrane protein in your assay to find the optimal concentration that gives a good signal-to-noise ratio.[1][3]
-
-
-
Cause 4: Inefficient Washing Steps.
-
Solution: The washing stage is critical for removing unbound radioligand.
-
Wash Buffer: Use an ice-cold wash buffer to minimize the dissociation of the specifically bound ligand.[3][4]
-
Number and Volume of Washes: Increase the number of wash cycles (e.g., from 3 to 4-5) and ensure the volume is sufficient to thoroughly wash the filters.[1][4]
-
Filter Pre-treatment: Pre-soaking the filters in a solution like 0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[3]
-
-
Frequently Asked Questions (FAQs)
Q2: What is the expected binding affinity of this compound for the NOP receptor?
A2: this compound is a high-affinity antagonist for the NOP receptor. Its binding affinity is typically reported as a pKi or pA2 value. The pKi value for this compound is approximately 10.14-10.24.[5][6][7] In functional assays, this compound yields pA2 values in the range of 8.4-9.0.[5][6]
Q3: How selective is this compound for the NOP receptor over other opioid receptors?
A3: this compound demonstrates high selectivity for the NOP receptor, with over 3000-fold greater affinity for NOP compared to the classical opioid receptors (μ, δ, and κ).[7]
Q4: Can I use this compound in cell-based functional assays? What are some things to consider?
A4: Yes, this compound is a "silent" antagonist, meaning it does not have intrinsic activity on its own but will competitively block the effects of NOP receptor agonists. When using this compound in cell-based assays, consider the following:
-
Cell Density: Optimize the number of cells plated to ensure a robust signal window.
-
Serum Starvation: For some signaling pathways, serum starvation prior to the assay can reduce basal activity.
-
Stimulation Time: The optimal time for stimulating with an agonist in the presence of this compound will depend on the specific signaling pathway being measured.
Q5: What are the best practices for storing and handling this compound?
A5: For long-term storage, this compound should be stored at -20°C. When preparing solutions, it is soluble in water up to 1 mg/ml. For cellular assays, it is advisable to prepare fresh dilutions from a stock solution for each experiment.
Quantitative Data
The following tables summarize the binding and functional data for this compound at the NOP receptor.
| Parameter | Value | Cell Line/Tissue | Reference |
| pKi | 10.14 ± 0.09 | CHO cells expressing human NOP receptor | [5][6] |
| pKi | 10.24 | CHO cells expressing human NOP receptor | [7] |
| pKD ([³H]this compound) | 9.97 | CHO cells expressing human NOP receptor | [8] |
| pKD ([³H]this compound) | 10.12 | Rat cerebrocortex | [8] |
Table 1: Binding Affinity of this compound for the NOP Receptor
| Parameter | Value | Agonist | Reference |
| pA2 | 8.4 - 9.0 | Various NOP agonists | [5][6] |
| pA2 | 6.44 | N/OFQ | [9] |
Table 2: Functional Antagonist Potency of this compound
Experimental Protocols
Detailed Methodology for a [³H]this compound Competition Binding Assay
This protocol describes a typical competition radioligand binding assay to determine the affinity of a test compound for the NOP receptor using [³H]this compound.
Materials:
-
Cell membranes expressing the NOP receptor (e.g., from CHO-hNOP cells)
-
[³H]this compound
-
Unlabeled this compound (for determining non-specific binding)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.5% BSA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% PEI)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the NOP receptor-expressing cell membranes on ice. Dilute the membranes in assay buffer to the desired protein concentration (previously optimized, typically 20-50 µ g/well ).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]this compound (at a concentration close to its KD), and 100 µL of the diluted membrane preparation.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM), 50 µL of [³H]this compound, and 100 µL of the diluted membrane preparation.
-
Competition: 50 µL of the test compound at various concentrations, 50 µL of [³H]this compound, and 100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB counts from the total binding and competition counts.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC₅₀ of the test compound.
-
Calculate the Ki of the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/KD)), where [L] is the concentration of [³H]this compound and KD is its dissociation constant.
-
Visualizations
NOP Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NOP receptor upon activation by its endogenous agonist N/OFQ and inhibition by the antagonist this compound.
Troubleshooting Workflow for High Non-Specific Binding
Caption: A stepwise workflow for troubleshooting and minimizing high non-specific binding in this compound binding assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Binding of the novel radioligand [(3)H]this compound to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NOP Receptor Antagonists: UFP-101 vs. J-113397
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed, data-driven comparison of two prominent Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonists: the peptide-based UFP-101 and the non-peptidyl J-113397. This comparison aims to facilitate informed decisions in the design of experiments investigating the N/OFQ-NOP receptor system.
At a Glance: Key Differences
| Feature | This compound | J-113397 |
| Chemical Nature | Peptide | Non-peptide small molecule |
| Potency | High | High |
| Selectivity | Highly selective for NOP | Highly selective for NOP |
| Mode of Action | Competitive Antagonist | Competitive Antagonist |
Quantitative Pharmacological Profile
The following tables summarize the key quantitative data for this compound and J-113397 from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity
| Compound | Preparation | Radioligand | Affinity (pKi / Ki) | Reference |
| This compound | CHO cells expressing human NOP receptor | Not Specified | pKi = 10.24 | [1] |
| J-113397 | CHO cells expressing human ORL1 (NOP) receptor | Not Specified | Ki = 1.8 nM | [2] |
| J-113397 | Mouse brain | Not Specified | Ki = 1.1 nM | [2] |
Table 2: In Vitro Functional Antagonism
| Compound | Assay | Preparation | Agonist | Potency (pA2 / IC50) | Reference |
| This compound | GTPγ[³⁵S] binding | CHO-hNOP cells | N/OFQ | Competitive antagonist | [3] |
| This compound | cAMP accumulation (forskolin-stimulated) | CHO-hNOP cells | N/OFQ | Competitive antagonist | [3] |
| J-113397 | GTPγ[³⁵S] binding | CHO-ORL1 cells | N/OFQ | IC50 = 5.3 nM | [2] |
| J-113397 | GTPγ[³⁵S] binding | Mouse brain | N/OFQ | IC50 = 7.6 nM | [4] |
| J-113397 | cAMP formation | CHO-hOP4 cells | Nociceptin | pA2 = 7.52 | [5] |
| J-113397 | Mouse colon contraction | Mouse colon | Nociceptin | pA2 = 8.07 | [5] |
| J-113397 | Electrically stimulated mouse vas deferens | Mouse vas deferens | Nociceptin | pA2 = 7.85 | [5] |
Table 3: Selectivity Profile
| Compound | NOP Receptor Affinity (Ki) | MOP Receptor Affinity (Ki) | DOP Receptor Affinity (Ki) | KOP Receptor Affinity (Ki) | Selectivity (Fold) | Reference |
| This compound | High | >3000-fold lower | >3000-fold lower | >3000-fold lower | >3000 | [1] |
| J-113397 | 1.8 nM | 1000 nM | >10,000 nM | 640 nM | Several hundred-fold | [2][6] |
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[7] Upon activation by its endogenous ligand N/OFQ, a signaling cascade is initiated, which is competitively blocked by antagonists like this compound and J-113397.
Caption: NOP receptor signaling and points of antagonism.
Experimental Protocols
Radioligand Binding Assay (for Affinity Determination)
Objective: To determine the binding affinity (Ki) of the antagonist for the NOP receptor.
Methodology:
-
Preparation of Membranes: Membranes are prepared from cells stably expressing the recombinant human or rodent NOP receptor (e.g., CHO-hNOP cells).
-
Incubation: A fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (this compound or J-113397).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (for Functional Antagonism)
Objective: To assess the ability of the antagonist to block agonist-induced G-protein activation.
Caption: Workflow for a typical [³⁵S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: As in the binding assay, membranes from cells expressing the NOP receptor are used.
-
Incubation: Membranes are incubated in a buffer containing GDP, the agonist (e.g., N/OFQ), and varying concentrations of the antagonist (this compound or J-113397).
-
Reaction Initiation: The reaction is started by the addition of [³⁵S]GTPγS.
-
Termination: After a defined incubation period, the reaction is stopped by rapid filtration.
-
Quantification and Analysis: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified. The data is then analyzed to determine the antagonist's potency in inhibiting the agonist-stimulated response. For competitive antagonists, a Schild plot analysis can be performed to determine the pA2 value.[2][4]
Comparative Analysis
Caption: Logical comparison of this compound and J-113397.
Both this compound and J-113397 are potent and highly selective competitive antagonists of the NOP receptor, making them invaluable tools for studying the physiological and pathological roles of the N/OFQ system.[2][8][9]
-
This compound , as a peptide antagonist derived from the endogenous ligand, offers very high affinity and selectivity.[1] Its peptide nature, however, may limit its pharmacokinetic properties for in vivo studies requiring systemic administration, although it has been used effectively in direct brain administration studies.[10][11]
-
J-113397 was the first potent and selective non-peptidyl NOP antagonist to be discovered.[2][6] Its small molecule nature generally provides better drug-like properties, including the potential for better bioavailability and brain penetration, making it a suitable tool for both in vitro and in vivo systemic administration studies.[2][6]
References
- 1. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A Peptide Antagonist - Creative Peptides [creative-peptides.com]
- 4. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. J-113,397 - Wikipedia [en.wikipedia.org]
- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 8. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unife.it [iris.unife.it]
A Comparative Guide to UFP-101 and Other Peptide NOP Antagonists for Researchers
This guide provides a detailed comparison of UFP-101 with other prominent peptide and non-peptide Nociceptin/Orphanin FQ (NOP) receptor antagonists. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting appropriate tools for their studies. The comparison includes quantitative data on binding affinity and functional activity, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Data Presentation
The following tables summarize the binding affinity and functional activity of this compound in comparison to other selected NOP receptor antagonists.
Table 1: Binding Affinity of NOP Receptor Antagonists
| Compound | Chemical Class | NOP Receptor Affinity (pKi) | NOP Receptor Affinity (Ki, nM) | Selectivity over MOP/DOP/KOP |
| This compound | Peptide | 10.24[1][2] | ~0.057 | >3000-fold[1][2] |
| [Nphe¹]N/OFQ(1-13)-NH₂ | Peptide | ~7.0 | 100[3] | Selective for NOP |
| SB-612111 | Non-peptide | Not reported in pKi | - | Selective for NOP |
| J-113397 | Non-peptide | ~8.74 | 1.8[4][5] | >550-fold vs MOP, >5500-fold vs DOP, >350-fold vs KOP[5] |
Table 2: Functional Activity of NOP Receptor Antagonists
| Compound | Assay Type | Parameter | Value |
| This compound | GTPγS Binding | pA₂ | 9.1[6] |
| cAMP Accumulation | pA₂ | 7.1[6] | |
| Isolated Tissues | pA₂ | 7.3 - 7.7[6] | |
| [Nphe¹]N/OFQ(1-13)-NH₂ | GTPγS, cAMP, Bioassays | pA₂ | 6.0 - 6.7[1] |
| SB-612111 | Not specified | - | Potent NOP antagonist |
| J-113397 | GTPγS Binding | IC₅₀ (nM) | 5.3[4][5] |
| Schild Plot Analysis | Competitive Antagonist | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on commonly used procedures in the field.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the NOP receptor.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) are cultured and harvested.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and centrifuged.
-
The cell pellet is resuspended in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a radiolabeled NOP ligand (e.g., [³H]-Nociceptin or [³H]this compound), and varying concentrations of the unlabeled test compound (e.g., this compound or other antagonists).
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled NOP ligand.
3. Incubation and Filtration:
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγ[³⁵S] Functional Assay
This assay measures the functional activity of an antagonist by quantifying its ability to inhibit agonist-stimulated G-protein activation.
1. Membrane Preparation:
-
Membranes from CHO-hNOP cells are prepared as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
The assay is performed in a 96-well plate.
-
Each well contains the cell membrane preparation, a sub-maximal concentration of a NOP receptor agonist (e.g., Nociceptin), varying concentrations of the antagonist (e.g., this compound), GDP, and the non-hydrolyzable GTP analog, GTPγ[³⁵S].
-
Basal G-protein activation is measured in the absence of an agonist, while agonist-stimulated activation is measured in the absence of the antagonist.
3. Incubation and Filtration:
-
The plates are incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
4. Data Analysis:
-
The amount of GTPγ[³⁵S] bound to the G-proteins on the filters is quantified by scintillation counting.
-
The ability of the antagonist to inhibit the agonist-stimulated GTPγ[³⁵S] binding is determined.
-
The data is analyzed using Schild regression to determine the pA₂, which is a measure of the antagonist's potency. A slope close to 1 in the Schild plot indicates competitive antagonism.
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. MOP and NOP receptor interaction: Studies with a dual expression system and bivalent peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating UFP-101 Antagonist Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UFP-101, a selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), with other common NOP antagonists. The information presented is supported by experimental data to aid researchers in the critical evaluation and selection of the most appropriate pharmacological tools for their studies.
This compound, chemically known as [Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂, is a potent and highly selective competitive antagonist of the NOP receptor, a G protein-coupled receptor (GPCR). Its specificity is crucial for accurately dissecting the physiological and pathological roles of the N/OFQ-NOP system. This guide compares this compound with two other frequently used NOP receptor antagonists: the non-peptide antagonist J-113397 and the peptide antagonist [Nphe¹]N/OFQ(1-13)-NH₂.
Data Presentation: Comparative Pharmacological Profile
The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA₂) of this compound, J-113397, and [Nphe¹]N/OFQ(1-13)-NH₂ at the NOP receptor and the classical opioid receptors (μ, δ, and κ). Higher pKi and pA₂ values indicate greater affinity and potency, respectively.
Table 1: Comparative Binding Affinities (pKi) of NOP Antagonists
| Antagonist | NOP Receptor | μ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | Selectivity for NOP vs. Opioid Receptors |
| This compound | 10.2[1] | < 7[1] | < 7[1] | < 7[1] | >3000-fold[1] |
| J-113397 | ~8.0 - 8.5 | Not reported | Not reported | Not reported | ~350-fold[1] |
| [Nphe¹]N/OFQ(1-13)-NH₂ | ~7.0 - 7.7 | Not reported | Not reported | Not reported | ~250-fold[1] |
Table 2: Comparative Functional Antagonist Potencies (pA₂) of NOP Antagonists
| Antagonist | NOP Receptor (GTPγS Binding) | NOP Receptor (cAMP Accumulation) | NOP Receptor (Isolated Tissues) |
| This compound | 9.1[1] | 7.1[1] | 7.3 - 7.7[1] |
| J-113397 | ~8.0 | 7.5[2] | ~8.0[1] |
| [Nphe¹]N/OFQ(1-13)-NH₂ | 7.0 - 7.7[1] | 6.0[2] | 6.0 - 6.7[1] |
Mandatory Visualization
NOP Receptor Signaling Pathway
NOP Receptor Signaling Cascade
Experimental Workflow for Validating Antagonist Specificity
Workflow for Specificity Validation
Logical Relationship of Antagonist Specificity Assessment
Criteria for a Specific Antagonist
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of validation studies.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO cells stably expressing human NOP, μ, δ, or κ receptors).
-
Radioligand (e.g., [³H]-N/OFQ for NOP, [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69,593 for κ).
-
Unlabeled antagonist (this compound and competitors).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled antagonist.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled antagonist or buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ (concentration of antagonist that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation, providing a measure of agonist efficacy and antagonist potency.
-
Materials:
-
Cell membranes expressing the receptor of interest coupled to Gαi/o proteins.
-
[³⁵S]GTPγS.
-
GDP.
-
Agonist (e.g., N/OFQ).
-
Antagonist (this compound and competitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of the antagonist for a defined period (e.g., 15-30 minutes) at 30°C.
-
Add a fixed concentration of the agonist (e.g., its EC₈₀) to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the bound [³⁵S]GTPγS using a scintillation counter.
-
To determine antagonist potency, generate a concentration-response curve for the agonist in the presence of different fixed concentrations of the antagonist.
-
Calculate the pA₂ value from a Schild plot analysis, which provides a measure of the antagonist's affinity in a functional context.
-
Calcium Mobilization Assay
This assay is used for GPCRs that couple to Gαq or Gαi/o proteins, leading to an increase in intracellular calcium concentration upon agonist stimulation.
-
Materials:
-
Whole cells expressing the receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Agonist (e.g., N/OFQ).
-
Antagonist (this compound and competitors).
-
A fluorescence plate reader capable of kinetic reads.
-
-
Procedure:
-
Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol, typically involving a 30-60 minute incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the antagonist for a defined period.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject a fixed concentration of the agonist and immediately begin recording the fluorescence intensity over time.
-
The antagonist's potency (IC₅₀) is determined by its ability to inhibit the agonist-induced increase in fluorescence.
-
References
- 1. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of presynaptic nociceptin/orphanin FQ receptors modulating 5-hydroxytryptamine and noradrenaline release in the rat neocortex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Peptide Antagonist UFP-101 Versus Non-Peptide NOP Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a significant target for therapeutic intervention in a range of physiological and pathological processes, including pain, mood disorders, and substance abuse.[1][2] The development of selective antagonists for the NOP receptor is crucial for elucidating its functions and for the potential treatment of various central nervous system disorders. This guide provides an objective comparison of the seminal peptide-based NOP antagonist, UFP-101, with prominent non-peptide antagonists, focusing on their pharmacological profiles and the experimental data that define them.
Overview of this compound and Non-Peptide NOP Antagonists
This compound is a potent and highly selective competitive antagonist of the NOP receptor.[3][4][5] Structurally, it is a peptide analog of N/OFQ, the endogenous ligand for the NOP receptor.[6][7] This peptide nature confers high affinity and specificity but can also present challenges in terms of bioavailability and blood-brain barrier penetration for in vivo applications.
Non-peptide NOP antagonists , such as J-113397, SB-612111, and C-24, were developed to overcome the limitations of peptide-based ligands. These small molecules offer the potential for improved pharmacokinetic properties, including oral bioavailability and central nervous system penetration, making them attractive candidates for clinical development.[8][9][10]
Quantitative Comparison of Pharmacological Properties
The following tables summarize the in vitro pharmacological data for this compound and key non-peptide NOP receptor antagonists. The data are derived from radioligand binding assays and functional assays performed in cells expressing the human NOP receptor (CHO-hNOP).
Table 1: Binding Affinity (pKi) at the Human NOP Receptor
| Compound | pKi | Reference(s) |
| This compound | 10.24 | [3] |
| J-113397 | 8.56 | [11] |
| SB-612111 | 9.48 | [6][12] |
| C-24 | 9.57 | [10] |
Higher pKi values indicate greater binding affinity.
Table 2: Functional Antagonist Potency (pA2/pKB) in In Vitro Assays
| Compound | Assay | pA2 / pKB | Reference(s) |
| This compound | GTPγS Binding | 9.1 | [13] |
| This compound | cAMP Accumulation | 7.0 - 7.7 | [13] |
| J-113397 | GTPγS Binding | 8.71 | [6] |
| J-113397 | cAMP Accumulation | 7.95 | [6] |
| SB-612111 | GTPγS Binding | 9.70 | [6] |
| SB-612111 | cAMP Accumulation | 8.63 | [6] |
pA2 and pKB are measures of antagonist potency, with higher values indicating greater potency.
Table 3: Selectivity Profile (Ki in nM) for Opioid Receptors
| Compound | NOP | μ (mu) | δ (delta) | κ (kappa) | Reference(s) |
| This compound | - | >3000-fold selective | >3000-fold selective | >3000-fold selective | [3] |
| J-113397 | 1.8 | 1000 | >10,000 | 640 | [8] |
| SB-612111 | 0.33 | 160.5 | 2109 | 57.6 | [12][14] |
Lower Ki values indicate higher affinity. This compound's selectivity is expressed as a fold-difference due to the nature of the available data.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental data. Below are the protocols for the key assays used to characterize this compound and non-peptide NOP antagonists.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
The membrane suspension is incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ).
-
Varying concentrations of the unlabeled competitor ligand (this compound or a non-peptide antagonist) are added.
-
The reaction is incubated at room temperature to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Filters are washed with cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the NOP receptor.
1. Membrane Preparation:
-
Membranes from CHO-hNOP cells are prepared as described for the radioligand binding assay.
2. Assay Reaction:
-
Cell membranes are incubated with the non-hydrolyzable GTP analog [³⁵S]GTPγS, GDP, and a NOP receptor agonist to stimulate G protein activation.
-
For antagonist testing, varying concentrations of the antagonist (this compound or a non-peptide antagonist) are pre-incubated with the membranes before the addition of a fixed concentration of the agonist.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by liquid scintillation counting.
4. Data Analysis:
-
The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured, and the antagonist's potency (pA2 or pKB) is calculated using Schild analysis.[15]
cAMP Accumulation Assay
This functional assay measures the inhibition of adenylyl cyclase activity following NOP receptor activation.
1. Cell Culture:
-
CHO-hNOP cells are cultured in appropriate media.
2. Assay Procedure:
-
Cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP).
-
Cells are then incubated with varying concentrations of the antagonist (this compound or a non-peptide antagonist).
-
A fixed concentration of a NOP receptor agonist and a stimulator of adenylyl cyclase (e.g., forskolin) are added.
3. Detection:
-
The intracellular levels of cAMP are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits based on fluorescence or luminescence.
4. Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified, and its potency (pA2 or pKB) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NOP receptor signaling pathway and the general workflow of the described experimental assays.
Caption: NOP Receptor Signaling Pathway.
Caption: Experimental Workflow for NOP Antagonist Characterization.
Conclusion
Both the peptide antagonist this compound and the various non-peptide antagonists have proven to be invaluable tools in the study of the NOP receptor system. This compound, with its high affinity and selectivity, remains a gold standard for in vitro characterization.[3][4][5] Non-peptide antagonists, such as J-113397 and SB-612111, offer the significant advantage of better pharmacokinetic profiles, making them more suitable for in vivo studies and as potential templates for therapeutic drug development.[6][8][9] The choice between these antagonists will ultimately depend on the specific research question and experimental paradigm. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their studies of the NOP receptor.
References
- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 7. J-113,397 - Wikipedia [en.wikipedia.org]
- 8. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 10. Structure of the Nociceptin/Orphanin FQ Receptor in Complex with a Peptide Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. molbio.gu.se [molbio.gu.se]
- 15. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
UFP-101: A Comparative Analysis of its Cross-reactivity with Classical Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UFP-101's interaction with the nociceptin/orphanin FQ (NOP) receptor and the classical opioid receptors (mu, delta, and kappa). The information presented is supported by experimental data from peer-reviewed scientific literature to offer an objective assessment of this compound's receptor selectivity.
This compound, chemically identified as [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, is a potent and highly selective competitive antagonist of the NOP receptor.[1][2] Its remarkable selectivity makes it an invaluable tool for researchers investigating the physiological and pathological roles of the NOP receptor system, distinct from the classical opioid pathways.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of this compound for the NOP receptor and its cross-reactivity with mu (μ), delta (δ), and kappa (κ) opioid receptors have been determined through radioligand binding assays. The data consistently demonstrates that this compound possesses a very high affinity for the NOP receptor, with reported pKi values in the nanomolar range. In stark contrast, its affinity for the classical opioid receptors is significantly lower, showcasing a selectivity of over 3000-fold for the NOP receptor.[2][3]
| Receptor | Ligand | pKi | Ki (nM) | Selectivity vs. MOP, DOP, KOP |
| NOP | This compound | 10.24 [2] | ~0.058 | >3000-fold [2][3] |
| Mu (μ) | This compound | < 6 | > 1000 | - |
| Delta (δ) | This compound | < 6 | > 1000 | - |
| Kappa (κ) | This compound | < 6 | > 1000 | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki values for mu, delta, and kappa receptors are generally not precisely determined due to the very low affinity, and are often reported as being greater than 1000 nM.
Functional Activity Profile
Functional assays, such as GTPγS binding and cAMP accumulation assays, have further elucidated the pharmacological profile of this compound. These studies confirm that this compound acts as a "silent antagonist" at the NOP receptor, meaning it binds to the receptor without initiating a cellular response, and competitively blocks the effects of NOP receptor agonists.[3][4] In these functional assays, this compound does not exhibit any agonist activity at the mu, delta, or kappa opioid receptors. The antagonist potency of this compound at the NOP receptor is reflected by its pA2 value, which is a measure of the concentration of an antagonist required to produce a two-fold shift in the concentration-response curve of an agonist. This compound has been shown to have pA2 values in the range of 8.4-9.0 at the NOP receptor.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the cross-reactivity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NOP, mu, delta, or kappa opioid receptors are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [³H]-nociceptin for NOP, [³H]-DAMGO for mu), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a separate set of wells includes a high concentration of a known non-radiolabeled ligand to saturate the receptors.
-
The plates are incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor, providing information on the agonist or antagonist nature of a compound.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are prepared.
2. Assay Reaction:
-
The assay is performed in a 96-well plate.
-
Each well contains the cell membranes, the non-hydrolyzable GTP analog [³⁵S]GTPγS, GDP, and the test compound (this compound) with or without a known agonist.
-
The binding of an agonist to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit.
3. Incubation and Filtration:
-
The plates are incubated at a specific temperature (e.g., 30°C) for a defined period.
-
The reaction is terminated by rapid filtration through glass fiber filters.
4. Detection and Analysis:
-
The amount of [³⁵S]GTPγS bound to the G-proteins retained on the filters is quantified by scintillation counting.
-
For antagonists like this compound, the assay is performed in the presence of a fixed concentration of an agonist, and the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured. The antagonist's potency (pA2 or Kb) can then be calculated.
Visualizing the Molecular Interactions and Experimental Processes
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: NOP receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
The extensive body of experimental evidence strongly supports the classification of this compound as a highly potent and selective antagonist for the NOP receptor. Its negligible affinity for the classical mu, delta, and kappa opioid receptors makes it an exceptional pharmacological tool for dissecting the specific roles of the NOP receptor system in various physiological and pathological processes without the confounding effects of interacting with other opioid receptors. This high degree of selectivity is a critical attribute for researchers aiming to achieve precise modulation of the NOP signaling pathway.
References
- 1. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. research.unipd.it [research.unipd.it]
- 4. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of UFP-101 Effects: A Comparative Guide for Researchers
An objective analysis of the pharmacological data and experimental protocols surrounding the selective NOP receptor antagonist, UFP-101, to provide a clear perspective on the consistency of its effects across various preclinical studies.
This compound, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, has emerged as a critical pharmacological tool for elucidating the physiological roles of the N/OFQ system.[1][2] Its utility in preclinical research spans investigations into pain, depression, anxiety, and stress-related disorders.[3][4][5] This guide synthesizes quantitative data from multiple studies, details common experimental methodologies, and visually represents key pathways and workflows to offer researchers a comprehensive overview of the reproducibility of this compound's effects.
Quantitative Data Summary: In Vitro and In Vivo Pharmacology
The consistency of this compound's pharmacological profile is evident in its high binding affinity and selective antagonism at the NOP receptor. However, functional potency can vary depending on the experimental system.
In Vitro Binding Affinity and Functional Antagonism
This compound consistently demonstrates high affinity for the NOP receptor across different preparations. The pKi, a measure of binding affinity, is remarkably stable in the low nanomolar range. Functional antagonist potency, measured as pA2, shows more variability, which is expected as it is dependent on the specific agonist and signaling pathway being assessed.
| Parameter | Reported Value(s) | Cell/Tissue Preparation | Notes | Reference(s) |
| pKi | 10.24 | CHO cells expressing human NOP receptor | Highly selective (>3000-fold) over classical opioid receptors (μ, δ, κ). | [1][3][6] |
| 10.14 ± 0.09 | CHO cells expressing human NOP receptor | Radioligand binding assay with [3H]N/OFQ. | [7] | |
| 9.97 | CHO cells expressing human NOP receptor | Using [3H]this compound as the radioligand. | [8] | |
| 10.12 | Rat cerebrocortex | Using [3H]this compound as the radioligand. | [8] | |
| pA2 | 8.4 - 9.0 | CHO cells expressing human NOP receptor | GTPγ[35S] binding assay against various NOP agonists. | [7] |
| 6.44 | Mouse spinal cord slices | Electrophysiological measurement of excitatory postsynaptic currents (EPSCs). | [9] |
In Vivo Efficacy in Preclinical Models
The effective dose of this compound in vivo is dependent on the animal model, the route of administration, and the specific behavioral or physiological endpoint being measured. The following table summarizes effective doses reported in key studies.
| Preclinical Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference(s) |
| Forced Swimming Test | Mouse | Intracerebroventricular (i.c.v.) | 10 nmol | Antidepressant-like effect (reduced immobility). | [4] |
| Forced Swimming Test | Rat | Intracerebroventricular (i.c.v.) | 5, 10, 20 nmol/rat (daily) | Antidepressant-like effect in a chronic mild stress model. | [10] |
| Elevated T-Maze | Rat | Intracerebroventricular (i.c.v.) | 1-10 nmol | Anxiolytic-like effect. | [5] |
| Tail Withdrawal Assay | Mouse | Intrathecal (i.t.) | 10 nmol | Blockade of N/OFQ-induced antinociception. | [9][11] |
Experimental Protocols: Methodological Considerations
Variations in experimental design can influence the observed effects of this compound. Below are detailed methodologies for two commonly used preclinical assays.
Forced Swimming Test (FST)
The FST is a widely used model to screen for antidepressant-like activity.[12]
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (24-30°C) to a depth that prevents the animal from touching the bottom or escaping (e.g., 15 cm for mice).[12]
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.[13]
-
The total duration of the test is typically 6 minutes.[12][13]
-
Behavior is recorded, often by video, for later analysis.[13]
-
The primary measure is the duration of immobility, defined as the time the animal spends making only the movements necessary to keep its head above water.[12]
-
-
This compound Administration: In the cited studies, this compound was administered intracerebroventricularly (i.c.v.) at doses ranging from 1 to 20 nmol.[4][10] The timing of administration relative to the test is a critical parameter that should be consistently maintained.
Tail Withdrawal Assay
This assay is used to assess spinal antinociception.[11]
-
Apparatus: A radiant heat source is focused on the animal's tail.[14] The latency to tail withdrawal is measured automatically.
-
Procedure:
-
The animal is gently restrained, often in a tube, with its tail exposed.[15]
-
A portion of the tail is exposed to a controlled heat stimulus.[14]
-
The time taken for the animal to flick or withdraw its tail is recorded as the tail withdrawal latency.[15]
-
A cut-off time is established to prevent tissue damage.[16]
-
-
This compound Administration: this compound is typically administered intrathecally (i.t.) to target spinal NOP receptors.[9][11] It is often used to determine its ability to block the antinociceptive effects of a co-administered NOP receptor agonist.[9]
Visualizing the Mechanisms of this compound
NOP Receptor Signaling Pathway
This compound acts as a competitive antagonist at the NOP receptor, which is a Gi/Go-coupled G-protein coupled receptor (GPCR). Its activation by endogenous N/OFQ leads to the inhibition of adenylyl cyclase and modulation of ion channel activity. This compound blocks these downstream effects.
Caption: NOP receptor signaling and the antagonistic action of this compound.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for investigating the in vivo effects of this compound in a preclinical behavioral model.
Caption: A typical experimental workflow for in vivo studies with this compound.
Reproducibility of this compound Effects: A Logical Overview
The reproducibility of this compound's effects is generally high for its primary pharmacology, while in vivo outcomes are subject to greater variability based on experimental parameters.
Caption: Logical overview of the reproducibility of this compound's effects.
References
- 1. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
- 2. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist this compound: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effect of central administration of NOP receptor antagonist this compound in rats submitted to the elevated T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of the novel radioligand [(3)H]this compound to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic treatment with the selective NOP receptor antagonist [Nphe 1, Arg 14, Lys 15]N/OFQ-NH 2 (this compound) reverses the behavioural and biochemical effects of unpredictable chronic mild stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Pharmacological Selectivity of CTAP in a Warm Water Tail-Withdrawal Antinociception Assay in Rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of UFP-101's Antagonistic Properties: A Comparative Guide
This guide provides a detailed comparison of UFP-101, a selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, with other known NOP receptor antagonists. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on available experimental evidence.
Comparative Analysis of NOP Receptor Antagonists
This compound ([Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂) is a potent and selective NOP receptor antagonist. Its design, incorporating the [Nphe¹] modification to eliminate efficacy and the [Arg¹⁴,Lys¹⁵] substitution, enhances its potency and duration of action in vivo. This section compares the in vitro and in vivo pharmacological properties of this compound with two other well-characterized NOP receptor antagonists: the non-peptide antagonist J-113397 and the peptide antagonist [Nphe¹]N/OFQ(1-13)-NH₂.
In Vitro Pharmacological Profile
The following table summarizes the in vitro binding affinities and antagonist potencies of this compound and its comparators at the NOP receptor.
| Compound | pKi (NOP Receptor) | pA₂ (NOP Receptor) | Selectivity over classical opioid receptors (μ, δ, κ) | Reference(s) |
| This compound | 10.14 - 10.24 | 8.4 - 9.0 | >3000-fold | |
| J-113397 | 8.74 (Ki = 1.8 nM) | 8.4 | High | |
| [Nphe¹]N/OFQ(1-13)-NH₂ | - | 6.6 - 7.33 | Selective |
In Vivo Efficacy: Antidepressant-like Effects
The antidepressant-like effects of NOP receptor antagonists have been evaluated in various animal models, most notably the Forced Swim Test (FST) and the Tail Suspension Test (TST). The table below compares the effective doses of this compound and its alternatives in these models.
| Compound | Animal Model | Behavioral Test | Effective Dose (Route of Administration) | Observed Effect | Reference(s) |
| This compound | Mouse | Tail Suspension Test | 10 nmol (i.c.v.) | Reduced immobility time | |
| This compound | Rat | Forced Swim Test | 10 nmol (i.c.v.) | Decreased immobility and increased climbing | |
| This compound | Rat | Chronic Mild Stress | 5, 10, 20 nmol/rat (i.c.v., daily for 21 days) | Reversed stress-induced anhedonia | |
| J-113397 | Mouse | Forced Swim Test | 20 mg/kg (i.p) | Reduced immobility time | |
| [Nphe¹]N/OFQ(1-13)-NH₂ | Mouse | Forced Swim Test | 25-50 nmol (i.c.v.) | Reduced immobility time |
In Vivo Efficacy: Anti-inflammatory Effects
This compound has also been shown to possess anti-inflammatory properties in a model of endotoxemia.
| Compound | Animal Model | Inflammation Model | Effective Dose (Route of Administration) | Observed Effect | Reference(s) |
| This compound | Rat | LPS-induced endotoxemia | 150 nmol/kg (i.v.) | Reduced microvascular inflammation |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the animal from touching the bottom or escaping.
-
Procedure:
-
Mice or rats are individually placed into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.
-
Behavior is recorded, often via video, for later analysis.
-
-
Data Analysis: The duration of immobility, defined as the time the animal spends floating with only minor movements to keep its head above water, is scored during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant-like effects.
-
Apparatus: Mice are suspended by their tails from a lever or a suspension bar using adhesive tape, at a height where they cannot escape or hold onto any surfaces.
-
Procedure:
-
Approximately 1 cm of the tail tip is wrapped with adhesive tape, and the free end of the tape is attached to the suspension apparatus.
-
The total test duration is 6 minutes.
-
The animal's behavior is recorded throughout the test.
-
-
Data Analysis: The total time the mouse remains immobile is measured. A reduction in the duration of immobility suggests an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
Activation of the NOP receptor, a G protein-coupled receptor (GPCR), by its endogenous ligand N/OFQ initiates several intracellular signaling cascades. This compound acts by competitively blocking this binding and subsequent downstream signaling.
Comparative Analysis of UFP-101 Across Animal Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of UFP-101, a potent and selective antagonist for the nociceptin/orphanin FQ (NOP) receptor, across various animal species. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on the in vitro and in vivo pharmacology of this compound, offering a valuable resource for preclinical research and development.
This compound, chemically identified as [Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂, is a synthetic peptide analog of nociceptin/orphanin FQ (N/OFQ).[1][2] It acts as a competitive antagonist at the NOP receptor, a G protein-coupled receptor implicated in a wide array of physiological processes including pain modulation, mood regulation, and cardiovascular function.[1][2] Understanding the pharmacological profile of this compound across different species is crucial for the translation of preclinical findings to clinical applications.
In Vitro Pharmacological Profile of this compound
The in vitro activity of this compound has been characterized through various assays, primarily radioligand binding and functional assays, across several species. These studies consistently demonstrate the high affinity and antagonist potency of this compound for the NOP receptor.
Comparative Binding Affinity (pKi)
The binding affinity of this compound for the NOP receptor is remarkably high across different species, indicating a strong interaction with the receptor binding pocket. The negative logarithm of the inhibitor constant (pKi) is a measure of this affinity, with higher values denoting stronger binding.
| Species / System | Receptor Type | Radioligand | pKi (mean ± SEM) | Reference(s) |
| Human | Recombinant (CHO cells) | [³H]N/OFQ | 10.14 ± 0.09 | [3] |
| Rat | Native (Cerebrocortex) | [³H]this compound | 10.12 | [4] |
| Mouse | Native (Brain tissue) | Not Specified | ~10.2 (from pKi 10.2) | [1][5] |
Comparative Antagonist Potency (pA₂)
The antagonist potency of this compound is typically determined using functional assays that measure the ability of this compound to inhibit the effects of a NOP receptor agonist. The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Higher pA₂ values indicate greater antagonist potency.
| Species / System | Agonist | Assay | pA₂ (range or value) | Reference(s) |
| Human | N/OFQ & other agonists | GTPγ³⁵S Binding (CHO cells) | 8.4 - 9.0 | [3] |
| Mouse | N/OFQ | Electrically Stimulated Vas Deferens | ~8.5 (Schild plot) | [1] |
| Mouse | N/OFQ | Spinal Cord Slice Electrophysiology | 6.44 | [6][7] |
| Guinea Pig | N/OFQ | Electrically Stimulated Ileum | Not explicitly stated, but active | [8] |
In Vivo Pharmacological Profile of this compound
In vivo studies have explored the effects of this compound in various behavioral and physiological models, primarily in rodents. These studies highlight the potential therapeutic applications of NOP receptor antagonism.
Comparative Effects on Nociception
This compound has been shown to modulate nociceptive responses, although its effects can vary depending on the route of administration and the specific pain model.
| Species | Model | Administration | Dose Range | Effect | Reference(s) |
| Mouse | Tail Withdrawal | Intrathecal (i.t.) | 10 nmol | Prevents N/OFQ-induced antinociception | [6][7] |
Comparative Effects on Mood and Behavior
Blockade of the NOP receptor by this compound has been demonstrated to produce antidepressant-like effects in both mice and rats.
| Species | Model | Administration | Dose | Effect | Reference(s) |
| Mouse | Forced Swimming Test | Intracerebroventricular (i.c.v.) | 10 nmol | Reduced immobility time | [9] |
| Mouse | Tail Suspension Test | Intracerebroventricular (i.c.v.) | 10 nmol | Reduced immobility time | [9] |
| Rat | Forced Swimming Test | Intracerebroventricular (i.c.v.) | 10 nmol | Decreased immobility, increased climbing | [9] |
Comparative Effects on Locomotor Activity
This compound has been observed to influence spontaneous locomotor activity, suggesting a role for the NOP receptor system in motor control.
| Species | Administration | Dose | Effect | Reference(s) |
| Mouse | Intracerebroventricular (i.c.v.) | 0.1 nmol | Prevents N/OFQ-induced inhibition of locomotor activity | [10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Caption: NOP Receptor Signaling Pathway and Action of this compound.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the NOP receptor (e.g., from CHO cells or brain tissue) are prepared through homogenization and centrifugation.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]N/OFQ) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters, corresponding to the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of specific binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγ³⁵S Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist and its inhibition by an antagonist.
-
Membrane Preparation: As in the radioligand binding assay, membranes from cells or tissues expressing the NOP receptor are prepared.
-
Incubation: Membranes are incubated in a buffer containing GDP, a NOP receptor agonist (e.g., N/OFQ), varying concentrations of the antagonist (this compound), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.
-
Data Analysis: The ability of this compound to shift the concentration-response curve of the agonist to the right is measured. A Schild analysis is then performed to determine the pA₂ value, which quantifies the antagonist's potency.
Guinea Pig Ileum Bioassay
This classic bioassay assesses the functional effects of drugs on smooth muscle contraction.
-
Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at a constant temperature and aerated.
-
Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions, which are recorded.
-
Drug Application: A NOP agonist like N/OFQ is added to the bath, which typically inhibits the twitch response.
-
Antagonist Challenge: this compound is then added to the bath to determine its ability to reverse or prevent the inhibitory effect of the NOP agonist.
-
Data Analysis: Concentration-response curves are generated to evaluate the antagonist properties of this compound.
Conclusion
This compound is a highly potent and selective NOP receptor antagonist with a consistent pharmacological profile across multiple species, particularly in vitro. Its high affinity for human, rat, and mouse NOP receptors makes it an invaluable tool for preclinical research. In vivo studies in rodents have highlighted its potential in modulating pain and mood, warranting further investigation into its therapeutic applications. The data and protocols presented in this guide are intended to support the ongoing efforts of researchers in the field of NOP receptor pharmacology and drug development.
References
- 1. research.unipd.it [research.unipd.it]
- 2. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of the novel radioligand [(3)H]this compound to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-A Peptide Antagonist - Creative Peptides [creative-peptides.com]
- 6. pharma.uzh.ch [pharma.uzh.ch]
- 7. This compound antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist this compound: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo studies on UFP-112, a novel potent and long lasting agonist selective for the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
UFP-101: A Comparative Analysis of its Effects in Wild-Type vs. Nociceptin Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of UFP-101, a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), in wild-type animals versus transgenic models lacking the NOP receptor. The data presented herein, derived from multiple preclinical studies, highlights the specificity of this compound and elucidates the physiological roles of the N/OFQ-NOP system.
This compound is a synthetic peptide analogue of N/OFQ, engineered to be a competitive silent antagonist with high affinity and selectivity for the NOP receptor.[1][2] Its utility as a research tool is underscored by comparative studies in wild-type animals and NOP receptor knockout mice, which have been instrumental in validating its mechanism of action and exploring the therapeutic potential of NOP receptor modulation.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies comparing the effects of this compound and the N/OFQ system in wild-type and NOP knockout models.
Table 1: Antidepressant-Like Effects in Behavioral Tests
| Model | Treatment/Condition | Immobility Time (seconds, mean ± SEM) | Species | Reference |
| Wild-Type (Swiss mice) | Vehicle | 179 ± 11 | Mouse | [5] |
| Wild-Type (Swiss mice) | This compound (10 nmol, i.c.v.) | 111 ± 10 | Mouse | [5] |
| Wild-Type (NOP+/+) | Spontaneous | 144 ± 17 | Mouse | [5] |
| NOP Knockout (NOP-/-) | Spontaneous | 75 ± 11 | Mouse | [5] |
i.c.v. = intracerebroventricular
Table 2: Spinal Antinociceptive Effects
| Model | Treatment | Effect on Nociception | Species | Reference |
| Wild-Type | N/OFQ (0.1-10 nmol, i.t.) | Dose-dependent antinociceptive effect | Mouse | [6] |
| Wild-Type | N/OFQ + this compound | Prevention of N/OFQ-induced antinociception | Mouse | [6] |
| NOP Knockout | N/OFQ | No antinociceptive effect | Mouse | [6] |
| Wild-Type | Endomorphin-1 | Antinociceptive effect | Mouse | [6] |
| NOP Knockout | Endomorphin-1 | Antinociceptive effect observed | Mouse | [6] |
i.t. = intrathecal
Table 3: Electrophysiological Effects in Spinal Cord Neurons
| Preparation | Treatment | Effect on Excitatory Postsynaptic Currents (EPSC) | Species | Reference |
| Wild-Type spinal cord slices | N/OFQ (1 µM) | Reduced to 60 ± 4% of control | Mouse | [6] |
| Wild-Type spinal cord slices | N/OFQ + this compound | Concentration-dependent reversal of N/OFQ effect | Mouse | [6] |
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
The N/OFQ peptide receptor (NOP) is a G-protein coupled receptor.[4] Upon activation by its endogenous ligand N/OFQ, it primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) formation, the closure of voltage-gated Ca2+ channels, and the opening of K+ channels, which results in neuronal hyperpolarization.[7] this compound acts as a competitive antagonist, blocking N/OFQ from binding to the NOP receptor and thereby preventing these downstream signaling events.
Caption: NOP receptor signaling and this compound antagonism.
Experimental Workflow: Behavioral Testing
The antidepressant-like effects of this compound are often assessed using the tail suspension test (TST) or forced swimming test (FST). The workflow for such an experiment comparing wild-type and NOP knockout mice is outlined below.
Caption: Workflow for behavioral pharmacology studies.
Experimental Protocols
Antidepressant-Like Effects Assessment (Tail Suspension Test)
-
Animals: Adult male Swiss mice and NOP+/+ and NOP-/- littermates were used.[5]
-
Drug Administration: this compound (10 nmol) or vehicle was administered via intracerebroventricular (i.c.v.) injection.[5]
-
Procedure: Mice were suspended by their tail to a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail. The duration of immobility was recorded for a period of 6 minutes. Immobility was defined as the absence of any limb or body movements, except for those caused by respiration.[5]
-
Data Analysis: The total time of immobility was scored and compared between treatment groups and genotypes.[5]
Spinal Antinociception Assessment (Tail Withdrawal Assay)
-
Animals: Adult male wild-type and NOP knockout mice were used.[6]
-
Drug Administration: N/OFQ (0.1-10 nmol), endomorphin-1, this compound, or vehicle was administered via intrathecal (i.t.) injection at the L5-L6 intervertebral space.[6]
-
Procedure: The basal tail withdrawal latency to a noxious thermal stimulus (e.g., radiant heat) was measured before drug administration. Post-injection, the latency to withdraw the tail was measured at several time points. A cut-off time was established to prevent tissue damage.[6]
-
Data Analysis: The antinociceptive effect was expressed as the maximum possible effect (%MPE) calculated as: [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.[6]
In Vitro Electrophysiology
-
Tissue Preparation: Transverse spinal cord slices were prepared from adult male mice.[6]
-
Recording: Whole-cell patch-clamp recordings were performed on neurons in laminae I and II of the spinal cord dorsal horn. Excitatory postsynaptic currents (EPSCs) were evoked by electrical stimulation of dorsal root afferents.[6]
-
Drug Application: N/OFQ and this compound were bath-applied to the spinal cord slices.[6]
-
Data Analysis: The amplitude of the evoked EPSCs was measured before and after drug application to determine the drug's effect on synaptic transmission.[6]
Conclusion
The comparative data from wild-type and NOP receptor knockout models unequivocally demonstrate that this compound exerts its pharmacological effects through the selective blockade of the NOP receptor. In wild-type animals, this compound effectively antagonizes N/OFQ-mediated effects, such as antinociception and modulation of mood-related behaviors.[5][6] Conversely, in NOP knockout mice, the endogenous N/OFQ system is non-functional, and as expected, this compound is largely inactive in assays where the NOP receptor is the primary target.[5][6] These findings validate this compound as a specific and indispensable tool for investigating the physiological and pathophysiological roles of the N/OFQ-NOP system and for the development of novel therapeutics targeting this pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist this compound: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nociceptin/Orphanin FQ Receptor Antagonist this compound Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of UFP-101
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of UFP-101, a potent and selective NOP receptor antagonist. Adherence to these procedures is critical for personnel safety and environmental protection.
Understanding the Nature of this compound
Core Principles of Laboratory Waste Management
The disposal of any laboratory chemical, including this compound, is governed by regulations that prohibit irresponsible practices like pouring chemicals down the drain or discarding them with general waste.[6][7] All chemical waste must be managed as hazardous unless it is definitively known to be non-hazardous.
Key tenets of safe disposal include:
-
Segregation: Chemical wastes must be separated by general waste type (e.g., flammables, corrosives, toxics).[8] Incompatible substances that could react violently or produce hazardous gases upon mixing must be kept apart.[8]
-
Containerization: Waste containers must be chemically compatible with the stored waste, in good condition, and have secure, leak-proof closures.[9]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., toxic, reactive), and the date the container became full.[8] For mixtures, the percentage or volume composition of every component is required.[8]
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, procedural framework for the safe disposal of this compound waste, including the pure compound, solutions, and contaminated labware.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused stock, expired solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles with side shields
-
Chemical-resistant gloves
-
A laboratory coat or impervious clothing
-
In cases of potential aerosol generation, a suitable respirator may be necessary.
-
3. Waste Collection and Containerization:
-
Collect all this compound waste in a designated, leak-proof hazardous waste container.
-
Ensure the container material is compatible with any solvents used to dissolve the this compound.
-
Keep the waste container securely closed when not in use.
4. Labeling:
-
Label the container clearly with:
-
"Hazardous Waste"
-
"this compound" and the solvent (e.g., "this compound in DMSO solution")
-
Primary hazard(s) (e.g., "Toxic")
-
Accumulation start date
-
5. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][10]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.[9]
-
Ensure incompatible wastes are not stored together.[8]
6. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[11]
-
Do not dispose of this compound down the drain or in the regular trash.[7][11]
Quantitative Data Summary
For general laboratory chemical waste, which would include this compound in the absence of specific data, the following quantitative limits and timelines are often applied:
| Parameter | Guideline | Citation |
| Maximum SAA Volume | 55 gallons of hazardous waste | [10] |
| Acutely Toxic Waste Limit | 1 quart for P-listed (acutely toxic) waste | [10] |
| Time to Removal (Full Container) | Within 3 days of the container becoming full | [8] |
| Maximum Storage Time (Partial Container) | Up to 1 year in a properly labeled, closed container | [8] |
| pH for Drain Disposal (Not for this compound) | Between 5.5 and 10.5 for approved dilute aqueous solutions | [7] |
Experimental Workflow and Logical Diagrams
The following diagrams illustrate the procedural flow for this compound disposal and the logical considerations for handling laboratory chemical waste.
Caption: this compound Disposal Workflow
Caption: Chemical Waste Disposal Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:849024-68-6 | Potent, selective silent antagonist for NOP | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. odu.edu [odu.edu]
- 11. benchchem.com [benchchem.com]
Essential Safety and Logistical Framework for Handling UFP-101
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of the NOP Receptor Antagonist, UFP-101.
This document provides crucial safety and logistical information for the handling of this compound, a potent and selective NOP (Nociceptin/Orphanin FQ peptide) receptor antagonist. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of research involving this peptide.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | Primary barrier against skin contact. Should be changed immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes of reconstituted solutions or aerosolized powder. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use of a certified chemical fume hood | Essential when handling the lyophilized powder to prevent inhalation of fine particles. |
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe and effective use of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
For long-term stability, store the lyophilized peptide at -20°C or colder, protected from light.[1]
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[1][2]
2. Reconstitution:
-
Perform all handling of the lyophilized powder within a chemical fume hood to minimize inhalation risk.
-
There is no universal solvent for all peptides.[1] The choice of solvent will depend on the experimental requirements and the peptide's properties. For many peptides, sterile, high-purity water or a buffer solution is a suitable starting point.
-
To aid dissolution, gentle vortexing or sonication can be employed.
-
For peptides with specific characteristics, such as those containing Trp, Met, or Cys, the use of oxygen-free water or reducing agents may be necessary to prevent oxidation.[2]
3. Solution Storage:
-
Peptide solutions are significantly less stable than their lyophilized form.[1]
-
For optimal stability, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
-
Store aliquoted solutions at -20°C or colder.[1] The use of sterile buffers at a pH of 5-6 can enhance the storage life of the peptide solution.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: All disposables, including gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should not be disposed of down the drain. Collect all liquid waste in a sealed and appropriately labeled hazardous waste container.
-
Decontamination: Work surfaces should be decontaminated with a suitable laboratory disinfectant after handling this compound.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
Quantitative Data Summary
While extensive quantitative data on the physicochemical properties of this compound are not widely published, its key pharmacological parameters have been characterized.
| Parameter | Value | Description |
| Binding Affinity (pKi) | 10.24 | A measure of the ligand's affinity for the NOP receptor, with a higher value indicating stronger binding.[3][4] |
| Selectivity | >3000-fold | This compound demonstrates significantly higher affinity for the NOP receptor compared to δ, μ, and κ opioid receptors.[3][4] |
| Purity | ≥95% (HPLC) | The purity of the commercially available peptide is typically high, as determined by High-Performance Liquid Chromatography.[3] |
Experimental Protocols
This compound is a competitive antagonist at the NOP receptor.[3][4] Its effects are commonly characterized using in vitro functional assays that measure the downstream signaling of G-protein coupled receptors.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins following receptor stimulation. As a competitive antagonist, this compound will inhibit the binding of [³⁵S]GTPγS stimulated by a NOP receptor agonist.
Methodology:
-
Prepare cell membranes from a cell line expressing the human NOP receptor (e.g., CHO-hNOP cells).
-
Incubate the cell membranes with a fixed concentration of a NOP receptor agonist (e.g., N/OFQ) in the presence of varying concentrations of this compound.
-
Add [³⁵S]GTPγS and GDP to the reaction mixture.
-
Incubate at 30°C to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.
-
The inhibitory effect of this compound is determined by the reduction in [³⁵S]GTPγS binding compared to the agonist-only control.
cAMP Accumulation Assay
The NOP receptor is coupled to Gi/Go proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound will block the agonist-induced inhibition of cAMP accumulation.
Methodology:
-
Culture cells expressing the NOP receptor (e.g., CHO-hNOP cells).
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a NOP receptor agonist in the presence of an adenylyl cyclase activator, such as forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA-based or fluorescence-based).
-
The antagonistic activity of this compound is demonstrated by its ability to reverse the agonist-induced decrease in cAMP levels.
Visualizations
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound from receipt to disposal.
This compound Mechanism of Action at the NOP Receptor
Caption: this compound competitively antagonizes N/OFQ at the NOP receptor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
